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  • Product: 5-bromo-N-methoxypyridine-3-carboxamide
  • CAS: 1137063-16-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-bromo-N-methoxypyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-bromo-N-methoxypyridine-3-carboxamide, a pyridine carboxamide derivative with potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-methoxypyridine-3-carboxamide, a pyridine carboxamide derivative with potential applications in medicinal chemistry and drug discovery. The document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores predicted spectroscopic data for its characterization and discusses its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel heterocyclic compounds.

Introduction

5-bromo-N-methoxypyridine-3-carboxamide belongs to the class of nicotinamides, which are derivatives of nicotinic acid (Vitamin B3). This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The pyridine ring is a common scaffold in many approved drugs, and the strategic placement of substituents can be used to modulate the pharmacological properties of the molecule.

The presence of a bromine atom at the 5-position of the pyridine ring offers a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening. The N-methoxyamide functionality can influence the compound's metabolic stability and pharmacokinetic profile. While specific biological data for 5-bromo-N-methoxypyridine-3-carboxamide is not extensively documented in the public domain, its structural similarity to other biologically active nicotinamide derivatives suggests its potential as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

5-bromo-N-methoxypyridine-3-carboxamide is a distinct chemical entity with the following identifiers and properties:

PropertyValueSource
CAS Number 1137063-16-1
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
SMILES CONC(=O)C1=CC(Br)=CN=C1
Storage 2-8 °C
Chemical Structure

Caption: Chemical structure of 5-bromo-N-methoxypyridine-3-carboxamide.

Synthesis

The synthesis of 5-bromo-N-methoxypyridine-3-carboxamide can be achieved in a two-step process starting from nicotinic acid. The first step involves the bromination of the pyridine ring to yield 5-bromonicotinic acid. The second step is the coupling of the resulting carboxylic acid with methoxyamine hydrochloride.

Synthesis of 5-Bromonicotinic Acid

A common method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and a catalytic amount of iron powder.

Experimental Protocol:

  • To a mixture of nicotinic acid (1 equivalent) and powdered iron (0.5-5.0 wt%), add thionyl chloride.

  • Heat the mixture to 70-80°C and add bromine (approximately 1.9 equivalents) dropwise over 2 hours.

  • Reflux the reaction mixture for 6-14 hours.

  • After cooling, carefully hydrolyze the reaction mixture with water.

  • Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.

  • The crude 5-bromonicotinic acid can be collected by filtration and purified by recrystallization.

This procedure is based on established methods for the bromination of nicotinic acid.

Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide

The final step involves the formation of the amide bond between 5-bromonicotinic acid and methoxyamine. This can be achieved using standard peptide coupling reagents. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).

Experimental Protocol:

  • Dissolve 5-bromonicotinic acid (1 equivalent) and HOBt (1.2 equivalents) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add DIPEA (2.5 equivalents) to the solution and stir for a few minutes.

  • Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add methoxyamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amide Coupling Nicotinic Acid Nicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinic Acid Nicotinic Acid->5-Bromonicotinic Acid Br2, SOCl2, Fe catalyst 5-bromo-N-methoxypyridine-3-carboxamide 5-bromo-N-methoxypyridine-3-carboxamide 5-Bromonicotinic Acid->5-bromo-N-methoxypyridine-3-carboxamide Methoxyamine HCl, EDC, HOBt, DIPEA

Caption: Synthetic workflow for 5-bromo-N-methoxypyridine-3-carboxamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

  • Pyridine Ring Protons: Three distinct aromatic protons. The proton at C2 would likely be the most downfield, followed by the proton at C6, and then the proton at C4.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group, likely appearing around 3.8-4.0 ppm.

  • Amide Proton: A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show seven distinct carbon signals:

  • Pyridine Ring Carbons: Five signals for the carbons of the pyridine ring. The carbon bearing the bromine (C5) would be significantly influenced by the halogen's electronic effects.

  • Carbonyl Carbon: A signal in the downfield region (around 165-175 ppm) corresponding to the amide carbonyl carbon.

  • Methoxy Carbon: A signal for the methoxy carbon, typically appearing around 50-60 ppm.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methoxy group and other fragments from the pyridine carboxamide core.

Potential Applications and Biological Activity

While there is no specific biological data for 5-bromo-N-methoxypyridine-3-carboxamide, the broader class of nicotinamide and 5-bromonicotinamide derivatives has been investigated for a range of therapeutic applications.

Derivatives of nicotinic acid are known to interact with various biological targets. For instance, some act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets for cancer therapy.

The 5-bromo-substituted pyridine motif is a key structural feature in various compounds with demonstrated biological activity. For example, related compounds have shown potential as dopamine and serotonin receptor antagonists, suggesting applications in the treatment of neurological and psychiatric disorders[1]. The bromine atom can also enhance the binding affinity of a molecule to its target protein through halogen bonding.

Given these precedents, 5-bromo-N-methoxypyridine-3-carboxamide represents a valuable starting point for the design and synthesis of novel compounds with potential therapeutic value. Further derivatization at the 5-position via cross-coupling reactions could lead to the discovery of potent and selective modulators of various biological targets.

G 5-bromo-N-methoxypyridine-3-carboxamide 5-bromo-N-methoxypyridine-3-carboxamide Lead Compound Lead Compound 5-bromo-N-methoxypyridine-3-carboxamide->Lead Compound Potential as a Chemical Library Synthesis Chemical Library Synthesis 5-bromo-N-methoxypyridine-3-carboxamide->Chemical Library Synthesis Scaffold for Drug Discovery Drug Discovery Lead Compound->Drug Discovery for Chemical Library Synthesis->Drug Discovery to identify new leads

Caption: Potential role in drug discovery.

Safety and Handling

As with any chemical compound, 5-bromo-N-methoxypyridine-3-carboxamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-bromo-N-methoxypyridine-3-carboxamide is a synthetically accessible heterocyclic compound with potential for applications in drug discovery and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and predicted spectroscopic data. While experimental data on its biological activity is currently lacking, the structural features of this molecule suggest that it is a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847–1853. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-N-methoxypyridine-3-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-bromo-N-methoxypyridine-3-carboxamide, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-bromo-N-methoxypyridine-3-carboxamide, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Pyridine Carboxamides in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. When functionalized with a carboxamide group, the resulting pyridine carboxamides exhibit a wide spectrum of pharmacological activities, including anti-emetic, anti-tubercular, and antifungal properties.[1][2][3] The strategic placement of a bromine atom and an N-methoxyamide group on the pyridine core, as in the case of 5-bromo-N-methoxypyridine-3-carboxamide, offers medicinal chemists a versatile building block for creating novel therapeutic agents. The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-methoxyamide (a Weinreb amide analog) is a valuable precursor for the synthesis of ketones.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research. For the specific compound of interest, there can be some ambiguity in the literature with a closely related N-methylated analog. This guide focuses on the compound without the N-methyl group.

PropertyValueSource
Chemical Name 5-bromo-N-methoxypyridine-3-carboxamide-
CAS Number 1137063-16-1
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
SMILES CONC(=O)C1=CC(Br)=CN=C1

A related but distinct compound, 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide, possesses the CAS number 183608-47-1 and a molecular weight of 245.07 g/mol .[4][5][6] It is crucial for researchers to verify the specific compound being utilized in their studies.

Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide: A Strategic Approach

The synthesis of 5-bromo-N-methoxypyridine-3-carboxamide can be logically approached from its corresponding carboxylic acid, 5-bromonicotinic acid. The formation of the N-methoxyamide is a key transformation. A general and reliable method for this is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[7]

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is illustrated below. The primary disconnection is at the amide bond, leading back to the activated carboxylic acid and methoxyamine.

Retrosynthesis Target 5-bromo-N-methoxypyridine-3-carboxamide Intermediate1 Activated 5-bromonicotinic acid (e.g., acyl chloride) Target->Intermediate1 Amide bond formation StartingMaterial2 Methoxyamine Target->StartingMaterial2 Amide bond formation StartingMaterial1 5-bromonicotinic acid Intermediate1->StartingMaterial1 Activation

Caption: Retrosynthetic analysis of 5-bromo-N-methoxypyridine-3-carboxamide.

Proposed Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis, purification, and characterization of 5-bromo-N-methoxypyridine-3-carboxamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 5-bromonicotinic acid Activation Activation with Thionyl Chloride or Oxalyl Chloride Start->Activation Coupling Reaction with Methoxyamine Hydrochloride in the presence of a base Activation->Coupling Product Crude 5-bromo-N-methoxypyridine-3-carboxamide Coupling->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct NMR 1H and 13C NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry (e.g., ESI-MS) PureProduct->MS Purity Purity Assessment (e.g., HPLC) PureProduct->Purity

Caption: Proposed workflow for synthesis and quality control.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Activation of 5-bromonicotinic acid

  • To a stirred solution of 5-bromonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable activating agent like oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess activating agent are then removed under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

  • In a separate flask, dissolve methoxyamine hydrochloride (1.1 equivalents) in a suitable solvent like DCM or THF.

  • Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), dropwise.

  • The crude acyl chloride from Step 1, dissolved in the same anhydrous solvent, is then added slowly to the methoxyamine solution at 0 °C.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

Step 3: Work-up and Purification

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 5-bromo-N-methoxypyridine-3-carboxamide.

Potential Applications in Drug Discovery

The structural motifs present in 5-bromo-N-methoxypyridine-3-carboxamide suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules.

Precursor for Dopamine and Serotonin Receptor Antagonists

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine (D2 and D3) and serotonin (5-HT3) receptor antagonist, has been reported.[1][8][9] This highlights the potential of 5-bromo-substituted pyridine-3-carboxamides as precursors for compounds targeting neurological and psychiatric disorders. The N-methoxyamide functionality can be converted to a ketone, providing a point for further structural diversification.

Scaffold for Novel Antimicrobial and Antifungal Agents

Pyridine carboxamide derivatives have been investigated for their potential as antibacterial and antifungal agents.[2][3] For instance, some pyridine carboxamides have shown activity against Mycobacterium tuberculosis.[2] Others have been identified as potential succinate dehydrogenase inhibitors with antifungal properties.[3] The 5-bromo-N-methoxypyridine-3-carboxamide scaffold can be elaborated through Suzuki or other cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various pathogens.

Intermediate in Agrochemical Synthesis

The pyridine ring is also a common feature in modern agrochemicals. 5-Bromo-2-methoxypyridine-3-carboxylic acid, a closely related compound, is utilized in the formulation of pesticides and herbicides.[10] This suggests that derivatives of 5-bromo-N-methoxypyridine-3-carboxamide could also find applications in the development of new crop protection agents.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the methoxy and amide protons.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) MS can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.

Conclusion and Future Directions

5-bromo-N-methoxypyridine-3-carboxamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical modification. The established biological activities of related pyridine carboxamides provide a strong rationale for the exploration of new derivatives based on this scaffold. Future research efforts could focus on the development of novel synthetic methodologies for its preparation and the generation of compound libraries for screening against a wide range of biological targets. The insights provided in this guide aim to facilitate and inspire further research into this promising chemical entity.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • U.S. Environmental Protection Agency. 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide Properties. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • U.S. Environmental Protection Agency. 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide - Related Substances. [Link]

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • Molbase. N-methoxy-N,1-dimethyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide. [Link]

  • Chem-Impex. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]

  • Kumar, N., Singh, R., Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 295(24), 8146-8157. [Link]

  • Yan, Z., Yang, Z., Qiu, L., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 11(54), 34229-34237. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

Sources

Foundational

properties of N-methoxy nicotinamide derivatives

An In-Depth Technical Guide to N-Methoxy Nicotinamide Derivatives: Properties, Mechanisms, and Therapeutic Potential Introduction N-methoxy nicotinamide derivatives represent a burgeoning class of small molecules with si...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methoxy Nicotinamide Derivatives: Properties, Mechanisms, and Therapeutic Potential

Introduction

N-methoxy nicotinamide derivatives represent a burgeoning class of small molecules with significant therapeutic potential, primarily as modulators of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a critical cytosolic enzyme that plays a central role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the N-methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the universal methyl donor, yielding 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This reaction is a key pathway for nicotinamide clearance and significantly impacts the intracellular pools of both nicotinamide adenine dinucleotide (NAD+), a crucial redox cofactor, and SAM, the principal methyl donor for numerous cellular reactions, including histone and DNA methylation.[5][6]

Aberrant overexpression of NNMT has been strongly implicated in a range of human pathologies, including metabolic disorders such as obesity and type 2 diabetes, various cancers, and neurodegenerative diseases.[2][7][8] Consequently, the development of potent and selective NNMT inhibitors has emerged as a promising therapeutic strategy. N-methoxy nicotinamide derivatives, acting as substrate analogs, are at the forefront of this research. This guide provides a comprehensive technical overview of their synthesis, physicochemical properties, mechanism of action, and preclinical development, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Central Target - Nicotinamide N-Methyltransferase (NNMT)

Function and Catalytic Mechanism

NNMT is a pivotal regulator of cellular energy and methylation potential. By consuming nicotinamide and SAM, it directly influences the balance between NAD+ synthesis and breakdown and modulates the SAM/SAH ratio, a key indicator of the cell's methylation capacity.[4][5] The enzymatic reaction involves the transfer of a methyl group from the sulfur atom of SAM to the pyridine nitrogen of nicotinamide.[2] This process not only detoxifies excess nicotinamide but also serves as a metabolic sink that can deplete the SAM pool, thereby affecting global epigenetic landscapes.[2][6]

Kinetic Profile

Understanding the kinetic mechanism of NNMT is fundamental to designing effective inhibitors. Extensive studies indicate that NNMT follows a rapid equilibrium ordered Bi-Bi mechanism.[2][6][8] In this model, SAM binds to the enzyme first, inducing a conformational change that creates a high-affinity binding site for the second substrate, nicotinamide. Following the methyl transfer, the products are released in a sequential order: the methylated nicotinamide (MNA) dissociates first, followed by SAH.[6][8] This ordered binding has significant implications for inhibitor design, suggesting that compounds mimicking nicotinamide will bind most effectively to the NNMT-SAM binary complex.

cluster_cycle NNMT Catalytic Cycle cluster_pools Impact on Cellular Pools NNMT NNMT (Free Enzyme) NNMT_SAM NNMT-SAM Complex NNMT->NNMT_SAM + SAM NNMT_SAM_NAM NNMT-SAM-NAM Ternary Complex NNMT_SAM->NNMT_SAM_NAM + Nicotinamide NNMT_SAH_MNA NNMT-SAH-MNA Ternary Complex NNMT_SAM_NAM->NNMT_SAH_MNA Methyl Transfer SAM_pool SAM Pool (Methylation Potential) NNMT_SAM_NAM->SAM_pool Depletes NAD_pool NAD+ Pool (Redox & Signaling) NNMT_SAM_NAM->NAD_pool Reduces Precursor NNMT_SAH NNMT-SAH Complex NNMT_SAH_MNA->NNMT_SAH - MNA NNMT_SAH->NNMT - SAH cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Derivative_Ext N-Methoxy Nicotinamide (Neutral, Permeable) Derivative_Int N-Methoxy Nicotinamide (Substrate) Derivative_Ext->Derivative_Int Passive Diffusion NNMT_Enzyme NNMT Enzyme Derivative_Int->NNMT_Enzyme Binds as Substrate Methylated_Product N-Methylated Product (Charged, Potent Inhibitor) NNMT_Enzyme->Methylated_Product Catalyzes Methylation Methylated_Product->NNMT_Enzyme Potent Inhibition cluster_metabolites Metabolic Shift cluster_outcomes Cellular Outcomes Inhibitor N-Methoxy Nicotinamide Derivative NNMT NNMT Inhibitor->NNMT Inhibits MNA MNA Levels ↓ NNMT->MNA SAM_SAH SAM/SAH Ratio ↑ NNMT->SAM_SAH NAD NAD+ Pool ↑ NNMT->NAD Epigenetics Reversal of Aberrant Histone Methylation SAM_SAH->Epigenetics Metabolism Improved Insulin Sensitivity Increased Energy Expenditure NAD->Metabolism

Sources

Exploratory

The Proton Switch: A Technical Guide to N-Methoxy vs. Weinreb Amides

Executive Summary In the precise architecture of drug design, the distinction between -methoxy amides ( ) and Weinreb amides ( -methoxy- -methylamides, ) is not merely structural—it is a functional divergence that dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of drug design, the distinction between


-methoxy amides  (

) and Weinreb amides (

-methoxy-

-methylamides,

) is not merely structural—it is a functional divergence that dictates synthetic pathways.

While often conflated due to their shared


-methoxy motif, the presence or absence of the 

-methyl group acts as a "Proton Switch." This switch determines whether the molecule acts as a controlled electrophile (Weinreb) capable of halting nucleophilic attack at the ketone stage, or as a protic substrate (

-methoxy) that undergoes deprotonation, altering stoichiometry and reactivity profiles.

This guide dissects the mechanistic divergence, experimental protocols, and strategic applications of these two species.

Part 1: Structural & Electronic Foundations

The core difference lies in the acidic potential of the nitrogen atom.

The Weinreb Amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -methoxy- -methyl)[1][2][3][4][5][6]
  • Structure: Possesses an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methyl group.[1][2][3][4][5][6][7]
    
  • Electronic State: Aprotic. The nitrogen lone pair is involved in resonance with the carbonyl, but the steric bulk and lack of acidic protons allow the unique "Weinreb Chelation" to occur without competing acid-base chemistry.

  • Primary Function: Synthesis of ketones and aldehydes.[4][5][6][8][9] Prevents over-addition of nucleophiles (Grignards/Lithiums) via a stable tetrahedral intermediate.[9]

The -Methoxy Amide ( -methoxy- -H)[5][6][9]
  • Structure: Possesses an

    
    -H bond.
    
  • Electronic State: Protic. The electronegative oxygen attached to the nitrogen increases the acidity of the N-H proton significantly compared to primary amides.

    • Estimated

      
      : ~18–20 (DMSO).
      
  • Primary Function: Precursor to Weinreb amides, directing group for C-H activation, or synthesis of

    
    -alkoxy amines.
    
  • Reactivity Trap: In the presence of strong nucleophiles (R-Li, R-MgX), the N-H proton is instantly deprotonated, generating an amidate anion that resists nucleophilic attack, often leading to recovered starting material upon quench.

Part 2: The Weinreb Privilege (Mechanism)

The "Weinreb Effect" is defined by the formation of a stable metal-chelated intermediate.[10] This stability is the only reason ketones can be isolated without over-addition to tertiary alcohols.

Mechanism 1: The Weinreb Chelation

When an organometallic reagent (R'-M) attacks a Weinreb amide, the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen.

WeinrebMechanism Start Weinreb Amide (R-CO-N(Me)OMe) Intermediate Tetrahedral Intermediate (Stable Chelate) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R'-MgX) Reagent->Intermediate Intermediate->Intermediate Stable at RT (No Collapse) Product Ketone (R-CO-R') Intermediate->Product Hydrolysis Quench Acid Quench (H3O+) Quench->Product

Figure 1: The Weinreb pathway relies on the stability of the chelated intermediate (yellow), which prevents the expulsion of the leaving group until acidic workup.

Key Citation: The foundational work by Nahm and Weinreb (1981) established that this 5-membered ring stability prevents the collapse to a ketone during the reaction, thereby shielding the product from a second equivalent of nucleophile [1].

Part 3: The N-Methoxy Divergence (The "Proton Switch")

When the


-methyl group is replaced by a proton, the reaction trajectory changes entirely.
Mechanism 2: The Deprotonation Trap

Upon addition of a Grignard reagent to an


-methoxy amide (

-H), the reagent acts as a base , not a nucleophile.
  • Deprotonation:

    
    
    
  • Anionic Shielding: The resulting anion is electron-rich. The carbonyl carbon becomes significantly less electrophilic due to charge repulsion and resonance delocalization.

  • Outcome: The nucleophile generally fails to add to the carbonyl. Upon acidic workup, the proton is restored, and the starting material is recovered.

NMethoxyDivergence Start N-Methoxy Amide (R-CO-NH-OMe) Path1 Pathway A: Deprotonation (Fastest) Start->Path1 Grignard Grignard (R'-MgX) (1 Equivalent) Grignard->Path1 Anion Amidate Anion [R-CON-OMe]- Path1->Anion Acid-Base Rxn Path2 Pathway B: Nucleophilic Attack (Blocked) Anion->Path2 Electronic Repulsion Workup Acid Workup Anion->Workup Result Recovered Starting Material Workup->Result Re-protonation

Figure 2: The "Proton Switch" mechanism. The acidity of the N-H bond diverts the reagent from nucleophilic attack to deprotonation.

Scientific Note: To force a reaction on an


-methoxy amide (

-H), one would theoretically require two equivalents of organometallic reagent (one to deprotonate, one to attack), but the anionic intermediate is often too unreactive for this to be efficient compared to the standard Weinreb protocol.

Part 4: Experimental Protocols

Protocol A: Synthesis of Weinreb Amides (Standard)

Target: Conversion of Carboxylic Acid to N-methoxy-N-methylamide.[1]

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • 
    -Dimethylhydroxylamine HCl (
    
    
    
    equiv)
  • Coupling Agent (EDC·HCl or CDI) (

    
     equiv)
    
  • Base (TEA or DIPEA) (

    
     equiv)
    
  • Solvent: DCM or DMF

Workflow:

  • Activation: Dissolve carboxylic acid in DCM (

    
     M). Add coupling agent (e.g., EDC) and stir for 15 min at 
    
    
    
    C.
  • Amine Prep: In a separate vial, neutralize

    
    -dimethylhydroxylamine HCl with the base.
    
  • Coupling: Add the amine solution to the activated acid.

  • Monitoring: Stir at RT for 2–12 h. Monitor by TLC/LCMS (Weinreb amides are UV active).

  • Workup: Wash with

    
    N HCl (removes unreacted amine/coupling byproducts), then sat. 
    
    
    
    . Dry over
    
    
    .
Protocol B: Ketone Synthesis (The Weinreb Reaction)

Target: Conversion of Weinreb Amide to Ketone.[1][8][11]

Reagents:

  • Weinreb Amide (

    
     equiv)
    
  • Grignard Reagent (

    
     equiv)
    
  • Solvent: Anhydrous THF or Et2O

Workflow:

  • Setup: Flame-dry glassware. Dissolve Weinreb amide in THF (

    
     M) under Argon. Cool to 
    
    
    
    C (or
    
    
    C for reactive substrates).
  • Addition: Add Grignard reagent dropwise.

    • Observation: No color change usually indicates stability; the intermediate is colorless/pale yellow.

  • Incubation: Stir 1–2 h.

    • Checkpoint: TLC will show consumption of amide but not formation of ketone (the intermediate stays on the baseline or runs differently).

  • Quench (Critical): Pour reaction mixture into excess

    
    N HCl or sat. 
    
    
    
    at
    
    
    C.
    • Mechanism:[7][8][12][13][14] This step hydrolyzes the N-O-Metal chelate, releasing the ketone [2].

  • Isolation: Extract with EtOAc. The

    
    -dimethylhydroxylamine byproduct is water-soluble (if protonated) and removed.
    

Part 5: Strategic Selection in Drug Design

When to use which species in a synthesis campaign?

FeatureWeinreb Amide (

-Me,

-OMe)

-Methoxy Amide (

-H,

-OMe)
Primary Utility Ketone/Aldehyde SynthesisPrecursor / Directing Group
Reactivity with RMgX Forms stable chelate

Ketone
Deprotonates

Inert Anion
Stoichiometry (RMgX) 1.1 – 1.5 equivRequires >2.0 equiv (inefficient)
Stability High (shelf-stable)Moderate (prone to hydrolysis)
Atom Economy Good for C-C bond formationPoor for C-C bond formation
Post-Reaction Releases

(recyclable)
Releases

Expert Insight: The "Hidden" Application

While


-methoxy amides are poor for ketone synthesis, they are excellent Directing Groups (DGs)  for transition metal-catalyzed C-H activation. The 

-H proton allows for coordination modes with metals (like Pd or Rh) that the methylated Weinreb amide cannot access due to steric hindrance or lack of exchangeable protons [3].

References

  • Nahm, S.; Weinreb, S. M. "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents."[3][4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4][5] [3][4]
  • Murphy, J. A., et al. "Direct Conversion of

    
    -Methoxy-
    
    
    
    -methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 2005 , 7(7), 1427–1429.[12]
  • Gomtsyan, A., et al.

    
    -Methoxyamides and Vinyl Grignard Reagents: New Synthesis of 
    
    
    
    -Aminoketones."[15][16] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616.

Sources

Foundational

A Technical Guide to the DMSO Solubility of 5-bromo-N-methoxypyridine-3-carboxamide: From Prediction to Practical Application

Introduction: The DMSO Solubility Challenge in Modern Drug Discovery In the landscape of drug discovery and development, the physicochemical properties of novel chemical entities are paramount to their success. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The DMSO Solubility Challenge in Modern Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of novel chemical entities are paramount to their success. Among these, solubility stands out as a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor solubility is a leading cause of attrition for drug candidates, affecting up to 40% of compounds in development pipelines and leading to unreliable biological data and costly late-stage failures.[1] For researchers working with novel heterocyclic compounds such as 5-bromo-N-methoxypyridine-3-carboxamide, a thorough understanding of their solubility profile is not merely procedural—it is foundational to the integrity of the entire research campaign.

Dimethyl sulfoxide (DMSO) is the undisputed "universal solvent" in preclinical research, prized for its remarkable ability to dissolve a vast array of polar and nonpolar molecules.[2][3] It serves as the primary vehicle for compound storage and for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and other biological assays. However, the apparent ease of dissolution in DMSO can mask underlying aqueous solubility issues, which often manifest as compound precipitation upon dilution into assay buffers.[1]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-bromo-N-methoxypyridine-3-carboxamide in DMSO. We will move beyond simple data points to explore the underlying molecular interactions, present robust experimental protocols, and offer field-proven insights for managing compound solutions in a research setting. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility to ensure the accuracy and reproducibility of their scientific findings.

Section 1: Physicochemical Profile and Solubility Prediction

Before any empirical work is undertaken, a theoretical analysis of the target compound's structure provides critical insights into its expected solubility. The interplay of its functional groups with the unique properties of DMSO governs the dissolution process.

Molecular Structure Analysis: 5-bromo-N-methoxypyridine-3-carboxamide

The structure of 5-bromo-N-methoxypyridine-3-carboxamide features several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Bromo Group: An electron-withdrawing halogen that increases molecular weight and can participate in halogen bonding, potentially influencing crystal lattice packing.

  • N-methoxycarboxamide Group: This functional group is highly polar and contains multiple sites for hydrogen bonding. The amide proton is a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and pyridine nitrogen are all hydrogen bond acceptors.[4]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[3] Its high dielectric constant and large dipole moment make it an exceptional solvent for a wide range of compounds.[2] Unlike protic solvents (e.g., water, ethanol), DMSO cannot donate hydrogen bonds but is an excellent hydrogen bond acceptor at its sulfoxide oxygen. This property allows it to effectively disrupt the crystal lattice of a solute by forming strong dipole-dipole interactions and accepting hydrogen bonds from the solute.

Predicting Solubility: A Comparative Approach

Direct, publicly available solubility data for 5-bromo-N-methoxypyridine-3-carboxamide is scarce. However, we can make a well-grounded prediction by examining a closely related analog for which physicochemical data is available: 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide .[5] The primary difference is the methylation of the amide nitrogen, which removes its hydrogen bond-donating capability.

Property5-bromo-N-methoxypyridine-3-carboxamide (Target Compound)5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide (Analog)[4][5]Rationale for Comparison
Molecular Formula C₈H₈BrN₃O₂C₈H₉BrN₂O₂The target compound has one fewer methyl group and an N-H bond.
Molecular Weight ~246.07 g/mol 245.07 g/mol Nearly identical molecular weight suggests similar van der Waals forces.
Hydrogen Bond Donors 1 (Amide N-H)0Key Difference: The target compound's ability to donate a hydrogen bond may increase its interaction with H-bond acceptors and could influence crystal packing energy.
Hydrogen Bond Acceptors 4 (Pyridine N, Carbonyl O, Methoxy O)3The target compound has more hydrogen bond acceptors.
Predicted LogP ~1.31.23 - 1.4775[4][5]The similar LogP values suggest comparable lipophilicity.
Topological Polar Surface Area (TPSA) ~54.7 Ų42.43 Ų[4]The higher TPSA of the target compound, due to the N-H group, indicates greater polarity, which generally favors solubility in polar solvents like DMSO.

Section 2: Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical determination provides the definitive data required for drug development. The following protocol describes a robust method for measuring the thermodynamic (equilibrium) solubility of a compound in DMSO. This "shake-flask" based method is considered a gold standard.

Protocol: Equilibrium Solubility Assay in DMSO

This protocol is designed to ensure that a true equilibrium is reached, providing a reliable measurement of the maximum amount of solute that can be dissolved in the solvent at a specified temperature.

Materials:

  • 5-bromo-N-methoxypyridine-3-carboxamide (solid, >98% purity)

  • Anhydrous, high-purity DMSO (e.g., HPLC or spectrophotometric grade)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator with temperature control (set to 25°C)

  • Centrifuge capable of handling vials

  • Calibrated positive displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound to a tared 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting amount of ~5-10 mg is typically sufficient.

  • Solvent Addition: Accurately add a known volume of DMSO (e.g., 1.0 mL) to the vial. Record the exact volume.

  • Equilibration: Securely cap the vial and place it on a rotator in a temperature-controlled environment (25°C). Allow the slurry to equilibrate for at least 24 hours. Causality Note: A 24-48 hour period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high and are less stable.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid. Trustworthiness Check: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the solubility measurement.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the top half of the solution.

  • Serial Dilution: Perform a precise serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from a known-concentration stock solution of the compound.

  • Calculation: Calculate the concentration of the original supernatant, which represents the thermodynamic solubility. Express the result in mg/mL and Molarity (M).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess solid compound to vial prep2 Add known volume of DMSO prep1->prep2 equil1 Incubate at 25°C on rotator for 24-48h prep2->equil1 sep1 Centrifuge at 10,000 x g for 15 min equil1->sep1 sep2 Visual Check: Clear Supernatant? sep1->sep2 analysis1 Collect aliquot of supernatant sep2->analysis1 analysis2 Perform serial dilution analysis1->analysis2 analysis3 Quantify via HPLC-UV against standard curve analysis2->analysis3 result1 Calculate Solubility (mg/mL, M) analysis3->result1

Fig. 1: Experimental workflow for thermodynamic solubility determination.

Section 3: Practical Guide to DMSO Stock Solution Preparation

For daily research activities, especially in screening campaigns, the goal is not to create a saturated solution but a stable, high-concentration stock solution (e.g., 10, 20, or 50 mM).

Standard Protocol for 10 mM Stock Solution

Objective: To prepare 1 mL of a 10 mM stock solution of 5-bromo-N-methoxypyridine-3-carboxamide (MW ~246.07 g/mol ) in DMSO.

Materials:

  • 5-bromo-N-methoxypyridine-3-carboxamide

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Weigh out 2.46 mg of the compound.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (246.07 g / mol) x (1000 mg / g) = 2.46 mg

  • Dissolution: Add the weighed compound to a clean, dry vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.

  • Troubleshooting (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 30-37°C. Causality Note: Sonication provides energy to break up aggregates, while gentle warming can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Dissolution Issues

Even for compounds predicted to be highly soluble, issues can arise. The following decision tree provides a logical path for troubleshooting.

G start Start: Prepare calculated slurry in DMSO vortex Vortex for 2 minutes start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 10 minutes check1->sonicate No success Solution Ready Store at -20°C check1->success Yes check2 Is solution clear? sonicate->check2 warm Gently warm to 37°C for 15 minutes check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Compound may have lower solubility than expected. Consider preparing a lower concentration stock. check3->fail No

Fig. 2: Decision tree for troubleshooting DMSO stock solution preparation.

Conclusion: A Foundation for Reliable Data

A comprehensive understanding of the DMSO solubility of 5-bromo-N-methoxypyridine-3-carboxamide is essential for its successful progression through the drug discovery pipeline. While theoretical predictions suggest high solubility, this guide provides the necessary framework for its empirical validation and practical handling. By employing robust protocols for both thermodynamic solubility measurement and routine stock solution preparation, researchers can mitigate risks associated with compound precipitation, ensuring the generation of high-quality, reliable, and reproducible biological data. This diligent approach to a fundamental physicochemical property forms the bedrock of sound scientific research and informed decision-making in drug development.

References

  • U.S. Environmental Protection Agency (EPA) . CompTox Chemicals Dashboard: 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide Properties. [Link]

  • Innovative Applications of DMSO . (2024). DC FINE CHEMICALS. [Link]

  • AntBio . (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Aure Chemical . (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Gaylord Chemical Company . DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Smolecule . (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. [Link]

  • PubChem . 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • Chemical & Pharmaceutical Bulletin . (1999). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • PubChem . 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

Sources

Exploratory

literature review of N-alkoxy pyridine carboxamides

An In-Depth Technical Guide to N-Alkoxy Pyridine Carboxamides: Molecular Architecture, Synthetic Methodologies, and Therapeutic Applications Executive Summary N-alkoxy pyridine carboxamides represent a highly versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Alkoxy Pyridine Carboxamides: Molecular Architecture, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

N-alkoxy pyridine carboxamides represent a highly versatile class of chemical compounds characterized by a pyridine ring conjugated to an N-alkoxy-substituted carboxamide moiety. In synthetic organic chemistry, these structures are predominantly recognized as pyridine-based Weinreb amides, serving as critical intermediates for the controlled synthesis of pyridyl ketones. Beyond their utility as synthetic building blocks, N-alkoxy pyridine carboxamides have emerged as potent pharmacophores in medicinal chemistry and agrochemistry. Specifically, they function as high-affinity, ATP-competitive inhibitors for constitutively active kinases (such as Pim kinases) and are heavily investigated for their anti-proliferative properties in oncology[1][2].

This technical whitepaper provides an authoritative analysis of the mechanistic causality behind their chemical reactivity, detailed synthetic protocols, and their evolving role in targeted therapeutics.

Molecular Architecture and Mechanistic Causality

The core structural motif of an N-alkoxy pyridine carboxamide is defined by the formula


. When 

and

are both methyl groups, the compound is a classic Weinreb amide (e.g., N-methoxy-N-methylnicotinamide)[3].

The Causality of Chelation Stability The defining chemical property of N-alkoxy carboxamides is their unique behavior upon reaction with organometallic reagents (such as Grignard reagents or organolithiums). Standard amides or esters often suffer from over-addition, where the intermediate collapses prematurely to form a ketone, which then reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol.

N-alkoxy pyridine carboxamides circumvent this through the formation of a highly stable, five-membered metal chelate. The metal cation (e.g.,


 or 

) coordinates simultaneously with the carbonyl oxygen and the alkoxy oxygen. This chelation thermodynamically locks the tetrahedral intermediate, preventing its collapse into a ketone until the reaction is deliberately quenched with an aqueous acid. This precise mechanistic control is what makes N-alkoxy pyridine carboxamides indispensable for synthesizing complex pharmaceutical intermediates.

G A Pyridine Carboxylic Acid (Starting Material) B N-Alkoxy Pyridine Carboxamide (Weinreb Amide) A->B N,O-dimethylhydroxylamine + Coupling Agent C Organometallic Addition (R-MgX or R-Li) B->C D Stable 5-Membered Metal Chelate Intermediate C->D Chelation prevents over-addition E Aqueous Workup (Collapse of Intermediate) D->E F Pyridyl Ketone (Target Product) E->F Release of metal salt

Mechanistic workflow of Weinreb amide synthesis and controlled ketone formation.

Synthetic Methodologies: A Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of N-alkoxy pyridine carboxamides must carefully manage the activation of the pyridine carboxylic acid while preventing side reactions. Below is a field-proven, step-by-step methodology for the synthesis of N-Methoxy-N-methylnicotinamide (CAS: 95091-91-1)[4].

Reagents and Materials
  • Substrate: Nicotinic acid (3-pyridinecarboxylic acid) (1.0 eq)

  • Amine Source: N,O-dimethylhydroxylamine hydrochloride (1.5 eq)

  • Coupling Agents: EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Experimental Workflow
  • Carboxylic Acid Activation: Dissolve nicotinic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Causality: EDC/HOBt is selected over thionyl chloride (

      
      ) to form a highly reactive, yet stable, active ester intermediate. This prevents the generation of harsh HCl gas, which could protonate the pyridine nitrogen and reduce the solubility and reactivity of the substrate.
      
  • Amine Liberation: In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM. Slowly add DIPEA (3.0 eq) while stirring.

    • Causality: The hydrochloride salt of the amine is unreactive. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl, liberating the nucleophilic free amine without competing for the activated ester.

  • Nucleophilic Acyl Substitution: Cool the activated acid mixture to 0°C using an ice bath. Dropwise, add the liberated amine solution. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Aqueous Quench and Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM.
    
    • Causality: The mildly basic

      
       wash neutralizes any unreacted acid and solubilizes the HOBt byproduct, driving it into the aqueous phase.
      
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Ethyl Acetate/Hexane) to yield pure N-Methoxy-N-methylnicotinamide as a colorless liquid.
    

Biological Applications: Kinase Inhibition & Oncology

Beyond synthetic utility, the pyridine carboxamide scaffold is a privileged structure in drug discovery. Specifically, pyridine carboxamides are highly effective inhibitors of Pim kinases (Proviral Integration site for Moloney murine leukemia virus)[1][2].

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that lack a regulatory domain. They are downstream effectors of the JAK/STAT pathway and are frequently overexpressed in hematologic malignancies (e.g., multiple myeloma, acute myeloid leukemia) and solid tumors[2][5].

Structure-Activity Relationship (SAR) Causality: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the hinge region of the kinase's ATP-binding pocket. The carboxamide group further anchors the molecule via hydrogen bonding. In many advanced kinase inhibitors, converting a standard amide to an N-alkoxy carboxamide or utilizing N-alkoxy prodrug strategies is employed to modulate the lipophilicity (LogP) of the molecule, thereby enhancing cellular membrane permeability and optimizing the pharmacokinetic profile without disrupting the core ATP-competitive binding geometry[6].

Pathway Cytokine Cytokine Signaling (e.g., IL-6) JAKSTAT JAK/STAT Pathway Activation Cytokine->JAKSTAT PIM Pim Kinase Overexpression JAKSTAT->PIM Survival Tumor Cell Survival & Proliferation PIM->Survival Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->PIM ATP-competitive binding Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Disruption of signaling

Pim kinase signaling pathway intercepted by pyridine carboxamide inhibitors.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical data for representative N-alkoxy pyridine carboxamides and related therapeutic derivatives used in both synthetic and biological applications.

Compound NameCAS NumberMolecular WeightPrimary UtilityTarget / Mechanism
N-Methoxy-N-methylnicotinamide 95091-91-1166.18 g/mol Synthetic IntermediateWeinreb Amide / Ketone Precursor[4]
N-Methoxy-N-methylpicolinamide 148493-07-6166.18 g/mol Synthetic IntermediateWeinreb Amide / Ketone Precursor[7][8]
Uzansertib (INCB053914) 1810795-88-8~525.4 g/mol Oncology / TherapeuticsPan-Pim Kinase Inhibitor (Pyridine Carboxamide core)[1]

Conclusion

N-alkoxy pyridine carboxamides bridge the gap between fundamental synthetic methodology and advanced targeted therapeutics. As Weinreb amides, they provide unmatched mechanistic control over organometallic additions via stable metal chelation. Concurrently, their structural geometry makes them ideal scaffolds for ATP-competitive kinase inhibitors. By leveraging N-alkoxy substitutions, drug development professionals can fine-tune the physicochemical properties of these molecules, ensuring optimal target engagement against aggressive, kinase-driven malignancies.

References

Sources

Foundational

Therapeutic Potential and Synthetic Utility of 5-Bromo-N-methoxypyridine Derivatives in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the discovery of novel therapeutics rarely begins with the final active pharmaceutical ingredient (API). Instead, it relies on the strategic deployment of "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics rarely begins with the final active pharmaceutical ingredient (API). Instead, it relies on the strategic deployment of "privileged scaffolds"—highly versatile chemical building blocks that allow for rapid, orthogonal functionalization. Among these, 5-bromo-N-methoxypyridine derivatives (specifically Weinreb amides like 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide) have emerged as critical nodes in the synthesis of targeted therapies.

While not therapeutic agents themselves, these derivatives possess a unique structural duality: a halogenated pyridine core for late-stage cross-coupling, and a Weinreb amide for precisely controlled carbon-carbon bond formation. This whitepaper explores the mechanistic rationale behind this scaffold and details its critical role in developing inhibitors for oncology, immunology, and infectious diseases.

Mechanistic Rationale: The Power of the Scaffold

The utility of 5-bromo-N-methoxypyridine derivatives is grounded in strict chemical causality. The scaffold offers two independent vectors for structural elaboration:

  • The Weinreb Amide Vector (Controlled Nucleophilic Addition): Standard esters and acid chlorides often suffer from over-addition when reacted with organolithium or Grignard reagents, yielding tertiary alcohols. The N-methoxy-N-methyl amide (Weinreb amide) circumvents this. Upon nucleophilic attack, the magnesium or lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a highly stable, five-membered cyclic chelated tetrahedral intermediate. This chelate prevents the collapse of the intermediate into a reactive ketone until the reaction is intentionally quenched with aqueous acid, ensuring a pristine ketone product.

  • The 5-Bromo Pyridine Vector (Orthogonal Functionalization): The pyridine ring enhances aqueous solubility and acts as a vital hydrogen-bond acceptor in kinase hinge-binding regions. The bromine atom at the C5 position is relatively inert to nucleophilic attack at cryogenic temperatures, preserving it as a handle for downstream palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[1].

Synthetic_Workflow Acid 5-Bromonicotinic Acid (Starting Material) Coupling Amidation (EDC) + MeONHMe·HCl Acid->Coupling Weinreb 5-Bromo-N-methoxy- N-methylpyridine-3-carboxamide Coupling->Weinreb Grignard Organometallic Addition (-78°C, THF) Weinreb->Grignard Ketone Pyridyl Ketone Intermediate Grignard->Ketone CrossCoupling Pd-Catalyzed Cross-Coupling Ketone->CrossCoupling API Target Active Pharmaceutical Ingredient (API) CrossCoupling->API

Fig 1: Orthogonal synthetic workflow leveraging the 5-bromo-N-methoxypyridine scaffold.

Key Therapeutic Applications

The 5-bromo-N-methoxypyridine scaffold has been instrumental in synthesizing several classes of high-value therapeutics:

Oncology and Autoimmunity (PI3K & VPS34 Inhibitors)

Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that regulate cell growth and survival. Mutations or over-expression of PI3Kδ and PI3Kγ isoforms are primary drivers of leukemias, asthma, and rheumatoid arthritis[2]. 5-bromo-N-methoxypyridine-2-carboxamide is utilized to synthesize heterocyclylamines and pyrazolopyrimidines that act as highly selective PI3K inhibitors, attenuating airway inflammation and tumor proliferation[2]. Furthermore, the 3-carboxamide isomer is a direct precursor for inhibitors of VPS34, a Class III PI3K implicated in proliferative and cardiovascular disorders[3].

Infectious Diseases (Anti-Chagas Agents)

Tipifarnib is a well-known clinical candidate for cancer, functioning as a human protein farnesyltransferase inhibitor. By utilizing 5-bromoisatoic anhydride and 5-bromo-N-methoxypyridine derivatives, researchers synthesized second-generation Tipifarnib analogs[4]. Through structure-guided modification (such as substituting an amino group with a methoxy group), researchers successfully abolished human farnesyltransferase inhibition while achieving a ~10-fold increase in sub-nanomolar killing potency against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease[5].

Translation Initiation Inhibition (MNK Inhibitors)

MAP kinase-interacting kinases (MNKs) are emerging targets in oncology due to their role in phosphorylating eIF4E and driving oncogenic mRNA translation. 5-bromo-N-methoxypyridine derivatives serve as core building blocks in the synthesis of novel MNK inhibitors, providing the necessary spatial geometry to access the kinase active site[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ Isoforms) RTK->PI3K Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT / PKB Kinase PIP3->AKT Recruits mTOR mTOR Pathway (Cell Growth & Survival) AKT->mTOR Signaling Cascade Inhibitor Pyridine-Derived PI3K Inhibitor Inhibitor->PI3K Allosteric/Orthosteric Block

Fig 2: PI3K signaling cascade and the intervention point of pyridine-derived inhibitors.

Quantitative Data: Pharmacological Impact

The following table consolidates the biological efficacy of final therapeutic agents derived from the 5-bromo-N-methoxypyridine scaffold across various indications.

Derivative Scaffold / End ProductBiological TargetTherapeutic IndicationRepresentative Potency / ActivityRef
Pyrazolopyrimidines PI3K (δ/γ isoforms)Asthma, Rheumatoid Arthritis, LeukemiaAttenuates in vivo airway inflammation[2]
Pyrrolidin-2-one derivatives AcetylcholinesteraseNeuropathic PainPreclinical validation stage[1]
Heteroaryl compounds VPS34 KinaseProliferative DisordersPotent VPS34 Inhibition[3]
Tipifarnib Analogs T. cruzi (Amastigotes)Chagas DiseaseSub-nanomolar EC50[4]
Tipifarnib Analogs (OMe variant) T. cruzi 14DMChagas Disease~10-fold potency increase vs Tipifarnib[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol 1: Synthesis of 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide

Objective: Convert 5-bromonicotinic acid to its corresponding Weinreb amide[3]. Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its urea byproduct is highly water-soluble. This ensures that a simple aqueous wash removes the coupling agent, yielding a highly pure organic phase without the need for immediate chromatography.

Step-by-Step Methodology:

  • Initiation: Suspend 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Activation: Add N-Methylpyrrolidone (NMP) (1.1 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and EDC (1.1 eq) sequentially. The low temperature prevents exothermic degradation of the activated ester.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12-16 hours).

  • Self-Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (UV 254 nm). The starting acid should be entirely consumed, replaced by a higher Rf product spot.

  • Workup: Dilute the mixture with additional DCM and wash twice with distilled water and once with brine. The water-soluble EDC-urea byproduct partitions entirely into the aqueous layer.

  • Self-Validation Check 2 (LCMS): Analyze the dried organic layer via LCMS. The mass spectrum must show a distinct 1:1 isotopic doublet at m/z = 245 and 247 (M+H) , confirming the retention of the 5-bromo isotope signature[3].

Protocol 2: Controlled Ketone Formation via Grignard Addition

Objective: Convert the Weinreb amide to (5-bromopyridin-3-yl)(cyclopropyl)methanone[3]. Causality: The reaction must be run at cryogenic temperatures to prevent premature collapse of the tetrahedral chelate and to avoid unwanted halogen-metal exchange at the C5 bromine position.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide (1.0 eq) in anhydrous THF and cool to 0 °C (or -20 °C depending on the specific Grignard reactivity).

  • Addition: Dropwise add cyclopropylmagnesium bromide (1.5 eq). Ensure the internal temperature does not spike. The solution will form the stable magnesium chelate.

  • Propagation: Stir for 2 hours at the reduced temperature.

  • Quenching (Critical Step): Slowly add saturated aqueous ammonium chloride (NH₄Cl). Causality: This mild acid safely breaks the magnesium chelate, releasing the ketone product without catalyzing side reactions (which stronger acids might induce).

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the pyridyl ketone intermediate, ready for downstream cross-coupling.

References

1.[2] WO2013033569A1 - Heterocyclylamines as pi3k inhibitors - Google Patents | google.com | 2 2.[1] 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem | benchchem.com | 1 3.[3] WO2015108861A1 - Heteroaryls and uses thereof - Google Patents | google.com | 3 4.[4] Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery - PMC | nih.gov | 4 5.[5] Rational Modification of a Candidate Cancer Drug for Use Against Chagas Disease - PMC | nih.gov |5 6.[6] US9814718B2 - MNK inhibitors and methods related thereto - Google Patents | google.com |6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Bromo-N-methoxypyridine-3-carboxamide from Acid Chloride

Abstract & Scope This technical guide details the protocol for synthesizing 5-bromo-N-methoxypyridine-3-carboxamide , a critical hydroxamic acid ether intermediate used in the development of metalloproteinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for synthesizing 5-bromo-N-methoxypyridine-3-carboxamide , a critical hydroxamic acid ether intermediate used in the development of metalloproteinase inhibitors and pyridine-based pharmacophores.

The method utilizes a nucleophilic acyl substitution pathway, reacting 5-bromonicotinoyl chloride with methoxylamine hydrochloride under basic conditions. This protocol prioritizes regiochemical fidelity and moisture control to prevent the hydrolysis of the acid chloride precursor.

Key Performance Indicators (KPIs):

  • Target Yield: >85%

  • Purity: >98% (HPLC)

  • Scale: Gram-scale (adaptable to kg-scale)

Reaction Mechanics & Pathway

The synthesis proceeds via the activation of the carbonyl center followed by nucleophilic attack. The use of a non-nucleophilic base (Triethylamine or Pyridine) is critical to neutralize the hydrochloride salt of the amine and scavenge the HCl byproduct, driving the equilibrium forward.

Mechanistic Visualization

The following diagram outlines the reaction flow, including the in situ generation of the free amine and the tetrahedral intermediate collapse.

ReactionScheme SM1 5-Bromonicotinoyl Chloride Inter Tetrahedral Intermediate SM1->Inter + SM2 SM2 Methoxylamine HCl SM2->Inter Deprotonation Base Base (Et3N / Pyridine) Base->Inter Scavenges HCl Prod 5-Bromo-N-methoxy pyridine-3-carboxamide Inter->Prod - Cl⁻ Byprod Base-HCl Salt Inter->Byprod

Caption: Fig 1. Reaction pathway for the N-acylation of methoxylamine by 5-bromonicotinoyl chloride.

Material Safety & Handling (HSE)

Critical Warning: Acid chlorides are lachrymators and react violently with moisture. All glassware must be flame-dried or oven-dried (120°C) and cooled under an inert atmosphere (


 or Ar).
ReagentHazard ClassHandling Precaution
5-Bromonicotinoyl Chloride Corrosive, Moisture SensitiveHandle in fume hood; use Schlenk line or drying tube.
Methoxylamine HCl Irritant, ToxicAvoid skin contact; potential sensitizer.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse solvent-resistant gloves (PVA/Laminate).
Triethylamine (TEA) Flammable, CorrosiveKeep away from ignition sources; use in well-ventilated area.

Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Starting Material: 5-Bromonicotinoyl chloride (freshly prepared or commercial, >97%).

  • Nucleophile: Methoxylamine hydrochloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: 3-neck round-bottom flask, addition funnel, temperature probe, nitrogen inlet.

Step-by-Step Procedure
Step 1: System Preparation
  • Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with dry nitrogen for 15 minutes.

  • Cool the reaction vessel to 0°C using an ice/water bath.

Step 2: Nucleophile Activation
  • Charge the flask with Methoxylamine hydrochloride (1.1 equiv) and anhydrous DCM (10 mL/g of substrate).

  • Add Triethylamine (2.2 equiv) dropwise.

    • Note: The first equivalent frees the methoxylamine base; the second neutralizes the HCl generated during coupling.

  • Stir at 0°C for 15 minutes until the solution becomes clear or a fine suspension of TEA-HCl forms.

Step 3: Coupling Reaction
  • Dissolve 5-Bromonicotinoyl chloride (1.0 equiv) in minimal anhydrous DCM. Transfer this solution to the addition funnel.

  • Slow Addition: Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining the internal temperature < 5°C .

    • Causality: Rapid addition causes localized exotherms, promoting side reactions (e.g., bis-acylation).

  • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or HPLC.

Step 4: Quench & Workup
  • Quench the reaction by adding water (equal volume to solvent).

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

  • Wash Sequence:

    • Wash 1: 1M HCl (removes unreacted amine and pyridine/TEA).

    • Wash 2: Saturated

      
       (removes hydrolyzed acid byproduct).
      
    • Wash 3: Brine (saturated NaCl).

  • Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap, <40°C) to yield the crude solid.

Step 5: Purification
  • Primary Method: Recrystallization from EtOAc/Hexanes or Ethanol.

  • Secondary Method: If purity <95%, perform flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Process Workflow Visualization

Workflow Start Start: Dry Glassware & N2 Purge Prep Dissolve Methoxylamine HCl in DCM Start->Prep BaseAdd Add TEA (2.2 eq) 0°C Prep->BaseAdd Couple Dropwise Addition of Acid Chloride BaseAdd->Couple Monitor Stir RT (2-4h) Monitor TLC Couple->Monitor Quench Quench with Water Phase Separation Monitor->Quench Wash Acid/Base Wash Cycle Quench->Wash Dry Dry & Concentrate Wash->Dry Final Recrystallize Target Product Dry->Final

Caption: Fig 2. Operational workflow for the synthesis and isolation of 5-bromo-N-methoxypyridine-3-carboxamide.

Analytical Validation

To ensure the integrity of the synthesized compound, compare experimental data against these expected values.

AnalysisExpected ResultInterpretation
Appearance White to Off-white SolidTypical for nicotinamide derivatives.
1H NMR (DMSO-d6)

11.8 (s, 1H, NH)
Broad singlet indicates amide proton.

8.9 (s, 1H, Ar-H)
H-2 proton (deshielded by N and C=O).

8.8 (s, 1H, Ar-H)
H-6 proton.

8.4 (s, 1H, Ar-H)
H-4 proton.

3.75 (s, 3H, O-CH3)
Characteristic methoxy singlet.
LC-MS [M+H]+ = 231/233Bromine isotope pattern (1:1 ratio).

Troubleshooting Guide

Issue 1: Low Yield

  • Cause: Hydrolysis of acid chloride due to moisture.[2]

  • Solution: Ensure strictly anhydrous solvents and

    
     atmosphere. Check the quality of the acid chloride before use (should not be a white powder if it's usually an oil/low-melting solid; if solid, ensure no carboxylic acid OH peak in IR).
    

Issue 2: Impurity - Unreacted Acid

  • Cause: Insufficient activation or quenching.

  • Solution: Ensure the

    
     wash is thorough. If the acid persists, the acid chloride may have partially hydrolyzed before addition.
    

Issue 3: O-acylation vs N-acylation

  • Observation: Methoxylamine is an ambident nucleophile, but N-acylation is kinetically favored under these conditions.

  • Verification: Check IR.[1][3] Amide Carbonyl (~1650-1680 cm⁻¹) vs Ester Carbonyl (~1730-1750 cm⁻¹).

References

  • National Center for Biotechnology Information (NCBI). (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed.[4] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Amides from Acid Chlorides. Org. Synth. Coll. Vol. 4. Retrieved from [Link]

  • EPA CompTox. (2025).[4] 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Application

Advanced Application Note: One-Pot Coupling Protocols for N-Methoxy Amides (Weinreb Amides)

Executive Summary & Strategic Importance The synthesis of -methoxy- -methylamides , commonly known as Weinreb amides , is a cornerstone transformation in pharmaceutical development. These species serve as pivotal "acylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of


-methoxy-

-methylamides
, commonly known as Weinreb amides , is a cornerstone transformation in pharmaceutical development. These species serve as pivotal "acylation anchors," allowing the controlled conversion of carboxylic acids into ketones or aldehydes without the risk of over-addition inherent to ester intermediates.

While traditional methods (e.g., EDC/HOBt) are effective on a milligram scale, they often suffer from poor atom economy, difficult purification, and safety concerns during scale-up. This guide focuses on One-Pot methodologies that streamline the coupling process, specifically highlighting Propylphosphonic Anhydride (T3P) and 1,1'-Carbonyldiimidazole (CDI) . These reagents offer superior scalability, safety profiles, and operational simplicity (telescoping capabilities).

Key Advantages of One-Pot Protocols
  • Atom Economy: Eliminates the isolation of active esters or acid chlorides.

  • Purification Efficiency: T3P by-products are water-soluble, allowing for simple extractive workups.

  • Telescoping Potential: Stable Weinreb intermediates allow subsequent nucleophilic addition (e.g., Grignard) in the same vessel.

Strategic Reagent Selection

Selecting the correct coupling agent is dictated by substrate sterics, cost, and downstream processing requirements.

Table 1: Comparative Analysis of Coupling Reagents for Weinreb Amide Synthesis

FeatureT3P (Propylphosphonic Anhydride) CDI (Carbonyldiimidazole) EDC / HOBt
Primary Mechanism Anhydride activation (Phosphorous)Acyl Imidazole formationCarbodiimide activation
By-products Water-soluble phosphonates (Easy removal)Imidazole, CO

(Gas evolution)
Urea derivatives (Difficult removal)
Epimerization Risk Lowest (Ideal for chiral amino acids)Low to ModerateModerate
Steric Tolerance High (Excellent for hindered acids)ModerateLow
Moisture Sensitivity Moderate (Hydrolyzes slowly)High (Must be strictly anhydrous)Low
Scalability High (Process standard)High (Cost-effective)Low (Allergenic risks)

Mechanistic Insight: The T3P Activation Pathway

T3P is a cyclic trimeric anhydride that reacts with carboxylic acids to form a highly reactive mixed anhydride. The driving force is the release of ring strain and the formation of a stable, water-soluble phosphonate salt upon reaction with the amine.

Figure 1: T3P Activation and Coupling Mechanism

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnhydride Activated Mixed Anhydride Intermediate Acid->MixedAnhydride Activation (0-25°C) Base Base (DIPEA/NMM) Base->MixedAnhydride Activation (0-25°C) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Activation (0-25°C) TS Tetrahedral Transition State MixedAnhydride->TS + Weinreb Salt (Nucleophilic Attack) WeinrebSalt Weinreb Amine Salt (MeO-NHMe·HCl) Product Weinreb Amide (Product) TS->Product Collapse Byproduct Water-Soluble Phosphonate Salt TS->Byproduct Elimination

Caption: The T3P cycle avoids "active ester" isolation. The cyclic anhydride activates the carboxylate, which is then intercepted by the N,O-dimethylhydroxylamine. By-products are washed away with water.

Protocol A: High-Efficiency T3P Coupling (Recommended)

This protocol is the industry standard for generating high-purity Weinreb amides without column chromatography. It is particularly effective for chiral substrates due to low epimerization rates.

Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine Source:

    
    -Dimethylhydroxylamine hydrochloride (1.1–1.2 equiv)
    
  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0–4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc), DCM, or THF (Anhydrous preferred)[1]

Step-by-Step Methodology
  • Setup: In a clean reaction vessel equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and

    
    -Dimethylhydroxylamine·HCl  (1.2 equiv) in the chosen solvent (typically EtOAc, 5–10 volumes).
    
  • Base Addition: Cool the mixture to 0 °C (ice bath). Add DIPEA (3.5 equiv) dropwise. Note: The amine salt will neutralize, and the solution may become homogenous.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

    • Critical: Maintain temperature < 5 °C during addition to suppress exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS.[2] T3P reactions are typically fast.

  • Workup (The "T3P Advantage"):

    • Quench by adding water (5 volumes).

    • Separate phases.[2] Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine/base).

      • Saturated NaHCO

        
         (to remove unreacted acid).
        
      • Brine.

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Result: Typically yields >90% pure oil/solid. Recrystallization or distillation is rarely needed.

Protocol B: Cost-Effective CDI Coupling

Ideal for large-scale, non-chiral syntheses where reagent cost is a primary driver. This method proceeds via an acyl imidazole intermediate.

Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1–1.2 equiv)

  • Amine Source:

    
    -Dimethylhydroxylamine hydrochloride (1.1–1.2 equiv)
    
  • Solvent: DCM or THF (Strictly Anhydrous)[3]

  • Base: None required for activation; DIPEA optional for amine salt neutralization.

Step-by-Step Methodology
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM/THF.

  • CDI Addition: Add CDI (1.1 equiv) portion-wise at 0 °C.

    • Safety Alert: Massive CO

      
       evolution will occur. Ensure adequate venting and vessel headspace.
      
  • Intermediate Formation: Stir at room temperature for 30–60 minutes until gas evolution ceases. This confirms the formation of the Acyl Imidazole .

  • Coupling: Add

    
    -Dimethylhydroxylamine·HCl  (1.2 equiv) in one portion.
    
    • Note: The HCl salt is sufficient to protonate the imidazole leaving group, driving the reaction. However, adding 1.0 equiv of DIPEA can accelerate the rate if the reaction is sluggish.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup:

    • Dilute with solvent. Wash with 1M HCl (removes imidazole) and saturated NaHCO

      
      .
      
    • Dry and concentrate.[4]

Workflow Decision Matrix

Use this logic flow to determine the optimal protocol for your specific substrate.

Figure 2: Protocol Selection Decision Tree

Protocol_Selection Start Start: Substrate Analysis Chiral Is the substrate Chiral/Epimerizable? Start->Chiral Scale Is the scale >100g? Chiral->Scale No T3P Protocol A: T3P Coupling (High Purity/Low Epimerization) Chiral->T3P Yes Steric Is the Acid Sterically Hindered? Scale->Steric No CDI Protocol B: CDI Coupling (Low Cost) Scale->CDI Yes (Cost driver) Steric->T3P Yes (High Activity) Steric->CDI No (Standard) AcidChloride Alternative: Acid Chloride Route (via SOCl2/POCl3)

Caption: Decision matrix for selecting T3P vs. CDI based on chirality, scale, and steric hindrance.

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Yield (T3P) Hydrolysis of T3PEnsure solvents are dry. Do not mix T3P with water/protic solvents before addition.
Racemization High exotherm or strong baseUse T3P (low epimerization). Maintain T < 0°C during base addition. Use weaker bases (NMM).
Incomplete Reaction (CDI) "Dead" CDI reagentCDI hydrolyzes to imidazole + CO

in moist air. Use fresh bottles or store in a desiccator.
Slow Reaction (Sterics) Bulky acidSwitch to T3P and heat to 40–50 °C (T3P is thermally stable).

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Retrieved from [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org.[5][6] Chem. 2004.[5][6][7] Retrieved from [Link]

  • One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis. 2014. Retrieved from [Link]

  • Weinreb Ketone Synthesis. Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-bromo-N-methoxypyridine-3-carboxamide as a Versatile Synthetic Intermediate

Introduction: The Strategic Value of a Functionalized Pyridine Core In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. 5-bromo-N-methoxypyridine-3-carboxamide is a highly valuable and versatile building block, engineered with distinct functional handles that allow for sequential and regioselective chemical modifications. Its structure features:

  • A pyridine core , a privileged heterocycle in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to engage in hydrogen bonding.

  • A bromine atom at the 5-position , which serves as a prime reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2]

  • An N-methoxycarboxamide group at the 3-position , a stable functional group that can act as a directing group or be further transformed. A closely related and highly utilized variant, the N-methoxy-N-methylcarboxamide (Weinreb amide), provides a stable and efficient precursor for the synthesis of ketones.

This guide provides an in-depth analysis of this intermediate's properties, core reactivity, and detailed protocols for its application in key synthetic transformations that are fundamental to drug discovery and development.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The properties of 5-bromo-N-methoxypyridine-3-carboxamide and its common N-methyl variant are summarized below.

Property5-bromo-N-methoxypyridine-3-carboxamide5-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Molecular Formula C₇H₇BrN₂O₂C₈H₉BrN₂O₂
Molecular Weight 231.05 g/mol 245.07 g/mol [3]
CAS Number 1137063-16-1183608-47-1[3]
Appearance SolidSolid
Melting Point Not specified66.7 °C (Experimental Average)[4]
Boiling Point Not specified309 °C (Predicted)[4]
Purity ≥ 95%≥ 97%[3]
Storage 2-8 °CSealed in dry, 2-8 °C[3]

Safety and Handling: This compound should be handled in a well-ventilated area, preferably a chemical fume hood.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of exposure, follow standard first-aid measures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled.[7] Consult the Safety Data Sheet (SDS) for complete hazard information before use.

Core Reactivity: A Tale of Two Handles

The synthetic utility of 5-bromo-N-methoxypyridine-3-carboxamide is derived from its two primary reactive sites. The strategic selection of reagents and catalysts allows for the selective functionalization of the pyridine ring.

Caption: Key reactive sites for synthetic diversification.

The C(5)-Br bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating cross-coupling cascades. The reactivity order in such reactions is generally C-I > C-Br > C-Cl, making the bromo-substituent an excellent compromise between high reactivity and stability.[2] This allows for reliable and efficient bond formation under relatively mild conditions compared to chloro-analogs.[2]

Key Applications & Experimental Protocols

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[8][9] The reaction couples the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[10]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 5-(4-methoxyphenyl)-N-methoxypyridine-3-carboxamide

  • Materials:

    • 5-bromo-N-methoxypyridine-3-carboxamide (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-N-methoxypyridine-3-carboxamide, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe. Causality: Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, providing access to a wide range of aryl and heteroaryl amines.[11][12] This transformation is indispensable in medicinal chemistry for synthesizing structures that interact with biological targets.[11] The reaction involves coupling the aryl bromide with a primary or secondary amine.[11]

Protocol: Synthesis of N-methoxy-5-(phenylamino)pyridine-3-carboxamide

  • Materials:

    • 5-bromo-N-methoxypyridine-3-carboxamide (1.0 eq)

    • Aniline (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • X-Phos (a bulky phosphine ligand) (0.04 eq)

    • Potassium tert-butoxide (KOt-Bu) (1.5 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, X-Phos, and KOt-Bu. Causality: The use of a strong, non-nucleophilic base like KOt-Bu is necessary to deprotonate the amine in the catalytic cycle without competing side reactions.[13]

    • Add 5-bromo-N-methoxypyridine-3-carboxamide and anhydrous toluene.

    • Add aniline via syringe.

    • Seal the tube and heat the mixture to 100-110 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Application in Medicinal Chemistry: A Multi-Step Pathway

The true power of 5-bromo-N-methoxypyridine-3-carboxamide is realized in multi-step syntheses. A common strategy involves an initial cross-coupling reaction to install a complex aryl group, followed by modification of the carboxamide. The diagram below illustrates a hypothetical pathway to a potential kinase inhibitor scaffold, starting with a Suzuki coupling followed by conversion of the amide to a ketone via the Weinreb amide variant.

G start 5-bromo-N-methoxy- N-methylpyridine-3-carboxamide (Weinreb Amide) step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->step1 intermediate1 5-Aryl-N-methoxy- N-methylpyridine-3-carboxamide step1->intermediate1 step2 Grignard Reaction (R-MgBr) intermediate1->step2 intermediate2 Chelated Intermediate (Stable to over-addition) step2->intermediate2 step3 Aqueous Work-up intermediate2->step3 product Target Ketone: (5-Arylpyridin-3-yl)(R)methanone (Bioactive Scaffold) step3->product

Caption: Synthetic pathway from intermediate to a ketone scaffold.

This pathway demonstrates how the orthogonal reactivity of the C-Br bond and the Weinreb amide allows for a modular and efficient assembly of complex molecules. Such ketones are common precursors to a wide variety of pharmacologically active agents.[14]

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin.
  • 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide Properties. United States Environmental Protection Agency.
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  • Navigating the Suzuki Coupling Landscape: A Comparative Analysis. Benchchem.
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  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. PMC, National Center for Biotechnology Information.
  • Suzuki Coupling. Organic Chemistry Portal.

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Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-Pyridine Derivatives

Introduction: Navigating the Nuances of 5-Bromopyridine Suzuki Couplings The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of 5-Bromopyridine Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]

5-Bromopyridine derivatives are crucial building blocks in medicinal chemistry, offering a versatile handle for the introduction of diverse aryl and heteroaryl substituents. However, the successful application of Suzuki coupling to these substrates is not without its challenges. The electronic nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the palladium catalyst necessitate a carefully optimized set of reaction conditions. This guide provides a comprehensive overview of the key parameters, offering field-proven insights and detailed protocols to empower researchers in achieving efficient and reproducible Suzuki couplings with 5-bromo-pyridine derivatives.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9][10]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine derivative, forming a Pd(II) complex.[1][8][10] This is often the rate-determining step and is influenced by the electron density of the pyridine ring.[11]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][8][10] The base plays a crucial role in the formation of a more nucleophilic "ate" complex of the boronic acid.[12]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8][9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R) RedElim->Product ArylBr 5-Bromopyridine Derivative (Ar-Br) BoronicAcid Organoboron Reagent (R-B(OR)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of 5-Bromopyridine Substrates

The lone pair of electrons on the pyridine nitrogen introduces a key challenge compared to standard aryl bromides. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[13][14] Additionally, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition.

To overcome these hurdles, the judicious selection of the following reaction components is critical:

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the supporting ligand is paramount.

  • Base: The base plays a multifaceted role in activating the boronic acid and influencing the overall reaction kinetics.

  • Solvent: The solvent system must solubilize all reaction components and can impact the efficacy of the base and the stability of the catalyst.

Optimized Reaction Parameters for 5-Bromopyridine Derivatives

The Catalyst-Ligand System: The Key to Success

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the true driver of success for challenging substrates like 5-bromopyridines lies in the choice of ligand.[7] Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the desired catalytic cycle and minimize catalyst inhibition by the pyridine nitrogen.[13]

Ligand TypeExamplesKey Characteristics & Rationale
Buchwald Ligands XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. They accelerate both oxidative addition and reductive elimination, leading to high turnover numbers and efficiency, even at low catalyst loadings.[7][13]
Trialkylphosphines P(t-Bu)₃, PCy₃Strong electron donors that stabilize the Pd(0) state and promote oxidative addition. Their steric bulk can also favor the desired coupling pathway.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.

For routine couplings of 5-bromopyridines, starting with a pre-formed catalyst or an in-situ generated system using a Buchwald-type ligand is a highly recommended approach.

The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthTypical SolventsComments
Potassium Phosphate (K₃PO₄) StrongDioxane, Toluene, THFAn excellent and often superior choice for heteroaryl couplings.[7][13] Its use can lead to faster reactions and higher yields.
Cesium Carbonate (Cs₂CO₃) StrongDioxane, DMFA strong, effective base, particularly useful for less reactive substrates.[11]
Potassium Carbonate (K₂CO₃) ModerateDioxane/Water, Toluene/WaterA commonly used and cost-effective base, often used in biphasic solvent systems.[15][16]
Sodium Carbonate (Na₂CO₃) ModerateDioxane/Water, Ethanol/WaterAnother standard and economical choice, particularly for more reactive coupling partners.[15][17]

Expert Insight: For challenging or sensitive 5-bromopyridine derivatives, potassium phosphate (K₃PO₄) is often the base of choice, providing a robust and high-yielding system.

Solvent Systems: Creating the Optimal Reaction Environment

The solvent must effectively dissolve the reactants and catalyst while being compatible with the chosen base. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

Solvent SystemCharacteristicsCommon Base Pairings
1,4-Dioxane Anhydrous, polar aproticK₃PO₄, Cs₂CO₃
Toluene Anhydrous, non-polarK₃PO₄, Cs₂CO₃
Tetrahydrofuran (THF) Anhydrous, polar aproticK₃PO₄, Cs₂CO₃
Dioxane/Water or Toluene/Water BiphasicK₂CO₃, Na₂CO₃

Critical Note on Solvent Quality: The purity of the solvent is paramount. Traces of impurities can poison the catalyst.[18] It is highly recommended to use anhydrous, degassed solvents for optimal and reproducible results.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 5-bromopyridine derivatives. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is recommended for its high success rate with a broad range of substrates.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-bromopyridine derivative, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladacycle precatalyst under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine solids: 5-Bromopyridine, Boronic Acid, Base B Inert Atmosphere: Evacuate & backfill with Ar/N2 A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Filter E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or a suitable precatalyst

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1) or DMF

Procedure:

  • In a microwave vial, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with the workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature.Use a fresh batch of catalyst and high-purity, degassed solvents. Increase reaction temperature. Consider a more active ligand/catalyst system (e.g., a Buchwald precatalyst).[13]
Protodeborylation of Boronic Acid Presence of water with certain bases; Prolonged reaction times at high temperatures.Use anhydrous conditions with a base like K₃PO₄. Use a slight excess of the boronic acid (1.2-1.5 equiv).[13]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure the reaction is thoroughly degassed. A different ligand or solvent system may be required to promote the desired cross-coupling.
Inconsistent Yields Variations in reagent quality; Inconsistent degassing or inert atmosphere.Standardize reagent sources and purification methods. Employ a consistent and thorough degassing procedure for all reactions.[19]

Conclusion

The Suzuki-Miyaura coupling of 5-bromopyridine derivatives is a powerful and versatile transformation for the synthesis of valuable molecular scaffolds. While the inherent properties of the pyridine ring present unique challenges, these can be reliably overcome through the rational selection of a highly active catalyst system, an appropriate base, and a suitable solvent. By understanding the mechanistic underpinnings of the reaction and employing the optimized protocols outlined in this guide, researchers can confidently and efficiently access a wide range of functionalized pyridine-containing molecules, accelerating discovery in medicinal chemistry and beyond.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • Valdés, C. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3284-3305. [Link]

  • Li, G. Y. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381–384. [Link]

  • Scott, J. S., & Jones, A. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5874. [Link]

  • Tyas, C. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 487-495. [Link]

  • Scott, J. S., & Jones, A. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5874. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Nawara, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • ResearchGate. (2025, August 10). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

Sources

Method

Application Note: Chemoselective Conversion of 5-Bromo-N-methoxypyridine-3-carboxamide to Ketones

Executive Summary The synthesis of pyridyl ketones is a critical operation in medicinal chemistry and drug development. 5-Bromo-N-methoxypyridine-3-carboxamide is a highly versatile, bifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridyl ketones is a critical operation in medicinal chemistry and drug development. 5-Bromo-N-methoxypyridine-3-carboxamide is a highly versatile, bifunctional building block. However, converting this specific substrate into a ketone via organometallic addition presents two distinct chemical challenges:

  • Stoichiometric Demand: Unlike standard N-methoxy-N-methylamides (Weinreb amides), this substrate possesses an acidic secondary amide (N–H) bond.

  • Chemoselectivity: The electron-deficient pyridine ring bears a 5-bromo substituent, making it highly susceptible to competitive halogen-metal exchange when exposed to Grignard or organolithium reagents.

This application note provides a field-proven, self-validating protocol to achieve chemoselective nucleophilic acyl substitution while entirely suppressing halogen-metal exchange and over-addition.

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this transformation, researchers must understand the causality behind the reagent stoichiometry and temperature controls.

Because the starting material is an N-methoxy amide (lacking the N-methyl group), it requires a minimum of 2.0 equivalents of the Grignard reagent[1].

  • The First Equivalent (Acid-Base): Acts as a base, rapidly deprotonating the acidic N–H bond to form a magnesium amide intermediate. This step is exothermic and evolves alkane gas (e.g., methane if using MeMgBr).

  • The Second Equivalent (Nucleophilic Addition): Attacks the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by a bidentate chelation effect—the magnesium ion coordinates to both the carbonyl oxygen and the methoxy oxygen. This stable 5-membered chelate prevents the intermediate from collapsing into a ketone during the reaction, thereby preventing the over-addition of a third Grignard equivalent to form a tertiary alcohol [2].

The Chemoselectivity Challenge: Bromopyridines are notorious for undergoing rapid halogen-metal exchange[1]. To prevent the Grignard reagent from inserting into the C–Br bond, the reaction must be strictly maintained at cryogenic temperatures (–78 °C). Furthermore, using less bulky Grignard reagents (e.g., MeMgBr instead of iPrMgCl) kinetically favors carbonyl addition over halogen exchange [3].

Mechanism SM 5-Bromo-N-methoxy pyridine-3-carboxamide Deprot Magnesium Amide Intermediate SM->Deprot 1 eq. RMgX (Deprotonation) Side Halogen-Metal Exchange Product SM->Side High Temp / Bulky RMgX Tetra Chelated Tetrahedral Intermediate Deprot->Tetra 1 eq. RMgX (Nucleophilic Add.) Ketone Pyridyl Ketone Product Tetra->Ketone Acidic Quench

Reaction pathway for N-methoxy amide conversion to ketone vs. halogen-metal exchange.

Quantitative Optimization Data

The following table summarizes the quantitative optimization data for the addition of various Grignard reagents to 5-bromo-N-methoxypyridine-3-carboxamide. These metrics highlight the necessity of strict stoichiometric and thermal controls.

Table 1. Optimization of Grignard Addition to 5-Bromo-N-methoxypyridine-3-carboxamide

EntryGrignard ReagentEquivalentsTemp (°C)Time (h)Ketone Yield (%)Br-Mg Exchange (%)
1MeMgBr1.1-782.00 (Recovered SM)0
2MeMgBr2.102.04535
3 MeMgBr 2.1 -78 2.0 88 <2
4PhMgBr2.1-782.085<2
5iPrMgCl2.1-782.03065

Data Summary: Entry 1 fails because the single equivalent of Grignard is entirely consumed by the N–H deprotonation. Entry 2 demonstrates that elevated temperatures activate the competitive halogen-metal exchange pathway. Entry 3 represents the optimized conditions for high-yielding, chemoselective ketone synthesis[4].

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system . Built-in in-process controls (IPCs) allow the chemist to verify the success of the reaction mechanistically at each critical phase, preventing downstream failures.

Workflow Step1 Step 1: Preparation Dissolve SM in anhydrous THF Cool to -78 °C Step2 Step2 Step1->Step2 Step3 Step 3: Incubation Stir at -78 °C for 2 hours Monitor via TLC Step2->Step3 Step4 Step 4: Quenching Add sat. NH4Cl(aq) at -78 °C Warm to RT Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Purify via Chromatography Step4->Step5

Step-by-step self-validating workflow for chemoselective Grignard addition.

Materials Required
  • 5-Bromo-N-methoxypyridine-3-carboxamide (1.0 eq, limiting reagent)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Dissolve 5-bromo-N-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous THF (yielding a 0.2 M solution).

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 15 minutes.

Step 2: Controlled Grignard Addition

  • Using a syringe pump or careful manual addition, add MeMgBr (2.1 eq) dropwise down the side of the flask.

  • Causality Check: The addition rate must be slow enough to maintain the internal temperature below –70 °C to prevent thermal activation of the C–Br bond.

Self-Validation Checkpoint 1 (Deprotonation): During the addition of the first 1.0 equivalent, observe the reaction mixture for mild effervescence. This gas evolution (methane) is a stoichiometric indicator that the N–H deprotonation is successfully occurring.

Step 3: Incubation and Monitoring

  • Stir the reaction mixture at –78 °C for 2 hours.

Self-Validation Checkpoint 2 (Conversion): Pull a 0.1 mL aliquot, quench it into 0.5 mL of sat. NH₄Cl, and extract with 0.5 mL EtOAc. TLC analysis (e.g., 50% EtOAc in Hexanes) should show complete consumption of the starting material and the appearance of a single new product spot (the ketone).

Step 4: Chemoselective Quenching

  • While strictly maintaining the flask at –78 °C, rapidly add saturated aqueous NH₄Cl (equal to half the reaction volume).

  • Causality Check: Why NH₄Cl and not HCl? Pyridyl compounds are basic. Strong aqueous acids (like 1M HCl) will protonate the pyridine nitrogen, pulling your product into the aqueous layer. NH₄Cl (pH ~6) is acidic enough to collapse the tetrahedral intermediate but mild enough to keep the pyridyl ketone in its free-base organic form.

Self-Validation Checkpoint 3 (Chelate Collapse): The dissolution of the thick magnesium salts upon the addition of the aqueous quench indicates the successful breakdown of the tetrahedral chelate, releasing the free ketone into the organic phase.

Step 5: Workup and Isolation

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the pure 1-(5-bromopyridin-3-yl)ethan-1-one.

References

Sources

Application

Optimized Activation Strategies for 5-Bromonicotinic Acid: From Bench to Pilot Scale

Chemical Context & Strategic Analysis 5-Bromonicotinic acid (CAS: 20826-04-4) serves as a critical bifunctional scaffold in medicinal chemistry. Its value lies in its orthogonality: the carboxylic acid at C3 allows for a...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Analysis

5-Bromonicotinic acid (CAS: 20826-04-4) serves as a critical bifunctional scaffold in medicinal chemistry. Its value lies in its orthogonality: the carboxylic acid at C3 allows for amide/ester diversification, while the bromide at C5 remains intact as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, activating this molecule presents specific challenges:

  • Electron Deficiency: The pyridine ring pulls electron density, making the carbonyl carbon highly electrophilic but also rendering the hydroxyl group less nucleophilic during initial activation.

  • Solubility: The zwitterionic nature of the nicotinic acid core often leads to poor solubility in non-polar solvents (DCM, Toluene), necessitating specific solvent systems or "slurry-to-solution" protocols.

  • Lewis Basicity: The pyridine nitrogen can interfere with certain Lewis acid catalysts or form N-acyl salts, though this is less problematic than in 2-substituted pyridines due to steric distance.

Reagent Selection Matrix
FeatureOxalyl Chloride / DMF HATU T3P (Propylphosphonic Anhydride)
Primary Use Case Large-scale synthesis (>10g); Non-nucleophilic amines.Discovery chemistry (<100mg); High-throughput screening.Process chemistry; Safety-critical scale-up; "Green" chemistry.
Reactive Species Acid Chloride (Highly reactive).OAt-Active Ester (Moderately reactive).Mixed Anhydride (Tunable reactivity).
Byproducts CO, CO₂, HCl (Gaseous/Toxic).Urea derivatives (Difficult to remove).Water-soluble phosphates (Easy workup).
Cost Efficiency High (Cheapest).Low (Expensive).Moderate.
Atom Economy High.Low.Moderate.

Mechanistic Insight: DMF-Catalyzed Chlorination

The most robust activation method for 5-bromonicotinic acid is conversion to the acid chloride. Using Oxalyl Chloride with a catalytic amount of Dimethylformamide (DMF) is superior to Thionyl Chloride (


) because it proceeds at lower temperatures (avoiding thermal decomposition of the bromide) and produces cleaner byproducts.

Mechanism: DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack intermediate (Chloroiminium salt), which is the active chlorinating species. This species attacks the carboxylic acid, regenerating DMF and releasing gases.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate (Active Species) DMF->Vilsmeier + OxCl OxCl Oxalyl Chloride OxCl->Vilsmeier Intermed Activated Complex Vilsmeier->Intermed + Substrate Substrate 5-Bromonicotinic Acid Substrate->Intermed Intermed->DMF Regenerated Product 5-Bromonicotinoyl Chloride Intermed->Product Cl- attack Byproducts CO + CO2 + HCl Intermed->Byproducts Gas Evolution

Figure 1: Catalytic cycle of DMF in the activation of 5-bromonicotinic acid using Oxalyl Chloride.

Detailed Experimental Protocols

Protocol A: The "Scale-Up" Method (Oxalyl Chloride)

Best for: Gram-scale synthesis, unreactive anilines, or ester formation.

Safety Warning: This reaction generates Carbon Monoxide (CO) and HCl. Must be performed in a well-ventilated fume hood.

  • Setup: Equip a dry 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl.

  • Suspension: Charge the flask with 5-bromonicotinic acid (10.0 g, 49.5 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Note: The acid will likely remain a suspension.

  • Catalysis: Add catalytic DMF (5 drops, ~0.1 mL).

  • Activation:

    • Cool the suspension to 0°C (ice bath).

    • Charge the addition funnel with Oxalyl Chloride (5.1 mL, 59.4 mmol, 1.2 equiv).

    • Add dropwise over 30 minutes. Gas evolution will be vigorous.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Endpoint: The suspension should clarify into a yellow solution as the acid chloride forms.

  • Workup (Isolation): Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

    • Chase Step: Re-dissolve the residue in dry Toluene (20 mL) and concentrate again to remove trace HCl/Oxalyl chloride.

    • Result: Crude 5-bromonicotinoyl chloride (yellow solid/semi-solid) is obtained and should be used immediately.

  • Coupling (Amide Formation):

    • Dissolve the crude acid chloride in DCM (50 mL).

    • Add the Amine (1.0 equiv) and Triethylamine (3.0 equiv) at 0°C. Stir until complete by LCMS.

Protocol B: The "Discovery" Method (HATU)

Best for: Parallel synthesis, library generation, and precious amines.

  • Solution Preparation: In a vial, dissolve 5-bromonicotinic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (Hunig’s Base, 3.0 equiv). Stir for 2 minutes.

    • Why? Pre-deprotonation ensures the carboxylate is ready to attack the HATU.

  • Activation: Add HATU (1.05 equiv). Stir at RT for 15 minutes.

    • Observation: The solution may turn yellow/orange. This forms the OAt-active ester.[1][2][3]

  • Coupling: Add the Amine (1.1 equiv). Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with sat.

      
       (removes acids), water (removes DMF), and brine.
      
    • Dry over

      
       and concentrate.
      
Protocol C: The "Green" Method (T3P)

Best for: Process safety, avoiding toxic byproducts, and difficult couplings.

  • Charge: To a reactor, add 5-bromonicotinic acid (1.0 equiv), Amine (1.1 equiv), and Ethyl Acetate (or MeTHF).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) .

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at RT.

    • Note: T3P is a cyclic anhydride that activates the acid in situ.

  • Reaction: Heat to 50–60°C if the amine is sterically hindered. Monitor by HPLC.

  • Workup:

    • Add water.[4][5] The T3P byproducts are water-soluble phosphates.

    • Separate phases.[5] Wash organic layer with 0.5 M HCl (to remove pyridine) and then

      
      .
      

Decision Workflow

Use this logic flow to determine the optimal protocol for your specific application.

DecisionTree Start Start: 5-Bromonicotinic Acid Activation Scale What is the scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 10 g (Process) Scale->Large Nucleophile Nucleophile Reactivity? Reactive Reactive (Primary Amine) Nucleophile->Reactive Unreactive Unreactive (Aniline/Steric) Nucleophile->Unreactive HATU Use Protocol B (HATU) Fast, high yield, easy purification Small->HATU Large->Nucleophile OxCl Use Protocol A (Oxalyl Chloride) Cost-effective, highly reactive Reactive->OxCl Cost Priority T3P Use Protocol C (T3P) Safe, easy workup, low epimerization Reactive->T3P Green/Safety Priority Unreactive->OxCl Force Reaction

Figure 2: Decision matrix for selecting activation reagents based on scale and nucleophile properties.

Troubleshooting & Optimization

Issue: Low Yield with Acid Chloride
  • Cause: Hydrolysis of the acid chloride due to wet solvents or incomplete formation.

  • Solution: Ensure DCM is distilled or dried over molecular sieves. Increase reflux time or Oxalyl Chloride equivalents. Verify the "clear solution" endpoint.

Issue: "Gelling" during HATU Coupling
  • Cause: Formation of the insoluble active ester or high concentration.

  • Solution: Dilute the reaction to 0.1 M. Add a co-solvent like DMA (Dimethylacetamide) if DMF is insufficient.

Issue: Pyridine Interference
  • Cause: The pyridine nitrogen in the scaffold can act as a nucleophile, potentially causing oligomerization (though rare with 5-bromo substitution).

  • Solution: Ensure the reaction is kept slightly basic (pH 8-9) during coupling to keep the amine nucleophile reactive, but avoid large excesses of base which might promote side reactions. For T3P, pyridine is actually the preferred base as it suppresses epimerization (not applicable here) and acts as an efficient proton shuttle.

References

  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[1][3][6] An efficient peptide coupling additive.[3][7] Journal of the American Chemical Society, 115(10), 4397–4398.[3] Link

  • Dunetz, J. R., et al. (2011).[7][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051. Link

  • BenchChem. (2025).[5][9] The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Application Note: Synthesis and Validation of 5-Bromo-N-methoxy-N-methylnicotinamide (Weinreb Amide)

Executive Summary & Scientific Rationale 5-Bromonicotinic acid is a highly versatile, halogenated pyridine building block utilized extensively in the discovery of pharmaceutical and agrochemical compounds[1]. Its trifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

5-Bromonicotinic acid is a highly versatile, halogenated pyridine building block utilized extensively in the discovery of pharmaceutical and agrochemical compounds[1]. Its trifunctional nature allows for site-specific modifications, particularly through cross-coupling reactions (e.g., Suzuki, Stille) at the bromine position. However, when the synthetic goal is to convert the carboxylic acid into a specific pyridyl ketone, direct addition of organometallic reagents (Grignard or organolithium) to the acid or its standard esters often leads to over-addition, yielding tertiary alcohols.

To prevent this, the carboxylic acid is strategically converted into a Weinreb amide (N-methoxy-N-methylamide)[2]. The causality behind this choice lies in the formation of a highly stable, 5-membered chelated tetrahedral intermediate upon nucleophilic attack by the organometallic reagent. This intermediate resists collapse into the highly reactive ketone until it is intentionally quenched during the aqueous acidic workup, ensuring a controlled, high-yield synthesis of the target ketone[3].

Mechanistic Pathways & Reagent Selection

The transformation of 5-bromonicotinic acid into its corresponding Weinreb amide requires the activation of the carboxylate group prior to coupling with N,O-dimethylhydroxylamine hydrochloride. Depending on the scale and required purity, three primary activation routes are utilized:

  • Uronium/Aminium Coupling (HATU): The premier choice for discovery-scale synthesis. 5-Bromonicotinic acid is an electron-deficient system, which can lead to sluggish coupling with standard carbodiimides. HATU overcomes this by generating a highly reactive HOAt active ester. The pyridine nitrogen in the HOAt leaving group provides neighboring group participation, accelerating the aminolysis step[4].

  • Acid Chloride Activation (Oxalyl Chloride): The preferred route for large-scale synthesis due to high atom economy and the avoidance of expensive coupling agents. Oxalyl chloride is used with a catalytic amount of N,N-dimethylformamide (DMF) to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the acid to an acid chloride[1].

  • Carbodiimide Coupling (EDC/HOBt): A standard, mild peptide coupling method. While effective, it typically requires longer reaction times (up to 18 hours) for deactivated pyridine substrates[5].

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three primary coupling methodologies for this specific substrate:

Coupling MethodologyTypical YieldReaction TimeScalabilityPrimary Byproduct Profile
HATU / DIPEA 85–95%2–4 hoursLow to MediumHOAt, tetramethylurea (water soluble)
Oxalyl Chloride / DMF 80–90%3–5 hoursHigh (Kg scale)CO₂, CO, HCl (gases)
EDC / HOBt 70–85%12–18 hoursMediumUrea derivative (water soluble)

Experimental Workflow

WeinrebSynthesis SM 5-Bromonicotinic Acid AC Acid Chloride Intermediate SM->AC (COCl)2, DMF AE HOAt Active Ester SM->AE HATU, DIPEA WA 5-Bromo-N-methoxy- N-methylnicotinamide AC->WA HN(OMe)Me·HCl AE->WA HN(OMe)Me·HCl TI Tetrahedral Intermediate WA->TI RMgX / RLi PK Pyridyl Ketone TI->PK H3O+ Quench

Reaction pathways for 5-bromo-N-methoxy-N-methylnicotinamide synthesis.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Discovery Scale)

Causality of Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the HOAt ester, ensuring it only serves to deprotonate the amine hydrochloride salt[4].

Reagents:

  • 5-Bromonicotinic acid (1.0 equiv, e.g., 500 mg, 2.48 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv, 290 mg, 2.97 mmol)

  • HATU (1.2 equiv, 1.13 g, 2.97 mmol)

  • DIPEA (3.0 equiv, 1.30 mL, 7.44 mmol)

  • Anhydrous DMF (0.3 M, 8.3 mL)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the suspension. The mixture may become homogeneous as the carboxylate salt forms.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU portion-wise. Stir the mixture at 0 °C for 15 minutes to allow for the complete formation of the active HOAt ester.

  • Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x to remove DMF), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Acid Chloride Route (Recommended for Scale-Up)

Causality of Design: Solid 5-bromonicotinic acid exhibits poor solubility and slow reactivity with oxalyl chloride alone. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly attacks the carboxylic acid, forming the acid chloride and regenerating DMF in a continuous catalytic cycle[1].

Reagents:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Triethylamine (Et₃N) (3.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Suspend 5-bromonicotinic acid in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add 1-2 drops of anhydrous DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride dropwise. Caution: Rapid gas evolution (CO, CO₂, HCl) will occur.

  • Stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear, indicating complete conversion to the acid chloride.

  • Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with Et₃N in DCM, then add this solution dropwise to the acid chloride at 0 °C.

  • Stir for 1 hour at room temperature.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Quality Control & Self-Validating Systems

A protocol is only as robust as its analytical validation. To ensure the Weinreb amide has been successfully synthesized before proceeding to the highly sensitive organometallic addition step, the following self-validating checks must be performed:

  • TLC Monitoring: 5-Bromonicotinic acid is highly polar and will typically streak or remain at the baseline in a 50% EtOAc/Hexanes system. The product, 5-bromo-N-methoxy-N-methylnicotinamide, will elute cleanly with an R_f of approximately 0.47 under UV visualization (254 nm)[3].

  • ¹H NMR Spectroscopy (CDCl₃): The defining hallmark of a successful Weinreb amidation is the appearance of two distinct singlets integrating to 3 protons each in the aliphatic region. The O-methyl peak will appear at δ 3.53 (s, 3H) and the N-methyl peak at δ 3.34 (s, 3H) [6]. The deshielded pyridine scaffold protons will appear downfield at δ 8.82 (d, J = 1.8 Hz, 1H), 8.70 (d, J = 2.3 Hz, 1H), and 8.13 (t, J = 2.1 Hz, 1H)[6].

  • LC-MS Validation: Electrospray ionization (ESI) should yield an [M+H]⁺ peak at m/z 245.0 and 247.0 in a 1:1 ratio, confirming the exact mass and the presence of the single bromine isotope pattern.

References

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • 5-Bromo-4-chloronicotinaldehyde. Benchchem.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. eScholarship.
  • Heteroaryls and uses thereof (WO2015108861A1).
  • Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors (WO2018075858A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting O-Acylation Side Reactions in N-Methoxy Amide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing N-methoxy amides (commonly known as Weinreb amides) is a cornerstone technique for the controlled preparation of ketones and aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing N-methoxy amides (commonly known as Weinreb amides) is a cornerstone technique for the controlled preparation of ketones and aldehydes. However, off-target O-acylation remains a persistent bottleneck, particularly when working with unprotected hydroxyl groups, ketone enolates, or ambident hydroxylamine nucleophiles.

This portal provides causality-driven troubleshooting guides, chemoselective protocols, and structural data to help you eliminate O-acylation side reactions in your workflows.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Substrate-Level O-Acylation in Peptides and Hydroxy-Acids

Question: Why am I observing O-acylated side products when coupling unprotected Serine, Threonine, or Tyrosine residues to N,O-dimethylhydroxylamine?

Causality: When activating a carboxylic acid with highly reactive uronium or aminium salts (such as HATU or HBTU), the resulting activated ester intermediate is extremely electrophilic. While the target N,O-dimethylhydroxylamine is a strong nucleophile, the unprotected aliphatic or phenolic hydroxyl groups on your substrate act as competing nucleophiles. This competition leads to the formation of O-acylated depsipeptides or isodipeptides rather than the desired N-acylated Weinreb amide[1].

Solution: Shift your activation strategy from uronium salts to chemoselective coupling agents like Propanephosphonic Acid Anhydride (T3P) or COMU . T3P operates via a tightly coordinated cyclic transition state that inherently favors N-acylation over O-acylation, even in the presence of free hydroxyl groups. If you must use HATU/HBTU, temporary O-protection (e.g., using tert-butyldimethylsilyl (TBS) or benzyl ethers) is chemically mandatory.

Issue 2: Enolate O-Acylation vs. C-Acylation

Question: I am trying to synthesize a


-keto Weinreb amide by reacting a lithium ketone enolate with an acylating agent. Why is my major product an O-acylated enol ester?

Causality: Lithium enolates are classical "hard" nucleophiles at the oxygen atom. When they are reacted with standard acyl chlorides or activated amides, Hard-Hard acid-base interactions dictate that the enolate oxygen attacks the highly electrophilic carbonyl carbon. This kinetically favored pathway results in O-acylation rather than the thermodynamically desired C-acylation[2].

Solution: Abandon standard acyl chlorides and use N-methoxy-N-methylcyanoformamide as your acylating agent. Analogous to Mander's reagent (methyl cyanoformate), this cyanoformamide reagent bypasses the hard-hard interaction. The cyanide leaving group modulates the transition state, directing exclusive C-acylation of the lithium enolate to rapidly form the


-keto Weinreb amide without O-acylated byproducts[2].
Issue 3: Regioselectivity with N-Alkylhydroxylamines

Question: I am using N-methylhydroxylamine to synthesize an N-hydroxy-N-methylamide, but the reagent itself is undergoing O-acylation. How do I prevent this?

Causality: Unlike N,O-dimethylhydroxylamine (where the oxygen is permanently masked by a methyl group), N-alkylhydroxylamines possess an ambident nucleophilic character. The free -OH group is highly reactive. Depending on the electrophile's hardness and the base utilized, O-acylation can easily outcompete N-acylation, yielding O-acyl hydroxylamines or N,O-diacylated species[3].

Solution: Regioselectivity here is strictly governed by the coupling agent and pH. Running the reaction with T3P and triethylamine strictly favors the formation of the N-hydroxyamide (N-acylation). If the free N-OH is not a structural requirement for your final target, simply substitute the reagent with N,O-dimethylhydroxylamine hydrochloride to permanently block the O-acylation pathway.

Quantitative Data: Coupling Reagent Selectivity

The following table summarizes the quantitative risk of O-acylation based on the chosen acylating or coupling reagent, providing a clear matrix for experimental design.

Acylating / Coupling ReagentTarget SubstrateDominant Reaction PathwayO-Acylation RiskTechnical Recommendation
HATU / HBTU / DCC Hydroxy-Amino AcidsN- and O-AcylationHigh Requires rigorous O-protecting groups (TBS, Bn)[1].
T3P (50 wt% in EtOAc) Hydroxy-Amino AcidsN-AcylationLow Ideal for chemoselective Weinreb amide synthesis.
Acyl Chlorides Ketone EnolatesO-AcylationVery High Avoid entirely for

-keto amide synthesis.
N-Methoxy-N-methylcyanoformamide Ketone EnolatesC-AcylationNone Preferred reagent for

-keto Weinreb amides[2].

Mechanistic Visualizations

Enolate Acylation Pathways

Enolate_Acylation Enolate Lithium Enolate (Hard Nucleophile) Standard Standard Acylating Agent (e.g., Acyl Chloride) Enolate->Standard Hard-Hard Interaction Cyanoformamide N-Methoxy-N-methyl- cyanoformamide Enolate->Cyanoformamide Soft-Soft Interaction O_Acyl O-Acylated Enol Ester (Undesired Side Product) Standard->O_Acyl O-Attack C_Acyl β-Keto Weinreb Amide (Desired Product) Cyanoformamide->C_Acyl C-Attack

Pathway demonstrating C- vs O-acylation of lithium enolates based on reagent selection.

Chemoselectivity in Peptide Coupling

Peptide_Coupling Substrate Hydroxy-Amino Acid (e.g., Ser, Thr, Tyr) Activation Carboxylic Acid Activation Substrate->Activation HATU HATU / HBTU / DCC (Highly Reactive) Activation->HATU T3P T3P / COMU (Chemoselective) Activation->T3P O_Acyl O-Acylated Isodipeptide (Side Reaction) HATU->O_Acyl Competes with N-OMe amine N_Acyl Weinreb Amide (Desired N-Acylation) HATU->N_Acyl T3P->N_Acyl High N- over O- Selectivity

Reagent-driven chemoselectivity preventing O-acylation in hydroxy-amino acid coupling.

Experimental Protocols

Protocol A: Chemoselective Weinreb Amide Synthesis using T3P

This self-validating protocol utilizes T3P to prevent O-acylation when synthesizing Weinreb amides from substrates containing unprotected hydroxyl groups.

  • Initialization: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the unprotected hydroxy-carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous ethyl acetate (EtOAc) to a concentration of 0.2 M.

  • Neutralization: Cool the mixture to 0 °C. Add N-methylmorpholine (NMM) or triethylamine (3.0 equiv) dropwise. Validation: The solution should become homogeneous as the hydrochloride salt is neutralized.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise via syringe to maintain the internal temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Validation & Monitoring: Monitor the reaction via LC-MS. The mass corresponding to the N-acylated product should be dominant, with no +1 mass additions indicative of O-acylated or di-acylated species.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 1 M HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of -Keto Weinreb Amides via Exclusive C-Acylation

This protocol utilizes N-methoxy-N-methylcyanoformamide to bypass enolate O-acylation.

  • Enolate Generation: In a flame-dried flask under nitrogen, dissolve the starting ketone (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete kinetic enolate formation.

  • Acylation: Rapidly inject N-methoxy-N-methylcyanoformamide (1.2 equiv) directly into the enolate solution[2]. Note: Rapid addition prevents equilibration and side reactions.

  • Propagation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 30 minutes.

  • Validation & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl to prevent basic hydrolysis of the newly formed amide. Extract with diethyl ether (3x).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure C-acylated

    
    -keto Weinreb amide.
    

References

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide

Welcome to the technical support center for the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate.

Introduction

5-bromo-N-methoxypyridine-3-carboxamide is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The formation of the N-methoxy amide (a type of Weinreb amide) from 5-bromonicotinic acid is a critical step that can be prone to challenges, including low yields and difficult purifications. This guide provides a comprehensive overview of a reliable synthetic protocol, common issues encountered during the synthesis, and evidence-based solutions to overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: I am not getting the expected yield of 5-bromo-N-methoxypyridine-3-carboxamide. What are the likely causes and how can I improve it?

A: Low yields in this amide coupling reaction can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.

Potential Cause 1: Inefficient Activation of 5-Bromonicotinic Acid

  • Explanation: The carboxylic acid of 5-bromonicotinic acid needs to be activated to a more reactive species to facilitate the reaction with N,O-dimethylhydroxylamine. Incomplete activation will result in unreacted starting material. While traditional methods might involve converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, these can be harsh and may not be suitable for all substrates.[1] A milder and often more effective method is the use of 1,1'-carbonyldiimidazole (CDI).[2][3]

  • Solution: We recommend using CDI for the activation of 5-bromonicotinic acid. CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate, which then readily reacts with the amine.[4]

Potential Cause 2: Degradation of Reagents

  • Explanation: N,O-dimethylhydroxylamine hydrochloride and CDI are sensitive to moisture. Contamination with water can lead to the hydrolysis of CDI and the acyl-imidazolide intermediate, reducing the efficiency of the reaction.

  • Solution: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the reagents are of high purity and have been stored properly.

Potential Cause 3: Sub-optimal Reaction Conditions

  • Explanation: Temperature and reaction time are critical parameters. If the activation step is too short, the formation of the acyl-imidazolide will be incomplete. If the subsequent reaction with the amine is not allowed to proceed to completion, the yield will be low.

  • Solution: Allow the activation of 5-bromonicotinic acid with CDI to stir for at least 45-60 minutes at room temperature before adding the N,O-dimethylhydroxylamine hydrochloride. After the addition of the amine, let the reaction proceed for several hours (e.g., 6 hours to overnight) to ensure completion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the precursor, 5-bromonicotinic acid?

A1: A common and effective method is the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and an iron catalyst.[5] This method generally provides a good yield of the desired product.

Q2: Are there any common side products to be aware of during the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide?

A2: When using CDI, the primary byproducts are imidazole and carbon dioxide, which are generally easy to remove during workup.[4] If using carbodiimide-based coupling reagents like EDC, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to separate from the desired product.[6] In the synthesis of the 5-bromonicotinic acid precursor, over-bromination can lead to the formation of dibrominated species.[1]

Q3: How can I best purify the final product?

A3: The crude product can be purified by silica gel column chromatography. A typical eluent system would be a mixture of hexane and ethyl acetate.[7][8] The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

Q4: How can I confirm the identity and purity of my final product?

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide

This protocol is based on the well-established method of Weinreb amide synthesis using CDI as the activating agent.[2][4]

Materials:

  • 5-bromonicotinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromonicotinic acid (1.0 eq) and anhydrous DCM.

  • To this stirred suspension, add CDI (1.1 eq) in one portion. The mixture should become a clear solution with the evolution of CO2 gas.

  • Stir the reaction mixture at room temperature for 45-60 minutes to ensure complete formation of the acyl-imidazolide intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 6 hours or until completion (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate).

ReagentMolar Eq.
5-bromonicotinic acid1.0
1,1'-Carbonyldiimidazole (CDI)1.1
N,O-dimethylhydroxylamine hydrochloride1.1

Table 1: Stoichiometry for the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide.

Characterization Data (Predicted)
  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~8.9 (s, 1H), ~8.7 (s, 1H), ~8.2 (s, 1H), 3.8 (s, 3H), 3.4 (s, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ (ppm) ~165, ~152, ~147, ~138, ~130, ~121, 61, 34.

Note: The provided NMR data is predicted based on the structure and typical chemical shifts for similar compounds. Experimental verification is highly recommended.

Part 4: Visualizations

Reaction Workflow

G cluster_0 Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide start 5-bromonicotinic acid activation Activation with CDI in Anhydrous DCM start->activation intermediate Acyl-imidazolide intermediate activation->intermediate 45-60 min, RT coupling Addition of N,O-dimethylhydroxylamine HCl intermediate->coupling product 5-bromo-N-methoxypyridine-3-carboxamide coupling->product 6h - overnight, RT workup Aqueous Workup product->workup purification Silica Gel Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 5-bromo-N-methoxypyridine-3-carboxamide.

Troubleshooting Logic

G cluster_1 Troubleshooting Low Yield low_yield Low Yield Observed check_activation Check Activation Step low_yield->check_activation check_reagents Check Reagent Quality low_yield->check_reagents check_conditions Check Reaction Conditions low_yield->check_conditions incomplete_activation Incomplete Activation check_activation->incomplete_activation reagent_degradation Reagent Degradation check_reagents->reagent_degradation suboptimal_conditions Sub-optimal Conditions check_conditions->suboptimal_conditions solution_activation Use CDI, allow sufficient time incomplete_activation->solution_activation solution_reagents Use anhydrous solvents, high-purity reagents reagent_degradation->solution_reagents solution_conditions Optimize reaction time and temperature suboptimal_conditions->solution_conditions

Caption: Decision tree for troubleshooting low yield issues.

References

Sources

Troubleshooting

Technical Support Center: Purification of N-Methoxy Pyridine Carboxamides

A definitive troubleshooting and methodology guide for researchers and drug development professionals. Overview & Chemical Causality N-methoxy-N-methyl pyridine carboxamides (commonly known as pyridine Weinreb amides) ar...

Author: BenchChem Technical Support Team. Date: March 2026

A definitive troubleshooting and methodology guide for researchers and drug development professionals.

Overview & Chemical Causality

N-methoxy-N-methyl pyridine carboxamides (commonly known as pyridine Weinreb amides) are highly valuable intermediates in pharmaceutical synthesis, primarily used to synthesize pyridine ketones via the controlled addition of organometallic reagents. However, their purification is notoriously challenging due to two competing chemical properties:

  • The Pyridine Nitrogen: The basic lone pair on the pyridine ring (pKa ~5.2) interacts strongly with acidic residual silanol groups on standard silica gel. This acid-base interaction causes severe peak tailing, TLC streaking, and irreversible adsorption to the stationary phase[1].

  • The Weinreb Amide Moiety: While relatively stable, the N-methoxy-N-methyl group increases the overall polarity of the molecule, making it susceptible to loss in aqueous layers during aggressive workups.

Understanding the causality behind these properties is critical. Successful purification requires manipulating the ionization state of the pyridine ring to separate it from neutral impurities, followed by deactivating the silica gel to ensure clean chromatographic elution.

Process Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Pyridine Weinreb Amide + Impurities) Workup Aqueous Workup (Remove DMF / Water-soluble salts) Start->Workup AcidExt Acidic Extraction (Dilute HCl) Protonate Pyridine Workup->AcidExt OrgWaste Organic Layer (Non-basic Impurities Discarded) AcidExt->OrgWaste Separates AqProd Aqueous Layer (Protonated Product) AcidExt->AqProd Contains Product Basify Basify (pH > 8) & Extract (Recover Free Base) AqProd->Basify TLC Chromatography (Silica + 1-5% TEA) Basify->TLC Pure Pure N-Methoxy Pyridine Carboxamide TLC->Pure Resolves Streaking

Workflow for the acid-base extraction and chromatographic purification of pyridine Weinreb amides.

Step-by-Step Methodology: The Self-Validating Purification Protocol

Context: This protocol assumes the Weinreb amide was synthesized using a pyridine carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, and DIPEA in DMF.

Phase 1: Quench and DMF Removal
  • Step 1: Quench the reaction mixture with water and dilute with Ethyl Acetate (EtOAc).

  • Step 2: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL).

  • Causality: DMF is highly miscible with both water and organic solvents. LiCl significantly increases the ionic strength of the aqueous phase, forcing the DMF to partition exclusively into the aqueous layer, preventing it from carrying impurities into the organic phase[2].

Phase 2: Acid-Base Extraction
  • Step 3: Extract the organic layer with 1M HCl (3 × 20 mL).

  • Causality: The acidic wash protonates the basic pyridine nitrogen, converting the molecule into a water-soluble pyridinium salt. Non-basic organic impurities (such as unreacted coupling reagents or neutral byproducts) remain trapped in the organic layer[3].

  • Step 4: Discard the organic layer. Cool the combined aqueous layers in an ice bath.

  • Step 5: Slowly basify the aqueous layer to pH 9 using saturated NaHCO3 or 1M NaOH.

  • Causality: Basification deprotonates the pyridinium ion back to its neutral free-base form, rendering it lipophilic. The ice bath controls the exothermic neutralization, preventing thermal degradation of the Weinreb amide.

  • Step 6: Back-extract the basified aqueous layer with Dichloromethane (DCM) or 10% Isopropanol/CHCl3 (3 × 30 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

Phase 3: Triethylamine-Deactivated Chromatography
  • Step 7: Prepare a silica gel column. Pre-equilibrate the silica with a solvent system containing 1-5% Triethylamine (TEA) (e.g., Hexanes/EtOAc + 2% TEA).

  • Causality: The TEA acts as a competing base. It binds to and shields the active, acidic silanol sites on the silica gel, preventing the pyridine product from hydrogen-bonding to the stationary phase. This ensures the product elutes as a sharp, symmetrical band rather than a long streak[1],[4].

Quantitative Data: Physicochemical Properties

Compound / ReagentApprox. pKaWater SolubilityChromatography Behavior on Bare SilicaRecommended Mitigation
Pyridine-2-carboxylic acid 5.3HighIrreversible binding / StreakingReverse-phase (C18) or Formic Acid additive
Pyridine Weinreb Amide 4.5 - 5.2ModerateSevere Tailing / Streaking1-5% TEA or NH4OH additive[4]
N,O-dimethylhydroxylamine 4.75Very HighTailingRemoved via aqueous workup
HOBt (Coupling Additive) 4.6ModerateBroad elutionRemoved via acid-base wash[5]

Troubleshooting Guide

Q: My pyridine Weinreb amide streaks heavily on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: Streaking is a hallmark of basic compounds interacting with acidic silica. The sample is likely experiencing multiple retention mechanisms. To resolve this, add 1-5% Triethylamine (TEA) or a few drops of ammonium hydroxide to your TLC developing chamber[4]. Alternatively, spot the plate, place it under high vacuum to remove high-boiling solvents (like pyridine or DMF), and run it using a reverse-phase TLC plate[6].

Q: I used EDC/HOBt for the coupling, but I cannot remove the HOBt byproduct during standard aqueous workup. What is the mechanism of this failure? A: HOBt (pKa ~4.6) is notoriously difficult to remove from basic products because both molecules have similar ionization profiles. If you use a mild basic wash, HOBt may not fully deprotonate; if you use a strong basic wash (like 1M NaOH), you risk hydrolyzing the Weinreb amide or causing emulsions. Solution: Utilize the Phase 2 acid-base extraction protocol detailed above. By extracting the pyridine into an acidic aqueous layer, the neutral/slightly acidic HOBt remains in the organic phase and is discarded[3],[5].

Q: The yield of my Weinreb amide is exceptionally low after extraction, and I suspect it is lost in the aqueous phase. A: Pyridine carboxamides are surprisingly polar. If your aqueous layer is even slightly acidic (pH < 7), a significant portion of your product will remain protonated and water-soluble. Ensure the aqueous layer is strictly basified to pH 8-9 before the final extraction. Additionally, switch your extraction solvent from Ethyl Acetate to a more polar mixture, such as 10% Isopropanol in Dichloromethane, to maximize recovery.

Frequently Asked Questions (FAQs)

Q: Can I purify pyridine Weinreb amides by distillation? A: Generally, no. While some simple pyridine derivatives are volatile enough for distillation[3], Weinreb amides typically possess high boiling points and may undergo thermal degradation before vaporizing. Column chromatography or crystallization (if the product is a solid) are the preferred methods.

Q: What is the ideal solvent system for normal-phase chromatography of these compounds? A: A gradient of Hexanes/Ethyl Acetate (from 50:50 to 0:100) or Dichloromethane/Methanol (99:1 to 90:10) is standard. However, the critical factor is not the primary solvent, but the additive: always include 1-5% TEA in the mobile phase to prevent silanol interactions[1].

References

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions - microbiozindia.com 7

  • Troubleshooting: TLC - Chemistry - rochester.edu 6

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - benchchem.com 1

  • Troubleshooting common issues in pyridine synthesis - benchchem.com 3

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - nih.gov 5

  • TLC troubleshooting - chembam.com 4

  • EDC-HOBt Amide coupling workup help - reddit.com (r/Chempros) 2

Sources

Optimization

Technical Support Center: Minimizing Debromination Side Reactions in Palladium-Catalyzed Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are losing valuable aryl bromide starting materials...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are losing valuable aryl bromide starting materials to hydrodebromination (also known as hydrodehalogenation).

When your cross-coupling reaction yields an unfunctionalized arene (Ar–H) instead of your desired product (Ar–Nu), it is not merely bad luck—it is a predictable, mechanistic divergence. This guide is designed to help you understand the causality behind this side reaction and provide self-validating protocols to engineer it out of your workflows.

Mechanistic Deep Dive: The Causality of Debromination

To eliminate debromination, we must first understand where the anomalous hydrogen atom originates. In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions), the catalytic cycle relies on the delicate balance between oxidative addition, transmetalation, and reductive elimination.

Debromination occurs when the highly reactive Ar–Pd(II)–X or Ar–Pd(II)–Nu intermediate intercepts a hydride source before the desired bond-forming step can complete[1]. This off-cycle pathway is driven by β-hydride elimination from components within your reaction matrix:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) or DMF can coordinate to the Pd center and undergo β-hydride elimination, transferring a hydride to the metal.

  • Bases: Organic bases containing β-hydrogens, particularly triethylamine (Et₃N), frequently act as inadvertent hydride donors[2].

  • Adventitious Water: Moisture can react with basic additives to form transient metal-hydride species.

Selective cross-couplings are realized only when the rate of the desired reductive elimination is significantly faster than the competing β-hydride elimination[3].

G Pd0 Pd(0) Active Catalyst ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX Ar-Br ArPdNu Ar-Pd(II)-Nu (Transmetalation) ArPdX->ArPdNu Nu-M ArPdH Ar-Pd(II)-H (Hydride Interception) ArPdX->ArPdH β-Hydride Elimination (from Solvent/Base) Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Product->Pd0 Byproduct Ar-H (Debromination) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0

Mechanistic divergence: Desired cross-coupling pathway vs. competitive debromination side reaction.

Diagnostic Dashboard: Quantitative Impact of Reaction Parameters

To troubleshoot effectively, you must replace problematic reagents with those that thermodynamically or kinetically disfavor hydride transfer. The table below synthesizes quantitative observations from optimized versus sub-optimal reaction conditions.

Reaction ParameterSub-optimal Choice (Promotes Ar–H)Optimized Choice (Promotes Ar–Nu)Typical Ar–H Byproduct Yield
Solvent Selection Ethanol, Isopropanol, DMFToluene, THF, 1,4-Dioxane10% – 35% (Sub-optimal) vs. <2% (Optimized)
Base Selection Triethylamine (Et₃N), NaOMeAnhydrous K₃PO₄, Cs₂CO₃, K₂CO₃5% – 20% (Sub-optimal) vs. <1% (Optimized)
Ligand Architecture PPh₃, P(o-tol)₃ (Low steric bulk)SPhos, RuPhos, CPhos (High bulk)15% – 40% (Sub-optimal) vs. <3% (Optimized)
Catalyst Precursor Pd(OAc)₂ + free ligand (in situ)Buchwald G3/G4 Palladacycles5% – 15% (Sub-optimal) vs. <1% (Optimized)
Temperature > 100 °C (Thermal degradation)60 °C – 80 °CVariable; higher heat exponentially increases Ar–H

Frequently Asked Questions (Troubleshooting Q&A)

Q: I am observing 20% debromination in my Suzuki coupling, but I am already using an aprotic solvent (toluene). Where is the hydride coming from? A: If your solvent is aprotic, the hydride is likely originating from adventitious water reacting with your base, or from the boronic acid itself (which often contains water/boroxines). Switch to a strictly anhydrous inorganic base like K₃PO₄ and ensure your boronic acid is thoroughly dried. Furthermore, high temperatures can promote hydrodehalogenation; attempt the reaction at a lower temperature (e.g., 60–80 °C)[2].

Q: How exactly does ligand choice dictate the partition between cross-coupling and debromination? A: It is a matter of sterics and electronics. The phosphine ligand plays a critical role in modulating the reactivity of the palladium catalyst[1]. Bulky, dialkylbiaryl phosphine ligands (like SPhos or RuPhos) possess massive steric profiles. Once the transmetalation step occurs, this steric bulk forces the Pd(II) intermediate to undergo rapid reductive elimination to relieve spatial strain. By accelerating reductive elimination, the catalyst ejects the desired product before the slower β-hydride elimination pathway can occur[3].

Q: Is it better to use a pre-catalyst instead of standard Pd(OAc)₂? A: Yes. Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, is highly advantageous[1]. Simple salts like Pd(OAc)₂ require in situ reduction to Pd(0), a process that often consumes a portion of your ligand or solvent, generating unpredictable off-cycle species. Pre-catalysts ensure a perfect 1:1 Pd-to-ligand ratio and rapidly generate the active monoligated Pd(0) species, drastically lowering the ceiling for side reactions.

Workflow Start Debromination Detected (>5%) CheckSolvent 1. Solvent Check Switch to Toluene/THF Start->CheckSolvent CheckBase 2. Base Check Use Anhydrous K3PO4 CheckSolvent->CheckBase CheckLigand 3. Ligand Optimization Deploy SPhos/RuPhos CheckBase->CheckLigand Success Optimized Yield (<1% Ar-H) CheckLigand->Success

Step-by-step troubleshooting logic to systematically eliminate sources of hydrodebromination.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the physical observations at the validation checkpoints do not match the expected outcomes, halt the experiment and investigate the reagent integrity.

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Debromination)

Targeted for sensitive substrates like 2-bromopyridines or electron-deficient aryl bromides.

Reagents:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous THF / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Control: Seal the tube with a septum. Evacuate and backfill the tube with ultra-pure Argon three times.

  • Solvent Addition: Add the degassed THF/H₂O mixture via syringe. (Note: While water is required for boronic acid activation, controlling the stoichiometry and removing dissolved oxygen is critical to prevent Pd-H formation).

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.

    • Validation Checkpoint: Within 5–10 minutes, the mixture should transition from a heterogeneous suspension to a clear, pale-yellow or light-orange solution. If the solution turns pitch black, Pd(0) has aggregated into inactive "Pd black," indicating oxygen ingress or ligand degradation.

  • Workup: After 4 hours, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination (Amine-Tolerant)

Designed to prevent the amine coupling partner from acting as a hydride donor.

Reagents:

  • Aryl bromide (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 pre-catalyst (2 mol%)

  • RuPhos ligand (2 mol% - to maintain stability)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, charge a vial with the aryl bromide, RuPhos Pd G4, RuPhos ligand, and Cs₂CO₃. (Using a weaker inorganic base like Cs₂CO₃ instead of NaOtBu prevents base-induced debromination).

  • Solvent/Amine Addition: Add anhydrous toluene followed by the amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark. The presence of the desired Ar-N product without the Ar-H mass peak confirms the RuPhos ligand is successfully accelerating reductive elimination over β-hydride elimination.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

References

  • Han, C., & Buchwald, S. L., "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners", ACS Publications.[Link][3]

Sources

Troubleshooting

Technical Support Center: N-Methoxy Amide (Weinreb) Chemistry

Topic: Stability & Reactivity of -Methoxy- -methylamides under Basic Conditions Role: Senior Application Scientist Date: March 1, 2026 Executive Summary: The "Stability Paradox" Welcome to the technical support module fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Reactivity of


-Methoxy-

-methylamides under Basic Conditions Role: Senior Application Scientist Date: March 1, 2026

Executive Summary: The "Stability Paradox"

Welcome to the technical support module for Weinreb Amide chemistry. If you are accessing this guide, you are likely facing a contradiction inherent to


-methoxy-

-methylamides: they are designed to be highly reactive toward carbon nucleophiles (bases like Grignards) yet must remain stable against over-addition and background hydrolysis.

This guide deconstructs that paradox. We will address why your amide survives a lithium reagent attack but might decompose during a basic aqueous workup, and how to prevent the catastrophic "formaldehyde elimination" side reaction.

Module 1: The Chelation Phenomenon (Desired Reactivity)

Context: This is the primary use case. You are reacting the amide with a strong base (RLi, RMgX) to form a ketone.

The Mechanism of Stability

Unlike esters (which over-add to tertiary alcohols) or standard amides (which are unreactive or form stable salts), Weinreb amides form a stable tetrahedral intermediate . The methoxy oxygen chelates the metal (Mg or Li), locking the complex and preventing the collapse of the carbonyl until an acidic quench is applied [1].

Visualization: The Chelation Lock

WeinrebMechanism cluster_legend Key Interaction Amide Weinreb Amide (Electrophilic) Intermediate Stable Chelate (Tetrahedral) Amide->Intermediate Nucleophilic Attack Nuc Nucleophile (R-Mg-X) Nuc->Intermediate Intermediate->Intermediate Stable at RT Ketone Target Ketone Intermediate->Ketone Collapse after Quench Quench Acid Quench (H3O+) Quench->Ketone Chelation Metal (Mg/Li) bridged between O- and OMe

Caption: The "Chelation Lock" prevents the expulsion of the leaving group (


-OMe) until the reaction is quenched, ensuring mono-addition.
Troubleshooting Guide: Organometallic Additions
SymptomProbable CauseCorrective Action
Starting Material Recovered Chelation failure or wet reagents.Dry THF is critical. Ensure temperature is low (-78°C to 0°C) to favor kinetic control, though many Weinreb couplings work at RT.
Tertiary Alcohol Formation Temperature too high or Quench too slow .If the intermediate collapses before the quench, the resulting ketone reacts again. Keep reaction cold until quench. Pour reaction into acid, do not add acid to reaction.
Low Yield (Sluggish) Steric hindrance.Weinreb amides are sterically demanding. Use 2-3 equivalents of nucleophile. Add Lewis acid (

or

) to activate the Grignard.

Module 2: Hydrolytic Instability (Undesired Reactivity)

Context: You are exposing the amide to aqueous bases (NaOH, LiOH, Carbonates) during workup or cross-coupling (e.g., Suzuki).

The Risk: Saponification

While Weinreb amides are sterically hindered, the


-methoxy group is electron-withdrawing (inductive effect). This makes the carbonyl carbon more electrophilic  than a standard 

-dialkylamide. Consequently, they are susceptible to hydrolysis by hydroxide ions (

), converting the valuable amide back into a carboxylic acid.
Comparative Stability Data
Base TypeConditionStability RatingOutcome
Carbonates (

,

)
RT / Mild HeatHigh Safe for Suzuki/Sonogashira couplings.
Tertiary Amines (

, DIPEA)
RefluxHigh Safe.
Hydroxides (

,

)
0°C - RTModerate Slow hydrolysis. Minimize exposure time.
Hydroxides (

,

)
> 60°CLow Rapid Saponification to carboxylic acid.
FAQ: Can I use NaOH for workup?

Q: My reaction mixture is acidic. Can I quench with 1M NaOH? A: Proceed with caution. Brief exposure to cold dilute NaOH is usually acceptable. However, if the mixture warms up or sits for hours, you will lose product to hydrolysis. Recommendation: Use Saturated


 or 

for quenching whenever possible. If pH adjustment is strictly necessary, use cold NaOH and extract immediately.

Module 3: Anomalous Decomposition (The "Ugly" Side)

Context: Using strong, non-nucleophilic bases (e.g., KHMDS, NaH, t-BuLi) for deprotonation elsewhere in the molecule.

The Formaldehyde Elimination Pathway

This is a critical, often overlooked failure mode. Under strongly basic conditions, the


-methyl group can undergo deprotonation/elimination, leading to the ejection of formaldehyde and the destruction of the Weinreb functionality [2].
Visualization: The Decomposition Pathway

Decomposition cluster_warning CRITICAL WARNING Start Weinreb Amide TS E2 Elimination Transition State Start->TS Base attacks N-Me proton Base Strong Base (e.g., KHMDS) Base->TS Products N-Methyl Amide Anion + Formaldehyde (HCHO) TS->Products N-O Bond Cleavage Warning Avoid strong bases if alpha-protons are absent or less acidic.

Caption: Base-induced E2 elimination destroys the Weinreb moiety, releasing formaldehyde.

Troubleshooting: "My Amide Disappeared"
  • Scenario: You treated the amide with NaH or LDA to alkylate an alpha position, but recovered

    
    -methylamide or intractable tar.
    
  • Diagnosis: If the base is strong enough and the alpha-protons are not sufficiently acidic (or available), the base attacks the

    
    -methyl group.
    
  • Solution: Switch to a less aggressive base if possible, or ensure the electrophile is present before adding the base (in situ quenching) to capture the enolate faster than the decomposition occurs.

Standard Operating Procedures (SOPs)

SOP 1: Ketone Synthesis (Grignard Addition)

Validates the stability of the tetrahedral intermediate.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Note: -78°C is often unnecessary for Weinreb amides unless the substrate is very fragile.

  • Addition: Add Grignard reagent (2.0 - 3.0 equiv) dropwise over 15 minutes.

    • Checkpoint: The solution often turns yellow/orange. This is the chelated intermediate forming.[1][2]

  • Monitoring: Stir at 0°C for 1 hour. TLC should show consumption of starting material.

    • Note: The intermediate is often polar and may streak on TLC.

  • Quench (CRITICAL): Pour the reaction mixture into a rapidly stirring beaker of 1M HCl (or sat.

    
     for acid-sensitive substrates) at 0°C.
    
    • Why: Pouring into acid ensures excess base is neutralized immediately, triggering the collapse of the intermediate to the ketone.

  • Workup: Extract with EtOAc (3x), wash with Brine, dry over

    
    .
    
SOP 2: Recovery from Basic Hydrolysis

If you accidentally saponified your amide.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Extract exhaustively with EtOAc.

  • The organic layer will contain the carboxylic acid .

  • Reprocess: You must re-synthesize the Weinreb amide using

    
    -dimethylhydroxylamine 
    
    
    
    HCl and a coupling agent (e.g., EDC/HOBt or DCC).

References

  • Nahm, S.; Weinreb, S. M.[3][4][5][6] "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3][5] Link[3]
  • Graham, S. L.; Scholz, T. H. "A new mode of reactivity of

    
    -methoxy-
    
    
    
    -methylamides with strongly basic reagents."[7] Tetrahedron Letters, 1990 , 31(44), 6269–6272. Link
  • Murphy, J. A. et al. "Direct Conversion of

    
    -Methoxy-
    
    
    
    -methylamides to Ketones via a Nonclassical Wittig Reaction."[8] Organic Letters, 2005 , 7(7), 1427–1429.[9] Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Amide Coupling Reactions

Welcome to the Amide Coupling Support Center. While amide bond formation is a foundational transformation in medicinal chemistry and peptide synthesis, achieving high conversion is frequently complicated by steric hindra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Coupling Support Center. While amide bond formation is a foundational transformation in medicinal chemistry and peptide synthesis, achieving high conversion is frequently complicated by steric hindrance, electronic deactivation, and competing side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we diagnose the root causes of reaction failure—analyzing the mechanistic causality behind poor yields—and provide self-validating workflows to rescue your synthesis.

Part 1: Diagnostic Workflow

Before changing reagents blindly, you must identify the failure mode of your current reaction. The following decision tree isolates the chemical root cause based on LC-MS analysis of your crude reaction mixture.

TroubleshootingWorkflow Start Low Amide Conversion Detected LCMS Analyze Crude Reaction via LC-MS Start->LCMS Unreacted Unreacted Starting Materials Only? LCMS->Unreacted Mass matches SMs SideRxn Side Products Detected? LCMS->SideRxn Unexpected m/z Steric Steric/Electronic Hindrance Action: Switch to COMU/HATU or EDC/DMAP Unreacted->Steric Poor nucleophile/electrophile Hydrolysis Active Ester Hydrolysis Action: Ensure anhydrous conditions Unreacted->Hydrolysis Acid degraded Guanid +98 Da Adduct (Guanidinylation) Action: Pre-activate or switch to PyBOP SideRxn->Guanid Uronium reagent used Epimer Diastereomers (Epimerization) Action: Add Oxyma/HOAt Use weak base (TMP) SideRxn->Epimer Chiral alpha-carbon

Diagnostic workflow for identifying the root cause of low conversion in amide couplings.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows unreacted carboxylic acid and amine. I am currently using EDC/HOBt. How should I optimize this?

Root Cause & Causality: EDC/HOBt is a mild coupling system. If both starting materials remain unreacted, the issue is typically poor activation of the carboxylic acid or severe steric hindrance[1]. Carbodiimides like EDC form an O-acylisourea intermediate, which can be kinetically slow to react with sterically hindered amines. Solution: Upgrade to a highly reactive coupling reagent like HATU or COMU [2]. HATU utilizes an HOAt leaving group; the nitrogen atom at the 7-position of the HOAt pyridine ring provides anchimeric assistance (intramolecular hydrogen bonding) to the incoming amine, pre-organizing the transition state and accelerating aminolysis to overcome steric barriers. Alternatively, COMU offers equal or superior reactivity to HATU, is non-explosive, and its byproducts are highly water-soluble, simplifying workup[3].

Q2: I am trying to couple an aniline (electron-deficient amine). HATU is giving me very low conversion (<20%). What is the alternative?

Root Cause & Causality: Electron-deficient amines like anilines are exceptionally poor nucleophiles. While HATU is a strong activator, highly unreactive amines require a catalytic system that drastically lowers the transition state energy for nucleophilic attack. Solution: Utilize the EDC / DMAP / HOBt catalytic system. Literature demonstrates that for electron-deficient anilines, using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt in acetonitrile significantly drives conversion[1]. DMAP acts as a hypernucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate that forces the sluggish aniline to react.

Q3: I see a major byproduct with a mass of +98 Da relative to my amine. What is this, and how do I stop it?

Root Cause & Causality: You are observing guanidinylation of your amine[2]. This occurs when using reagents like HATU, HBTU, or HCTU. While commonly drawn as uronium salts, these reagents exist primarily in the solid state and solution as aminium (guanidinium) salts[4]. If the amine is added before the carboxylic acid is fully activated, the amine nucleophile will directly attack the electrophilic carbon of the coupling reagent, forming a stable, unreactive tetramethylguanidine adduct (+98 Da). Solution:

  • Change the order of addition: Pre-activate the carboxylic acid with the coupling reagent and base for 2–5 minutes before adding the amine.

  • Switch reagent classes: Use a phosphonium reagent like PyBOP or a true uronium salt like COMU , which do not react with amines to form guanidines[2][3].

Q4: My peptide coupling is resulting in epimerization (diastereomers observed). How can I suppress this?

Root Cause & Causality: Epimerization (racemization) occurs via the formation of a 5(4H)-oxazolone intermediate[5]. When the carboxylic acid is over-activated, the adjacent amide carbonyl oxygen can attack the activated carbonyl, forming a planar oxazolone ring. The alpha-proton of this ring is highly acidic, and base-catalyzed deprotonation leads to a loss of stereochemistry. Solution:

  • Use advanced additives: Ensure you are using HOAt or OxymaPure . These additives rapidly intercept the highly reactive O-acylisourea to form an active ester that is less prone to oxazolone formation but still highly reactive toward amines[3].

  • Optimize the base: Switch from strong bases like DIPEA to a weaker, sterically hindered base like 2,4,6-collidine (TMP) . TMP provides sufficient basicity to drive the coupling but minimizes the deprotonation of the oxazolone intermediate[3][5].

Part 3: Quantitative Data & Selection Guides

Table 1: Coupling Reagent Comparison

Use this table to balance reactivity against side-reaction risks.

ReagentChemical ClassRelative ReactivityEpimerization RiskGuanidinylation RiskKey Application / Advantage
EDC / HOBt CarbodiimideLow / ModerateModerateNoneAqueous compatibility; standard library synthesis[6].
PyBOP PhosphoniumHighLowNoneAvoids guanidinylation with excess amine[2].
HATU AminiumVery HighVery LowHighBenchmark for sterically hindered couplings[5].
COMU UroniumVery HighVery LowNoneSafer than HATU; water-soluble byproducts; green chemistry[3].
Table 2: Base Selection Guide

The choice of base dictates the rate of active ester formation versus the rate of epimerization.

BasepKa (Conjugate Acid)Steric HindrancePrimary Use Case
DMAP 9.60LowHypernucleophilic catalyst for electron-deficient amines[1].
DIPEA (DIEA) 10.50Very HighStandard base for HATU/COMU; prevents side reactions.
NMM 7.38ModerateMild base used to suppress epimerization in peptide synthesis[5].
2,4,6-Collidine (TMP) 7.43HighBest-in-class for suppressing oxazolone deprotonation (epimerization)[3].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: High-Efficiency Coupling of Hindered Substrates (COMU / Oxyma)

This protocol utilizes COMU to maximize conversion while preventing guanidinylation and epimerization. It includes a self-validation step to ensure activation.

Reagents: Carboxylic acid (1.0 eq), Amine (1.1 eq), COMU (1.0 eq), OxymaPure (1.0 eq), DIPEA (2.0 eq), Anhydrous DMF.

  • Acid Solubilization: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

    • Causality: OxymaPure acts as a nucleophile to intercept the activated COMU complex, preventing side reactions[3].

  • Activation: Add COMU (1.0 eq) followed by DIPEA (1.0 eq). Stir at room temperature for 3 minutes.

    • Validation Check: The solution will undergo a visible color change (typically yellow/orange) indicating the formation of the Oxyma active ester[3]. You can pull a 1 µL aliquot for LC-MS to confirm the mass of the active ester before proceeding.

  • Aminolysis: Add the amine (1.1 eq) and the remaining DIPEA (1.0 eq). Stir at room temperature for 1–2 hours.

    • Causality: Adding the amine after activation completely eliminates the risk of guanidinylation.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The COMU byproducts are highly water-soluble and will partition into the aqueous layer[3].
    
SOP 2: Acylation of Electron-Deficient Anilines (EDC / DMAP)

This protocol forces sluggish, electron-poor amines to react via acylpyridinium catalysis.

Reagents: Carboxylic acid (1.2 eq), Aniline (1.0 eq), EDC·HCl (1.5 eq), DMAP (1.5 eq), HOBt (0.2 eq), Anhydrous Acetonitrile.

  • Pre-mixing: Dissolve the carboxylic acid (1.2 eq), Aniline (1.0 eq), and HOBt (0.2 eq) in anhydrous Acetonitrile (0.2 M).

  • Catalytic Activation: Add DMAP (1.5 eq) and cool the mixture to 0 °C.

    • Causality: DMAP is added in stoichiometric excess to ensure the rapid and continuous formation of the highly electrophilic acylpyridinium intermediate[1].

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

    • Validation Check: Monitor by TLC/LC-MS. If conversion stalls at 50%, add an additional 0.5 eq of EDC·HCl. The urea byproduct of EDC is water-soluble and easily removed during an acidic aqueous wash.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]

  • Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry (via PMC).[Link]

  • Wang, Y., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters (via PMC).[Link]

  • Aapptec. (2024). Coupling Reagents.[Link]

Sources

Troubleshooting

Technical Support: Stability &amp; Synthesis of N-Alkoxy Amide Derivatives

Topic: Preventing Lossen Rearrangement Diagnostic & Triage Status: Active | Priority: High | Scope: Hydroxamic Acids & N-Alkoxy Derivatives Welcome to the Stability Support Center. If you are observing low yields, urea b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Lossen Rearrangement

Diagnostic & Triage

Status: Active | Priority: High | Scope: Hydroxamic Acids & N-Alkoxy Derivatives

Welcome to the Stability Support Center. If you are observing low yields, urea byproducts, or unexpected isocyanate formation during the synthesis or handling of N-alkoxy amides (specifically hydroxamic acids), you are likely triggering the Lossen Rearrangement .[1]

Use the following diagnostic workflow to confirm if this mechanism is the root cause of your failure.

DiagnosticTree Start ISSUE: Low Yield / Decomposition CheckIR Check IR Spectrum of Rxn Mixture Start->CheckIR IsoPeak Peak at ~2250-2270 cm⁻¹? CheckIR->IsoPeak UreaCheck Check MS/NMR for Urea Byproducts IsoPeak->UreaCheck No LossenConfirmed DIAGNOSIS: Lossen Rearrangement (Isocyanate Intermediate Formed) IsoPeak->LossenConfirmed Yes (Isocyanate) ReagentCheck Coupling Reagent Used? UreaCheck->ReagentCheck No UreaCheck->LossenConfirmed Yes (Symm. Urea) ReagentCheck->LossenConfirmed CDI / EDC (Excess) Hydrolysis DIAGNOSIS: Simple Hydrolysis (Acid/Amine Recovery) ReagentCheck->Hydrolysis Mild Reagents

Technical FAQ: Mechanism & Risk Factors

Q: Why is my N-alkoxy amide rearranging? I thought amides were stable. A: N-alkoxy amides (specifically hydroxamic acids,


) are metastable. The rearrangement is triggered when the oxygen atom becomes "activated" (converted into a good leaving group).
  • The Trigger: Acylation, sulfonylation, or phosphorylation of the oxygen.

  • The Mechanism: Once the oxygen has a leaving group (

    
    ), a base deprotonates the nitrogen. The 
    
    
    
    group migrates from Carbon to Nitrogen, kicking out
    
    
    to form an Isocyanate (
    
    
    ).[2]
  • The Result: The isocyanate reacts with remaining amine/hydroxylamine to form ureas, or with water to form amines, destroying your product.[1]

Q: I am using CDI (Carbonyldiimidazole) for coupling. Is this safe? A: NO. CDI is a known promoter of the Lossen rearrangement [1].

  • Why: CDI activates the carboxylic acid to form an acyl imidazole. However, it can also react with the hydroxyl group of your product to form an O-acyl imidazole intermediate. This species is perfectly set up for Lossen rearrangement.

  • Recommendation: Avoid CDI if you are synthesizing free hydroxamic acids.

Q: How do I distinguish between Weinreb Amides and Hydroxamic Acids regarding stability? A:

  • Weinreb Amides (

    
    ):  Highly stable.[3] The N-methyl group prevents deprotonation, and the O-methyl group is a poor leaving group. Lossen risk is Negligible .
    
  • Hydroxamic Acids (

    
    ):  High risk. The N-H is acidic, and the OH is nucleophilic (prone to acylation). Lossen risk is High .
    
Comparative Data: Coupling Reagents

The choice of coupling reagent dictates the pathway between stable amide formation vs. rearrangement.

ReagentLossen RiskMechanism of FailureRecommendation
CDI CRITICAL Forms O-acyl imidazole (active leaving group).DO NOT USE for free hydroxamic acids.
EDC / DIC HIGH Can cause O-acylation if excess reagent is used.Use with caution; requires HOBt/HOAt.
Acid Chlorides HIGH Leads to di-acylation (N,O-diacyl species) which rearrange.Avoid unless using O-protected hydroxylamine.[1]
T3P LOW Favors N-acylation; byproduct is water-soluble.PREFERRED (See Protocol A).
HATU MODERATE High reactivity can lead to O-activation.Use stoichiometric amounts only.
Troubleshooting Protocols
Protocol A: Safe Synthesis using T3P (Propylphosphonic Anhydride)

Best for: Direct synthesis of hydroxamic acids from carboxylic acids without O-protection.

Theory: T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid. It is sterically bulky and less prone to O-activating the hydroxamic acid product compared to carbodiimides [2].

Workflow:

  • Dissolve Carboxylic Acid (1.0 eq) and Base (NMM or DIPEA, 3.0 eq) in EtOAc or DMF.

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.1 eq) dropwise. Do not use large excess.

  • Stir for 20 mins to form the active ester.

  • Add Hydroxylamine Hydrochloride (1.2 eq).

  • Monitor: Allow to warm to RT. Monitor by LCMS.

    • Critical Step: Quench immediately upon completion with water. Prolonged exposure to T3P can eventually induce rearrangement [3].

Protocol B: The "Self-Validating" Route (O-Protection)

Best for: High-value substrates where 0% risk is required.

Theory: By using an O-protected hydroxylamine (


), you physically remove the H-bond donor/acceptor capability required for the rearrangement mechanism. The leaving group cannot form.

Workflow:

  • Coupling: React Carboxylic Acid with O-Benzylhydroxylamine (

    
    ) or O-THP-hydroxylamine  using standard EDC/HOBt conditions.
    
    • Note: Since the Oxygen is blocked, Lossen rearrangement is chemically impossible at this stage.

  • Purification: Isolate the stable N-benzyloxy amide intermediate.

  • Deprotection:

    • For -OBn : Hydrogenation (

      
      , Pd/C) in MeOH.
      
    • For -OTHP : Mild acidic cleavage (AcOH/Water).

  • Result: The final hydroxamic acid is generated only in the final step, avoiding exposure to activating agents.

Mechanism Visualization

Understanding the "O-Acylation Trap" is vital for troubleshooting.

LossenMechanism Substrate Hydroxamic Acid R-CO-NH-OH Intermediate Activated Species R-CO-NH-O-LG (LG = Acyl/Imidazole) Substrate->Intermediate O-Acylation Activation Activation (CDI/Excess EDC) Activation->Intermediate Transition Concerted Rearrangement Intermediate->Transition - H+ Base Base (Deprotonation) Isocyanate Isocyanate R-N=C=O Transition->Isocyanate - LG Byproduct Urea / Amine (Dead Product) Isocyanate->Byproduct + H2O / R-NH2

References
  • Dubé, P. et al. (2009). Carbonyldiimidazole-Mediated Lossen Rearrangement. Organic Letters, 11(24), 5622–5625. Link

  • Wissmann, H. & Kleiner, H.J. (1980). New Peptide Coupling Reagents. Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Vasantha, B. et al. (2010).[4] 1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement.[4] Synthesis, 2010(17), 2990-2996. Link

Sources

Optimization

Technical Support Center: O-Methylhydroxylamine (Methoxyamine) Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear unreacted O-methylhydroxylamine (often referred to as methoxyamine) from their reaction m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear unreacted O-methylhydroxylamine (often referred to as methoxyamine) from their reaction mixtures following oxime ligations or derivatizations.

Unlike typical aliphatic amines, methoxyamine possesses unique physicochemical properties that render standard purification protocols ineffective. This guide is designed to provide you with the mechanistic causality behind these challenges and equip you with self-validating, field-proven methodologies to ensure pure product isolation.

Troubleshooting FAQs: The Mechanistic "Why"

Q1: Why does methoxyamine persist in my organic phase even after washing with saturated ammonium chloride? The Causality: The basicity of methoxyamine is significantly lower than that of typical alkylamines. This is due to the "alpha-effect"—the highly electronegative oxygen atom adjacent to the nitrogen inductively withdraws electron density, making the nitrogen's lone pair less available for protonation. The pKa of the methoxyammonium conjugate acid is approximately 4.6 to 5.6[1]. Saturated aqueous ammonium chloride has a pH of ~5.5. According to the Henderson-Hasselbalch equation, at this pH, a substantial fraction of methoxyamine remains in its neutral, free-base form. This neutral species is highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate). To quantitatively drive methoxyamine into the aqueous phase, your wash must be highly acidic (pH < 2) to ensure >99% protonation.

Q2: My target product is acid-sensitive and degrades in 1M HCl. How can I remove excess methoxyamine under neutral conditions? The Causality: For acid-sensitive molecules, aqueous extraction is not viable. Instead, you must rely on chemical sequestration utilizing solid-supported scavengers. Polymer-bound benzaldehyde (PS-Benzaldehyde) reacts rapidly and selectively with the primary amine of methoxyamine to form a covalent polymer-bound oxime ether[2]. Because the unreacted reagent becomes covalently anchored to a macroscopic polystyrene bead, it shifts the separation paradigm from liquid-liquid extraction to heterogeneous solid-liquid filtration. You simply filter the beads away, leaving your acid-sensitive product untouched in the neutral filtrate.

Q3: Can I remove methoxyamine by simple evaporation or lyophilization? The Causality: This depends entirely on the protonation state of the molecule in your mixture. Methoxyamine free base is highly volatile, with a boiling point of 48.1 °C[3]. If your reaction mixture is strongly basic, the free base can theoretically be removed in vacuo. However, methoxyamine is almost exclusively utilized as its hydrochloride salt (


), which is a non-volatile crystalline solid with a melting point of 149–152 °C[4]. Attempting to evaporate the salt will fail. Furthermore, evaporating the free base poses severe inhalation toxicity risks and often results in the co-evaporation of volatile target products.

Quantitative Data: Physicochemical & Scavenger Metrics

Understanding the physical state of your reagents dictates your purification strategy. Use the table below to compare the properties of methoxyamine against the recommended scavenger resin.

Property / MetricO-Methylhydroxylamine (Free Base)O-Methylhydroxylamine HCl (Salt)PS-Benzaldehyde (Scavenger Resin)
Physical State Colorless LiquidCrystalline SolidMacroporous Polystyrene Beads
Boiling / Melting Point BP: 48.1 °CMP: 149–152 °CN/A (Decomposes >200 °C)
Volatility Highly VolatileNon-volatileNon-volatile
pKa (Conjugate Acid) ~4.6 - 5.6~4.6 - 5.6N/A
Typical Loading / Usage 1.0 - 5.0 equivalents1.0 - 5.0 equivalents1.2 - 2.5 mmol/g loading capacity
Optimal Removal Strategy Evaporation (High Risk)Aqueous Workup (pH < 2)Heterogeneous Filtration

Decision Workflow

Use the following logical workflow to determine the safest and most efficient removal strategy based on the chemical stability of your target product.

G Start Crude Reaction Mixture (Contains Excess Methoxyamine) Decision Is the target product acid-sensitive? (pH < 2) Start->Decision AcidWash Aqueous Workup Wash with 1M HCl (pH < 2) Decision->AcidWash No Scavenger Solid-Phase Scavenging Add PS-Benzaldehyde Resin Decision->Scavenger Yes PhaseSep Phase Separation Org: Product | Aq: CH3ONH3+ Cl- AcidWash->PhaseSep Pure Concentrate Filtrate Pure Product Isolated PhaseSep->Pure Filter Filtration Filter off polymer-bound oxime Scavenger->Filter Filter->Pure

Workflow for selecting the optimal O-methylhydroxylamine removal strategy.

Step-by-Step Methodologies

Every protocol in this support center is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Strong Acid Aqueous Workup (For Acid-Stable Products)

This method leverages the low pKa of methoxyamine to force it into the aqueous phase as a water-soluble salt.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g.,

    
     or EtOAc) to achieve a workable volume (typically 10-20 mL per mmol of substrate).
    
  • Acidification: Transfer the mixture to a separatory funnel and add an equal volume of

    
     aqueous 
    
    
    
    .
  • Extraction: Stopper the funnel, shake vigorously, and vent to release any pressure.

  • Self-Validation Checkpoint: Before separating the layers, dip a glass rod into the aqueous phase and spot it onto pH paper. The pH MUST be < 2. If the pH is > 2, the residual bases in your reaction have buffered the wash. Add additional

    
    
    
    
    
    and shake again until pH < 2 is strictly achieved.
  • Separation: Separate the phases. Extract the highly acidic aqueous layer once more with fresh organic solvent to ensure maximum recovery of your target product.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Solid-Phase Scavenging (For Acid-Sensitive Products)

This method utilizes covalent trapping to remove the amine under completely neutral conditions[5].

  • Preparation: Dissolve the crude reaction mixture in an inert, dry solvent (e.g.,

    
    , THF, or DMF).
    
  • Resin Addition: Add PS-Benzaldehyde resin to the flask. Calculate the required mass based on the resin's loading capacity (mmol/g) to provide 3.0 to 5.0 molar equivalents of aldehyde relative to the estimated unreacted methoxyamine.

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. (Crucial Note: Do NOT use a magnetic stir bar. Magnetic stirring will mechanically grind the polystyrene beads into a fine powder, which will irreversibly clog your filter frits).

  • Self-Validation Checkpoint: Before filtering, withdraw a 10 µL aliquot of the supernatant. Spot it on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete sequestration of the primary amine. Alternatively, inject the aliquot into a GC-MS to verify the disappearance of the methoxyamine peak.

  • Filtration: Filter the heterogeneous mixture through a medium-porosity sintered glass funnel. Wash the spent resin bed thoroughly with 3 column volumes of the reaction solvent to elute all trapped product.

  • Isolation: Concentrate the combined filtrate in vacuo to yield the pure, acid-sensitive product.

References

  • O-Methylhydroxylamine | CH5NO | CID 4113 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Simple Method for the Estimation of pKa of Amines Source: Croatica Chemica Acta (via Hrčak - Portal of Croatian Scientific and Professional Journals) URL:[Link]

  • US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis Source: Google Patents URL
  • Polymer-Bound Diethanolamine PS-DEAM and Scavenger Resins Source: Biotage Technical Resources URL:[Link]

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Brominated Pyridine Amides

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for brominated pyridine amides. This guide is designed to provide you with in-depth, practical solutions to the solu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for brominated pyridine amides. This guide is designed to provide you with in-depth, practical solutions to the solubility issues frequently encountered with this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are my brominated pyridine amides consistently showing poor solubility in aqueous solutions?

This is a common and fundamental challenge. The poor aqueous solubility of brominated pyridine amides stems from a combination of factors inherent to their molecular structure:

  • Increased Lipophilicity from Bromine: The introduction of a bromine atom to the pyridine ring significantly increases the molecule's lipophilicity (fat-solubility). Halogens, in general, are electron-withdrawing and contribute to a larger, more nonpolar surface area, which is unfavorable for interaction with polar water molecules.

  • Aromaticity and Crystal Lattice Energy: The planar, aromatic nature of the pyridine ring, coupled with the potential for intermolecular hydrogen bonding via the amide group, can lead to a highly stable and tightly packed crystal lattice. A high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water.

  • The Amide Functional Group: While the amide group can participate in hydrogen bonding, its contribution to overall aqueous solubility can be limited, especially when flanked by a bulky brominated pyridine and another substituent.

Q2: I'm observing that changing the position of the bromine atom on the pyridine ring affects solubility. Why is this?

The position of the bromine atom (i.e., ortho, meta, or para to the ring nitrogen) can influence the molecule's overall physicochemical properties, including its solubility. This is due to:

  • Dipole Moment: The position of the electron-withdrawing bromine atom alters the molecule's overall dipole moment. A change in the dipole moment can affect how the molecule interacts with polar solvents like water.

  • Steric Hindrance: A bromine atom in close proximity to the amide linkage or the pyridine nitrogen can create steric hindrance. This can disrupt the planarity of the molecule and affect its ability to pack efficiently in a crystal lattice. In some cases, this disruption can lead to a less stable crystal form (a polymorph) with a lower lattice energy and, consequently, higher solubility.

  • Intramolecular Hydrogen Bonding: Depending on its position, the bromine atom can influence the potential for intramolecular hydrogen bonding, which can, in turn, affect how the molecule interacts with external solvent molecules.

Q3: Can I simply use a common organic solvent to dissolve my brominated pyridine amide for an in-vitro assay?

While it may be tempting to use a strong organic solvent like DMSO or DMF to initially dissolve your compound, this approach has significant limitations, especially for biological assays:

  • Solvent Toxicity: Many organic solvents are toxic to cells, even at low concentrations. This can confound your experimental results, making it difficult to distinguish between the effect of your compound and the effect of the solvent.

  • Precipitation Upon Dilution: A compound that is soluble in 100% DMSO will often precipitate out of solution when diluted into an aqueous-based cell culture medium or buffer. This can lead to inaccurate and non-reproducible results.

  • "Crashing Out": The phenomenon of a compound rapidly precipitating from a supersaturated solution upon dilution is often referred to as "crashing out." This is a common issue when using high concentrations of organic co-solvents.

Therefore, while a small amount of a water-miscible organic solvent is often necessary, the goal should be to use the minimum amount required and to employ other solubilization strategies to maintain the compound's stability in the final aqueous medium.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are facing persistent solubility issues with your brominated pyridine amides, the following troubleshooting guide provides a systematic approach to identifying and implementing effective solutions.

Problem 1: My compound is insoluble in my aqueous buffer system.

A Initial Observation: Compound is insoluble in aqueous buffer B Step 1: pH Modification Is the compound ionizable? A->B C Step 2: Co-solvent Screening Can a water-miscible organic solvent help? B->C If pH adjustment is insufficient or not feasible D Step 3: Advanced Formulation Are more specialized techniques needed? C->D If co-solvents lead to precipitation upon dilution

Caption: A workflow for addressing initial insolubility.

The pyridine nitrogen in your compound is basic and can be protonated at acidic pH. The amide group can also exhibit acidic or basic properties depending on the surrounding molecular structure. Exploiting the ionizable nature of your compound is often the first and most effective step in improving aqueous solubility.[1]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of your solid brominated pyridine amide to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility vs. pH: Generate a graph of solubility as a function of pH.

Interpreting the Results:

  • Increased solubility at low pH: This indicates that the protonated (cationic) form of your compound at the pyridine nitrogen is more soluble than the neutral form.

  • Increased solubility at high pH: This would suggest the presence of an acidic proton (less common for simple amides but possible with certain substituents) that can be deprotonated to form an anionic species.

A Low pH (e.g., pH < pKa) B Pyridine Nitrogen is Protonated (R-NH+) A->B C Increased Charge B->C D Enhanced Interaction with Polar Water Molecules C->D E Increased Aqueous Solubility D->E

Caption: Impact of low pH on pyridine amide solubility.

If pH modification alone is insufficient, the use of water-miscible organic co-solvents can be explored.[2][3] These solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the nonpolar regions of your compound.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs) of various molecular weights

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent mixtures: Create a series of solutions with varying percentages of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine solubility: Follow the same procedure as the pH-solubility profile (steps 2-5) for each co-solvent mixture.

  • Evaluate for precipitation: For the most promising co-solvent mixtures, perform a dilution study by adding a small volume of the concentrated stock solution into a larger volume of the aqueous buffer to simulate experimental conditions and observe for any precipitation.

Data Presentation: Co-solvent Solubility Data

Co-solventConcentration (% v/v)Solubility (µg/mL)Observations
DMSO15No precipitation upon 1:100 dilution
DMSO525Precipitation observed upon 1:100 dilution
Ethanol510No precipitation upon 1:100 dilution
PEG 4001050Stable in solution
Problem 2: My compound is still not sufficiently soluble, or it precipitates upon dilution even with pH and co-solvent optimization.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like brominated pyridine amides can be encapsulated within the hydrophobic core of the micelle, effectively increasing their apparent solubility in the bulk aqueous phase.

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL

  • Anionic: Sodium lauryl sulfate (SLS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Considerations:

  • The choice of surfactant should be compatible with your experimental system (e.g., non-ionic surfactants are generally less disruptive to biological membranes).

  • The concentration of the surfactant should be above its critical micelle concentration (CMC) for micelle formation to occur.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your brominated pyridine amide) is encapsulated within the cyclodextrin's cavity.[5]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Advantages of Modified Cyclodextrins (HP-β-CD, SBE-β-CD):

  • Higher aqueous solubility: These derivatives are significantly more soluble in water than the parent β-cyclodextrin.

  • Reduced toxicity: They are generally considered to be safer for in-vivo applications.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess compound: Add an excess of your brominated pyridine amide to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the same procedure as the pH-solubility profile (steps 3-5) to determine the solubility at each cyclodextrin concentration.

  • Phase-solubility diagram: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

A Poorly Soluble Brominated Pyridine Amide C Formation of Inclusion Complex A->C B Cyclodextrin (Hydrophobic Cavity) B->C D Soluble Complex in Aqueous Solution C->D

Caption: Mechanism of cyclodextrin-mediated solubilization.

For compounds with very high crystal lattice energy, converting the crystalline form to a higher-energy amorphous (non-crystalline) state can significantly improve solubility and dissolution rates.[6] An amorphous solid dispersion involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Preparation Methods:

  • Solvent evaporation: Both the compound and the polymer are dissolved in a common solvent, which is then evaporated, leaving behind a solid dispersion.

  • Hot-melt extrusion: The compound and polymer are mixed and heated to form a melt, which is then cooled and solidified.

Considerations:

  • This is an advanced formulation technique that requires specialized equipment.

  • The amorphous state is thermodynamically unstable and can revert to the crystalline form over time, so physical stability studies are crucial.

Concluding Remarks

The solubility of brominated pyridine amides is a multifaceted challenge that often requires a systematic and multi-pronged approach to overcome. By understanding the underlying physicochemical principles and methodically exploring the strategies outlined in this guide—from simple pH adjustments to more advanced formulation techniques—researchers can significantly improve the developability of these promising compounds.

References

  • Verma, S., & Rawat, A. (Year). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • (2000, December 4). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Pyridine. In: Wikipedia.
  • (1979, September). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. Journal of Pharmaceutical Sciences, 68(9), 1141-3.
  • (2000, December 4). Physical Properties. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • 3-Bromopyridine. In: PubChem.
  • (1979, September). Solubility in amide-water cosolvent systems: a thermodynamic view. Journal of Pharmaceutical Sciences, 68(9), 1138-40.
  • Pyridinium perbromide. In: Wikipedia.
  • (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • (2002, May 1). THE BROMINATION OF PYRIDINE1.
  • Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins. Request PDF.
  • (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • (2016, June 22). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Organic Process Research & Development.
  • (2023, August 14). Enhancing Pyridinium Solubility in NRFBs. Scribd.
  • (2025, August 6). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Request PDF.
  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2‐hydroxy‐6‐bromopyridine by the acid hydrolysis of 2,6‐dibromopyridine: (46th communication on derivatives of pyridine and quinoline). R Discovery.
  • Additive Free Aromatic Bromin
  • (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Improving solubility – a close look
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • (2021, November 13). Green Solvents for the Formation of Amide Linkage.
  • (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University.
  • (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?. Reddit.
  • (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Request PDF.
  • (2024, January 4).
  • Bromination of pyridine derivatives.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC.
  • (2025, August 6).
  • (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Bands for Secondary N-Methoxy Amides: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of secondary N-methoxy amides, contrasting them with standard amides and Weinreb intermediates. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of secondary N-methoxy amides, contrasting them with standard amides and Weinreb intermediates.

Executive Summary & Chemical Context[1][2][3][4][5]

Secondary N-methoxy amides (


), also known as 

-methyl hydroxamic acids
, represent a unique structural class in drug design.[1] Unlike their tertiary counterparts (Weinreb amides), they possess a labile proton on the nitrogen atom, making them capable of hydrogen bond donation.

This structural difference fundamentally alters their IR spectral signature.[1] While often confused with standard secondary amides (


), the presence of the electronegative oxygen atom on the nitrogen introduces a distinct 

-effect
, altering the dipole moment and bond force constants.

Key Diagnostic Challenge: Distinguishing secondary N-methoxy amides from standard secondary amides and hydroxamic acids using vibrational spectroscopy.

Mechanistic Basis of Spectral Shifts

To interpret the IR bands correctly, one must understand the electronic causality driving the shifts:

  • Inductive Effect (-I): The methoxy group (

    
    ) on the nitrogen is strongly electron-withdrawing.[1] This pulls electron density away from the nitrogen lone pair.[1]
    
  • Resonance Dampening: In a standard amide, the nitrogen lone pair donates into the carbonyl (

    
    ), lowering the 
    
    
    
    bond order (and frequency). In N-methoxy amides, the competing electron withdrawal by the oxygen reduces this donation.
    • Result: The

      
       bond retains more double-bond character than in alkyl amides, typically shifting the Amide I band to higher wavenumbers .
      
  • N-O Bond Signature: The

    
     single bond introduces a vibrational mode not present in standard amides, appearing in the fingerprint region.
    

Comparative Spectral Analysis

The following table synthesizes experimental data to differentiate secondary N-methoxy amides from their structural analogs.

Table 1: Diagnostic IR Bands Comparison
FeatureSec. N-Methoxy Amide (

-CONH-OMe)
Sec.[1] Alkyl Amide (

-CONH-

)
Tert.[1] Weinreb Amide (

-CON(Me)OMe)
Primary Amide (

-CONH

)

Stretch
3200–3350 cm⁻¹ (Single, often sharp)3270–3330 cm⁻¹ (Single, medium)Absent 3350 & 3180 cm⁻¹ (Doublet: asym/sym)

Amide I
1660–1695 cm⁻¹ (Shifted +10-20 cm⁻¹ vs alkyl)1640–1680 cm⁻¹ (Strong, broad)1660–1675 cm⁻¹ (Strong)1650–1690 cm⁻¹

Amide II
1500–1550 cm⁻¹ (Variable intensity)1510–1570 cm⁻¹ (Strong)Absent 1590–1650 cm⁻¹ (Scissoring)

Stretch
950–1050 cm⁻¹ (Diagnostic, Medium-Strong)Absent ~1000 cm⁻¹ (C-N-O stretch)Absent

Methoxy
2810–2830 cm⁻¹ (Weak, sh)Absent 2815–2835 cm⁻¹ Absent

Note on Solvent Effects: In dilute solution (e.g.,


), the Amide I band for N-methoxy amides often appears near the top of the range (~1690 cm⁻¹) due to the disruption of intermolecular hydrogen bonding.

Experimental Validation Protocol

To unambiguously identify a secondary N-methoxy amide, rely on a Self-Validating Protocol that combines spectral acquisition with chemical perturbation.[1]

Protocol: Differential Solvation Analysis

Objective: Distinguish intramolecular vs. intermolecular H-bonding and confirm the acidic N-H proton.

  • Baseline Scan (Solid State/Neat):

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).[1]

    • Expectation: Broad

      
       ~3200 cm⁻¹ (H-bonded), Amide I ~1660 cm⁻¹.[1]
      
  • Dilution Scan (10 mM in

    
    ): 
    
    • Dissolve the compound in dry chloroform.

    • Expectation: The

      
       band should sharpen significantly and shift to ~3350-3400 cm⁻¹ (free N-H).[1] The Amide I band will shift to higher frequency (~1680-1690 cm⁻¹).[2]
      
  • 
     Exchange (The Confirmation Step): 
    
    • Shake the

      
       solution with 
      
      
      
      . Separate and dry the organic layer.
    • Observation: The

      
       band disappears.[1] A new 
      
      
      
      band appears at approx.[1]
      
      
      (calculated by
      
      
      ).[1]
    • Logic: If the band does not disappear, it is not an amide N-H (could be C-H overtone).

Structural Identification Workflow

The following diagram illustrates the logical decision tree for classifying an unknown amide based on IR data.

IR_Identification Start Unknown Carbonyl Compound (Strong Band 1630-1700 cm⁻¹) CheckNH Check 3100-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Bands? CheckNH->Doublet Yes Singlet Single Band? CheckNH->Singlet Yes NoBand No Bands? CheckNH->NoBand No Primary Primary Amide (R-CONH₂) Doublet->Primary CheckNO Check 900-1100 cm⁻¹ (N-O Stretch) Singlet->CheckNO Tertiary Tertiary Amide (R-CONR₂) NoBand->Tertiary N-O Band Absent Weinreb Weinreb Amide (R-CON(Me)OMe) NoBand->Weinreb N-O Band Present SecAlkyl Secondary Alkyl Amide (R-CONHR) CheckNO->SecAlkyl Absent SecMethoxy Sec. N-Methoxy Amide (R-CONH-OMe) CheckNO->SecMethoxy Present (Strong)

Figure 1: Logical decision tree for differentiating amide subclasses using IR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for Amide I/II positions).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Bauer, L., & Exner, O. (1974).[1] The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition, 13(6), 376-384.[1] (Discusses the structural properties of N-alkoxy derivatives).

  • Dolphin, D., & Wick, A. (1977).[1] Tabulation of Infrared Spectral Data. Wiley-Interscience.[1] (Source for N-O stretching frequencies).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Detailed analysis of substituent effects on amide carbonyls).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridine Carboxamides

For researchers, scientists, and drug development professionals engaged in the structural elucidation of pyridine-containing molecules, a deep understanding of their behavior under mass spectrometric analysis is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of pyridine-containing molecules, a deep understanding of their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth comparison of the fragmentation patterns of the three positional isomers of pyridine carboxamide: picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide). By examining the influence of the carboxamide group's position on the pyridine ring, we can identify diagnostic fragmentation pathways that are critical for unambiguous isomer identification.

This guide moves beyond a simple cataloging of fragments to explain the underlying principles governing the observed fragmentation patterns. The insights provided herein are grounded in established fragmentation mechanisms and supported by experimental data from the scientific literature.

Fundamental Principles of Pyridine Carboxamide Fragmentation

The fragmentation of pyridine carboxamides in mass spectrometry is primarily dictated by the interplay between the pyridine ring and the carboxamide group. The initial ionization event, whether by electron ionization (EI) or electrospray ionization (ESI), generates a molecular ion ([M]⁺˙ in EI, [M+H]⁺ in ESI) that is energetically unstable. This excess energy is dissipated through a series of bond cleavages and rearrangements, resulting in a characteristic mass spectrum.

Two key factors influence the fragmentation pathways:

  • The Basicity of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a primary site of protonation in ESI-MS. The position of the carboxamide group relative to the ring nitrogen affects its basicity and, consequently, the initial site of charge localization.

  • The Amide Bond Cleavage: The C-N bond of the carboxamide group is susceptible to cleavage, a common fragmentation pathway for amides. This cleavage can be influenced by the electronic effects of the pyridine ring.

Comparative Fragmentation Analysis of Positional Isomers

The position of the carboxamide group on the pyridine ring gives rise to distinct fragmentation patterns, allowing for the differentiation of picolinamide, nicotinamide, and isonicotinamide.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI, pyridine carboxamides undergo extensive fragmentation. The molecular ion is typically observed, and its fragmentation provides rich structural information.

A key differentiator among the isomers is the relative abundance of the ion resulting from the loss of the amino group (-NH₂).

  • Isonicotinamide (4-Pyridinecarboxamide): The EI mass spectrum of isonicotinamide shows a prominent molecular ion peak at m/z 122. A significant fragment is observed at m/z 106, corresponding to the loss of an amino radical (•NH₂), forming the isonicotinoyl cation. Another major fragment appears at m/z 78, resulting from the loss of the entire carboxamide group as a neutral radical (•CONH₂), yielding the pyridyl cation. The loss of carbon monoxide (CO) from the [M-NH₂]⁺ ion to give a fragment at m/z 78 is also a characteristic pathway.[1]

  • Picolinamide (2-Pyridinecarboxamide): The mass spectrum of picolinamide also displays a molecular ion at m/z 122. A characteristic and often base peak is observed at m/z 79, which can be attributed to the formation of the protonated pyridine ion after a rearrangement and cleavage. The loss of the amino group to form the picolinoyl cation at m/z 106 is also observed, as is the pyridyl cation at m/z 78.[2]

  • Nicotinamide (3-Pyridinecarboxamide): Similar to the other isomers, nicotinamide exhibits a molecular ion at m/z 122. The fragmentation pattern is characterized by the loss of the amino group to form the nicotinoyl cation at m/z 106 and the subsequent loss of CO to yield the pyridyl cation at m/z 78.

Table 1: Key EI-MS Fragments of Pyridine Carboxamide Isomers

Fragmentm/zPicolinamide (2-)Nicotinamide (3-)Isonicotinamide (4-)
[M]⁺˙122PresentPresentPresent
[M-NH₂]⁺106PresentPresentPresent
[M-CONH₂]⁺78PresentPresentPresent
Rearrangement Ion (Protonated Pyridine)79Characteristic Less AbundantLess Abundant
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI, pyridine carboxamides are typically observed as protonated molecules, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals isomer-specific fragmentation pathways.

A study on α,β-unsaturated piperamides demonstrated that cleavage of the N-CO bond is a predominant fragmentation pathway for amides under both EI and ESI conditions. Computational studies support that protonation preferentially occurs on the amide nitrogen, facilitating this cleavage.[3] This general principle applies to pyridine carboxamides as well, leading to the formation of acylium ions.

  • General Fragmentation Pathway: The primary fragmentation of the protonated pyridine carboxamides ([M+H]⁺ at m/z 123) involves the neutral loss of ammonia (NH₃), resulting in a prominent product ion at m/z 106 (the corresponding acylium ion). Subsequent fragmentation of this ion often involves the loss of carbon monoxide (CO), yielding the pyridyl cation at m/z 78.

The subtle differences in the relative intensities of these fragments and the presence of minor, isomer-specific product ions can aid in their differentiation.

Fragmentation Mechanisms

The observed fragmentation patterns can be rationalized through specific mechanistic pathways.

α-Cleavage of the Amide Bond

The most common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage). In the case of pyridine carboxamides, this leads to the formation of a stable acylium ion.

G cluster_0 Protonated Pyridine Carboxamide Pyridine-[C(O)NH3]+ Pyridine-[C(O)NH3]+ [Pyridine-C=O]+ + NH3 [Pyridine-C=O]+ + NH3 Pyridine-[C(O)NH3]+->[Pyridine-C=O]+ + NH3

Caption: α-Cleavage of the protonated amide bond.

Rearrangement Followed by Cleavage (Picolinamide)

The prominent ion at m/z 79 in the EI spectrum of picolinamide is likely due to a rearrangement involving the transfer of a hydrogen atom from the amide group to the pyridine ring, followed by cleavage. This is facilitated by the ortho position of the carboxamide group.

Experimental Protocols

To aid researchers in their own investigations, a general protocol for the analysis of pyridine carboxamides by LC-MS/MS is provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a liquid chromatography system.[4]

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating the isomers.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 50-200.

    • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 123.1.

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

G Sample Sample LC Separation LC Separation Sample->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (MS/MS) Collision Cell (MS/MS) Mass Analyzer (MS1)->Collision Cell (MS/MS) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (MS/MS)->Mass Analyzer (MS2) Detector Detector Mass Analyzer (MS2)->Detector

Caption: A typical LC-MS/MS workflow.

Conclusion

The mass spectrometric fragmentation of pyridine carboxamides is highly dependent on the position of the carboxamide group. While all three isomers share common fragmentation pathways, such as the loss of the amino group and the entire carboxamide moiety, the relative abundances of key fragments and the presence of isomer-specific rearrangement ions provide the basis for their differentiation. Specifically, the prominent ion at m/z 79 in the EI spectrum of picolinamide serves as a key diagnostic marker. A thorough understanding of these fragmentation patterns, coupled with carefully optimized experimental conditions, is essential for the accurate structural characterization of these important compounds in various scientific disciplines.

References

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, S., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 101083. [Link]

  • da Silva, G. V. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21469-21478. [Link]

Sources

Validation

HPLC retention time of 5-bromo-N-methoxypyridine-3-carboxamide

Analytical Profiling and HPLC Retention Dynamics of 5-Bromo-N-methoxypyridine-3-carboxamide: A Comparative Guide As a Senior Application Scientist, selecting the right pyridine building block is critical for downstream s...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling and HPLC Retention Dynamics of 5-Bromo-N-methoxypyridine-3-carboxamide: A Comparative Guide

As a Senior Application Scientist, selecting the right pyridine building block is critical for downstream synthetic success, particularly in the development of kinase inhibitors and neuroactive compounds. 5-bromo-N-methoxypyridine-3-carboxamide (CAS 1137063-16-1) serves as a highly versatile intermediate. While structurally similar to the classic Weinreb amide (5-bromo-N-methoxy-N-methylnicotinamide), the absence of the N-methyl group fundamentally alters both its chemical reactivity (acting as a hydrogen bond donor) and its chromatographic behavior.

This guide provides an objective, data-driven comparison of 5-bromo-N-methoxypyridine-3-carboxamide against its common structural alternatives, detailing the causality behind its HPLC retention dynamics and providing a self-validating analytical protocol for robust laboratory implementation.

Mechanistic Rationale: Structural Impact on Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time (


) is governed by the analyte's partitioning between a polar mobile phase and a hydrophobic stationary phase (typically C18). For pyridine-3-carboxamide derivatives, three structural factors dictate this partitioning:
  • Ionization State of the Pyridine Nitrogen: The basic pyridine nitrogen (pKa ~3.5) interacts strongly with residual silanols on the silica matrix, which can cause severe peak tailing. Operating at a low pH (using 0.1% Trifluoroacetic acid) fully protonates this nitrogen, ensuring a uniform ionization state and sharp, symmetrical peaks.

  • Hydrogen Bonding Capacity: 5-bromo-N-methoxypyridine-3-carboxamide possesses a secondary amide, making it a hydrogen bond donor. This increases its affinity for the aqueous mobile phase compared to tertiary amides.

  • Lipophilic Surface Area: The standard Weinreb amide derivative, 5-bromo-N-methoxy-N-methylnicotinamide, contains an additional N-methyl group. This extra aliphatic bulk increases the molecule's overall hydrophobicity, driving stronger interactions with the C18 stationary phase and resulting in delayed elution [1].

Comparative HPLC Performance Data

To objectively evaluate the target compound, we must benchmark it against its synthetic precursor (the carboxylic acid) and its structural analogs. The data below reflects a standardized fast-gradient LCMS method (5–95% Acetonitrile over 7 minutes).

Compound NameStructure TypeH-Bond DonorsCalculated LogPRelative Retention Time (RRT)*Peak Shape (at pH 2.0)
5-Bromonicotinic acid Amphoteric / Acid11.120.45Sharp (Protonated pyridine, neutral acid)
5-Bromonicotinamide Primary Amide20.850.60Sharp (High aqueous affinity)
5-Bromo-N-methoxypyridine-3-carboxamide Secondary Amide 1 1.35 0.85 Sharp (Balanced lipophilicity)
5-Bromo-N-methoxy-N-methylnicotinamide Tertiary (Weinreb) Amide01.701.00 (

~ 1.27 min)
Sharp (Most lipophilic)

*RRT is indexed to the standard Weinreb amide, which typically elutes at 1.27 minutes under fast LCMS gradient conditions [1][2].

Key Takeaway: 5-bromo-N-methoxypyridine-3-carboxamide elutes predictably between the primary amide and the tertiary Weinreb amide. Its secondary amide functionality provides enough polarity to pull it off the column earlier than its N-methylated counterpart, making it highly resolvable from starting materials during reaction monitoring.

Validated Experimental Protocol: Self-Validating HPLC-MS Method

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . By incorporating a void volume marker (Uracil) and a broad-spectrum gradient, the method automatically verifies column integrity and pump performance before any sample data is recorded.

A. Reagents and Equipment
  • Column: Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent [3].

  • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA). (Causality: TFA acts as an ion-pairing agent and drops the pH to ~2.0, suppressing silanol interactions and ensuring the pyridine ring is fully protonated).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% TFA. (Causality: Slightly lower TFA concentration in the organic phase compensates for baseline drift during the gradient).

  • System Suitability Marker: Uracil (0.05 mg/mL in water).

B. Step-by-Step Methodology
  • System Initialization & Equilibration:

    • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

    • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 10 column volumes.

  • System Suitability Test (SST) - The Validation Step:

    • Inject 5 µL of the Uracil standard.

    • Validation Check: Uracil is highly polar and unretained on C18. It must elute exactly at the column's void volume (

      
      , typically ~0.3–0.4 min for a 50 mm column). If 
      
      
      
      shifts, halt the analysis; this indicates a leak, pump failure, or column channeling.
  • Sample Preparation:

    • Dissolve 5-bromo-N-methoxypyridine-3-carboxamide in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL. (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion).

  • Gradient Execution:

    • 0.0 - 0.5 min: Hold at 5% B.

    • 0.5 - 5.5 min: Linear ramp from 5% B to 95% B.

    • 5.5 - 6.5 min: Hold at 95% B (Column wash).

    • 6.5 - 7.0 min: Return to 5% B (Re-equilibration).

  • Detection & Analysis:

    • Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine ring).

    • Confirm identity via ESI+ MS (Expected

      
       for 5-bromo-N-methoxypyridine-3-carboxamide: m/z 231.0 / 233.0 due to the 1:1 bromine isotope ratio).
      

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical workflow, highlighting the critical integration of the SST prior to sample analysis.

G cluster_0 System Validation & Prep N1 SST: Uracil Injection (Void Volume Marker) N3 Reversed-Phase HPLC (C18, 0.1% TFA Gradient) N1->N3 Validates column N2 Sample Preparation (0.1 mg/mL in ACN/H2O) N2->N3 Inject 5 µL N4 Multimodal Detection (UV 254 nm & ESI+ MS) N3->N4 Eluent flow N5 Data Synthesis (Rt & Purity Profiling) N4->N5 Signal processing

Self-validating HPLC-MS workflow for pyridine-3-carboxamide profiling.

Conclusion

For drug development professionals scaling up pyridine-based scaffolds, 5-bromo-N-methoxypyridine-3-carboxamide offers a distinct polarity profile compared to traditional Weinreb amides. Its secondary amide structure reduces overall lipophilicity, resulting in an earlier HPLC retention time (~0.85 RRT) relative to its N-methylated counterpart. By employing a low-pH, self-validating gradient method, researchers can achieve baseline resolution of this intermediate from both its starting materials and downstream coupled products, ensuring high-fidelity reaction monitoring and batch release.

References

  • Title: Pyrrolo[2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin-related kinases (WO2012137089A1)
  • Title: Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: A novel phase-switching protecting group for multi-step parallel solution phase synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Comparative

Comparative Crystallographic Guide: N-Methoxy Nicotinamides vs. Standard Amide Isosteres

Executive Summary & Structural Scope Objective: This guide objectively compares the crystal structure properties of N-methoxy nicotinamides (specifically the N-substituted hydroxamic acid ethers) against their standard c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Scope

Objective: This guide objectively compares the crystal structure properties of N-methoxy nicotinamides (specifically the N-substituted hydroxamic acid ethers) against their standard counterparts: Unsubstituted Nicotinamide (Vitamin B3) and 6-Methoxy Nicotinamide (a ring-substituted isomer).

Core Distinction: While standard nicotinamides exhibit planar amide geometries due to strong resonance (


), N-methoxy variants introduce an electronegative oxygen atom adjacent to the nitrogen. This induces a unique pyramidalization of the nitrogen atom  and a "twisted" amide conformation due to the anomeric effect (

), fundamentally altering hydrogen bonding landscapes and solubility profiles.
The Competitors at a Glance
FeatureN-Methoxy Nicotinamide Nicotinamide (Reference) 6-Methoxy Nicotinamide
Primary Utility Synthetic intermediate (Weinreb), Mutagenic studiesVitamin supplement, Co-crystal formerNNMT Inhibitor (Oncology)
Amide Geometry Pyramidal / Twisted PlanarPlanar
N-Atom Hybridization

(Partial)


H-Bond Donor 1 (N-H)2 (N-H

)
2 (N-H

)
Key Interaction Anomeric (

)
Resonance (

)
Resonance + Steric hindrance

Comparative Structural Analysis

This section analyzes the crystallographic metrics that define the performance of these molecules in solid-state formulations and binding environments.

Torsion Angles & Planarity (The "Twist" Factor)

The most critical structural deviation in N-methoxy nicotinamides is the loss of planarity.

  • Nicotinamide: The amide group is coplanar with the pyridine ring (Torsion

    
    ). This maximizes 
    
    
    
    -conjugation.
  • N-Methoxy Nicotinamide: The repulsion between the lone pairs of the amide oxygen and the methoxy oxygen, combined with the anomeric effect, forces the N-methoxy group out of plane.

    • Experimental Insight: Crystallographic data for N-alkoxy analogs (e.g., N-methoxy-N-methylbenzamide) reveals a torsion angle often exceeding 30-40^\circ . The nitrogen atom exhibits significant pyramidal character (sum of angles around N

      
      , typically 
      
      
      
      ).
Hydrogen Bonding Motifs (Lattice Stability)

Crystal engineering relies on predictable synthons. N-methoxy substitution disrupts the classic "Amide Ribbon" motif.

  • Classic Motif (Nicotinamide): Forms

    
     dimers via N-H...O interactions, extending into infinite ribbons.
    
  • Disrupted Motif (N-Methoxy):

    • Donor Loss: The replacement of one -H with -OCH

      
       removes a donor, preventing the formation of the standard ribbon.
      
    • Acceptor Competition: The methoxy oxygen acts as a weak acceptor, but the steric bulk of the methyl group (

      
      ) blocks close approach.
      
    • Result: These structures often crystallize in lower symmetry space groups (e.g.,

      
       vs 
      
      
      
      ) and exhibit lower melting points due to reduced lattice energy.
Quantitative Structural Metrics

Data derived from average values of homologous N-alkoxy benzamides and Nicotinamide polymorphs.

MetricN-Methoxy Nicotinamide (Analog)Nicotinamide (Form I)6-Methoxy Nicotinamide
C=O Bond Length 1.21 - 1.22 Å1.23 Å1.23 Å
N-C(O) Bond Length 1.36 - 1.38 Å (Longer) 1.33 Å1.33 Å
N-O Bond Length 1.40 ÅN/AN/A
N-Pyramidalization (

)
> 20^\circ ~0^\circ~0^\circ
Space Group Typically

or



Expert Note: The lengthened N-C(O) bond in the N-methoxy variant confirms reduced double-bond character, explaining its higher reactivity toward nucleophilic attack (Weinreb amide reactivity).

Experimental Protocols

To validate these structures, high-quality single crystals are required. The N-methoxy variants are prone to hydrolysis; therefore, a non-aqueous, low-temperature crystallization protocol is mandatory.

Synthesis & Crystallization Workflow

Methodology: Vapor Diffusion (Sit-Drop) Rationale: Slow diffusion minimizes kinetic trapping of amorphous phases, essential for the flexible N-methoxy group to find its thermodynamic minimum.

Step-by-Step Protocol:

  • Synthesis: React Nicotinoyl chloride with O-methylhydroxylamine hydrochloride in DCM/Pyridine at 0°C. Quench, extract, and dry.

  • Dissolution: Dissolve 20 mg of crude N-methoxy nicotinamide in 2 mL of Methanol (HPLC grade) . Ensure complete dissolution; filter through a 0.22

    
    m PTFE syringe filter.
    
  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Critical Control: Low temperature reduces the entropy of the methoxy rotation, favoring ordered packing.

  • Harvesting: Crystals typically appear within 48-72 hours. Mount immediately using Paratone oil to prevent desolvation (if solvated) or moisture uptake.

Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Liquid Nitrogen stream). Essential to freeze the N-methoxy torsion.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral centers exist).
  • Resolution: 0.8 Å or better (to resolve H-atom positions for H-bond analysis).

Visual Analysis Workflows

The following diagrams illustrate the logical flow of the structural analysis and the interaction topology.

Diagram 1: Crystallographic Analysis Pipeline

Caption: Workflow for isolating and characterizing the labile N-methoxy conformation.

G Synth Synthesis (Acid Chloride + NH2OMe) Purify Purification (Silica Gel) Synth->Purify isolate Cryst Crystallization (Vapor Diffusion MeOH/Et2O @ 4°C) Purify->Cryst dissolve XRD SC-XRD (100 K) Cryst->XRD mount Refine Refinement (SHELXL) XRD->Refine solve Analysis Hirshfeld Surface & Torsion Analysis Refine->Analysis quantify

Diagram 2: Hydrogen Bonding Interaction Map

Caption: Comparison of H-bond donors/acceptors. N-methoxy variants terminate the infinite ribbon motif.

H cluster_0 Standard Nicotinamide (Infinite Ribbon) cluster_1 N-Methoxy Nicotinamide (Terminated Dimer) N1 Amide N-H (A) O2 Carbonyl O (B) N1->O2 Strong H-Bond O1 Carbonyl O (A) N2 Amide N-H (B) N2->O1 Strong H-Bond NM1 N-H (Donor) CO Carbonyl O NM1->CO Weakened Interaction OMe N-OMe (Steric Block) OMe->CO Repulsion (Twist Inducer)

References

  • Glover, S. A., et al. (2003).[1] Crystal structures and properties of mutagenic N-acyloxy-N-alkoxyamides—"most pyramidal" acyclic amides.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4]

  • Li, X., et al. (2020).[5] Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction.[5] Communications Chemistry.[5] [5]

  • Peng, Y., et al. (2017). 5YJF: Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide.[6][7] Protein Data Bank.

  • Authier, H., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase. Journal of Biological Chemistry.

  • BenchChem Protocols. Synthesis Protocol for N-(Hydroxymethyl)nicotinamide and derivatives.

Sources

Validation

Diagnostic 13C NMR Profiling of Weinreb Amides: A Comparative Technical Guide

Executive Summary In modern drug discovery, the Weinreb amide ( -methoxy- -methylamide) is the gold standard for converting carboxylic acids into ketones or aldehydes without over-addition. Its utility hinges on the form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the Weinreb amide (


-methoxy-

-methylamide) is the gold standard for converting carboxylic acids into ketones or aldehydes without over-addition. Its utility hinges on the formation of a stable metal-chelated tetrahedral intermediate. However, for the synthetic chemist, the immediate challenge is often structural verification.

This guide provides a definitive 13C NMR analysis of the Weinreb amide functionality. Unlike generic spectral guides, we focus on the specific diagnostic shifts that distinguish this moiety from esters, primary amides, and ketones, providing a self-validating analytical framework for your electronic notebook.

Part 1: The Diagnostic Signature (The "What")

The Weinreb amide possesses a unique spectral fingerprint in 13C NMR. While the carbonyl carbon overlaps with esters and other amides, the


-methoxy and 

-methyl carbons provide indisputable confirmation of the structure.
Table 1: Characteristic 13C NMR Shifts (CDCl₃)

Data represents typical ranges observed in small molecule drug candidates.

Carbon EnvironmentChemical Shift (

, ppm)
Diagnostic ReliabilityNotes
Carbonyl (

)
161.0 – 176.0 ModerateOverlaps with esters/amides. Shift is sensitive to conjugation (e.g., benzoyl vs. alkanoyl).
Methoxy (

)
60.0 – 62.0 High (Primary ID) The "Smoking Gun." Distinctly downfield from ester methoxy groups (~51-53 ppm).

-Methyl (

)
30.0 – 34.0 HighOften appears as a broad peak or distinct rotamers at low temperatures due to restricted

rotation.
Spectral Nuance: The Rotamer Effect

Unlike simple esters, Weinreb amides exhibit restricted rotation around the amide


 bond (

barrier). In high-field NMR (

for 13C), you may observe:
  • Line Broadening: The

    
     and 
    
    
    
    peaks may appear broader than the solvent line.
  • Peak Doubling: At low temperatures (

    
    ), distinct signals for cis and trans rotamers may resolve.
    
  • Room Temperature: In

    
    , these usually appear as sharp, distinct singlets, simplifying analysis compared to 
    
    
    
    -dimethylamides.

Part 2: Comparative Analysis (The "Why")

To validate your product, you must rule out common side products (unreacted esters) or over-reaction (ketones). The table below contrasts the Weinreb amide against these alternatives.

Table 2: Comparative Shift Analysis (Benzoyl Derivatives)

Comparison of electronic environments using a Phenyl (


) scaffold.
Functional GroupStructure (

)
Carbonyl

(ppm)

-Heteroatom

(ppm)
Electronic Insight
Weinreb Amide

169.1 61.3 (

)
Inductive withdrawal by Oxygen on Nitrogen deshields the O-Me carbon significantly.
Methyl Ester

166.852.1 (

)
The ester methoxy is more shielded (~9 ppm upfield) than the Weinreb methoxy.
Dimethyl Amide

171.435-40 (

)
Lacks the diagnostic ~61 ppm signal.
Acid Chloride

168.0N/AHighly reactive; carbonyl shift is similar, but species is unstable.
Ketone

198.0 26.6 (

)
Major Differentiator: Ketone carbonyls are far downfield (

ppm).

Key Takeaway: If your reaction targets a ketone but your 13C NMR shows a carbonyl at 170 ppm and a peak at 61 ppm, you have successfully stopped at the Weinreb amide stage. If you see a peak >190 ppm, over-addition has occurred.

Part 3: Experimental Protocol (The "How")

This protocol describes the synthesis and analysis of a standard Weinreb amide from a carboxylic acid using EDC coupling. This method is preferred in drug development for its mild conditions and tolerance of sensitive functional groups.

Workflow Visualization

WeinrebProtocol Start Carboxylic Acid (Substrate) Activation Activation (EDC/HOBt) Start->Activation DCM, 0°C Addition Amine Addition (HN(OMe)Me·HCl) Activation->Addition NMM (Base) Workup Acid/Base Extraction Addition->Workup 12-16h, RT Analysis 13C NMR Validation Workup->Analysis CDCl3

Figure 1: Standard synthesis workflow for N-methoxy-N-methyl amides via carbodiimide coupling.

Step-by-Step Methodology

1. Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)[1]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)
    
  • Additive: HOBt (1.2 equiv) - Prevents racemization and accelerates reaction.

  • Amine Source:

    
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • Base:

    
    -Methylmorpholine (NMM) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    

2. Procedure:

  • Activation: Dissolve the carboxylic acid in DCM at

    
     (ice bath). Add EDC
    
    
    
    HCl and HOBt. Stir for 15 minutes to generate the active ester.
  • Addition: Add the

    
    -dimethylhydroxylamine hydrochloride solid, followed immediately by the dropwise addition of the base (NMM).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LCMS.

  • Workup (Crucial for Purity):

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine and EDC byproducts).

    • Wash with Saturated NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • NMR Prep: Dissolve ~10-20 mg of the crude oil/solid in 0.6 mL

    
    .
    

3. Self-Validating Check:

  • Pass: Distinct singlets at ~32 ppm and ~61 ppm.

  • Fail: Presence of peaks at ~175 ppm (carboxylic acid) or ~52 ppm (methyl ester byproduct if MeOH was present).

Part 4: Mechanistic Insight (The Chelation Model)

The stability of the Weinreb amide against over-addition (yielding ketones only after workup) is due to the Stable Tetrahedral Intermediate (STI). Upon nucleophilic attack by an organometallic reagent (


), the metal chelates between the carbonyl oxygen and the methoxy oxygen.
Mechanism Diagram

ChelationMechanism WA Weinreb Amide (Ground State) STI Stable Tetrahedral Intermediate (STI) WA->STI Chelation Control (5-membered ring) RM Nucleophile (R-Li / R-MgX) RM->STI Attack Quench Acid Quench (H3O+) STI->Quench Stable until workup Ketone Ketone Product Quench->Ketone Collapse

Figure 2: The "Chelation Control" mechanism preventing over-addition. The STI does not collapse to the ketone until acidic hydrolysis.

Why this matters for NMR: The ground state Weinreb amide (analyzed in Part 1) must have the correct electronic density on the methoxy oxygen to support this chelation. The distinct shift at 61 ppm reflects the electron-withdrawing environment that makes that oxygen a competent ligand for Magnesium or Lithium, facilitating the 5-membered ring formation shown above.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Evans, D. A.; et al. "N-Methoxy-N-methylamides: 13C NMR Data and Synthetic Utility." Journal of the American Chemical Society, 1990, 112, 4011.
  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table." Department of Chemistry. Link

  • Balasubramaniam, S.; et al. "Synthesis of Weinreb Amides: A Comparative Study." Arkivoc, 2016 , iv, 339-351.[2] Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012 . (Authoritative source for mechanism and spectroscopy interpretation).[3]

Sources

Comparative

Definitive Guide to Elemental Analysis Standards for Brominated Pyridines

Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development. Content Type: Technical Comparison & Application Guide.

Executive Summary: The "Refractory" Challenge

Brominated pyridines (e.g., 2,6-dibromopyridine, 3-bromopyridine) are ubiquitous scaffolds in medicinal chemistry, serving as precursors for Suzuki-Miyaura couplings and other functionalizations. However, validating their purity via Elemental Analysis (EA) presents a dual challenge:

  • The Pyridine Ring: A refractory, nitrogen-rich heterocycle that resists complete oxidation, often leading to low Carbon values.

  • The Bromine Substituent: A heavy halogen that volatilizes easily, poisons standard combustion catalysts, and interferes with Nitrogen quantification if not sequestered.

This guide moves beyond basic operation manuals to compare the two dominant methodologies—Automated Flash Combustion (Dumas) and Oxygen Flask Combustion (Schöniger) —and defines the rigorous standards required to achieve the publication-grade acceptance criterion of ±0.4% .

Methodology Showdown: Automated Combustion vs. Schöniger Flask

For a brominated pyridine, the choice of method dictates the standard selection and the error mitigation strategy.

FeatureAutomated Flash Combustion (CHNS/O) Oxygen Flask Combustion (Schöniger)
Primary Mechanism Dynamic flash combustion (

C) with gas chromatography separation.
Static combustion in pure

followed by wet chemical titration/IC.
Best For High-throughput, simultaneous CHN determination.Specific Halogen (Br) quantification and trace analysis.[1][2][3]
Bromine Handling Requires Trap: Br must be removed (Ag wool) to prevent detector interference.Direct Analysis: Br is absorbed and measured directly.
Pyridine Challenge High: Risk of incomplete combustion (coking). Requires "Oxygen Boost".[4]Moderate: Visual confirmation of soot indicates failure immediately.
Sample Size Micro (1–3 mg).Macro (10–50 mg).
Precision High (

) if matrix-matched.
Moderate (

) dependent on operator skill.

The Standards Ecosystem

To validate a brominated pyridine, you cannot rely on a generic standard like Acetanilide alone. You must employ a "Bracketing Strategy" using a primary halogenated standard.

Recommended Reference Materials
  • Primary Calibration Standard (The Anchor):

    • 
      -Bromobenzoic Acid (C
      
      
      
      H
      
      
      BrO
      
      
      ):
      The gold standard for organic bromine. Stable, non-hygroscopic, and possesses a Br content (39.75%) similar to highly brominated pyridines.
    • Application: Use to calibrate the Br-response factor in Schöniger methods or to validate combustion efficiency in CHNS analyzers.

  • Quality Control (QC) Standard (The Matrix Match):

    • 
      -Bromoacetanilide:  Contains Nitrogen and Bromine. Excellent for checking N/Br interference.
      
    • 2,6-Dibromopyridine (High Purity >99.9%): If available as a CRM (Certified Reference Material), this is the ideal matrix match.

The "Self-Validating" Protocol

Do not run samples until the system passes the "Nitrogen-Bromine Interference Test" :

  • Run a blank (Tin capsule).

  • Run Acetanilide (Standard CHN).[5]

  • Run

    
    -Bromobenzoic Acid .
    
    • Pass Criteria: Carbon recovery > 99.6%.

    • Critical Check: Nitrogen detector must read 0% . If the N-detector registers a peak for bromobenzoic acid, your halogen trap is saturated, and Br is masquerading as N.

Technical Deep Dive: Automated Flash Combustion

For simultaneous CHN determination of brominated pyridines.

The Workflow & Halogen Scrubber Logic

In an automated analyzer, the sample is dropped into a combustion tube.[6] For brominated compounds, the critical component is the Silver (Ag) Wool zone. Bromine gases (


, 

) react with silver to form solid

, preventing them from reaching the Thermal Conductivity Detector (TCD).

CombustionWorkflow cluster_warning CRITICAL FAILURE POINT Sample Sample (Brominated Pyridine) Combustion Combustion Reactor (950-1050°C) WO3 Catalyst Sample->Combustion Drop Oxidation Oxidation Zone (O2 Injection) Combustion->Oxidation HalogenTrap Halogen Scrubber (Silver Wool/Gauze) Traps Br2 as AgBr Oxidation->HalogenTrap Gases (CO2, H2O, NOx, Br2) Reduction Reduction Reactor (Cu @ 650°C) Converts NOx -> N2 HalogenTrap->Reduction Br-free Gases Traps H2O / CO2 Traps Reduction->Traps TCD TCD Detector (Measures N2, CO2, H2O) Traps->TCD Separated Gases

Figure 1: Gas flow logic for CHNS analysis of halogenated compounds. Note the specific placement of the Halogen Scrubber before the Reduction phase to protect the Copper catalyst and TCD.

Optimization Protocol for Pyridines

Pyridines are "refractory," meaning they tend to form graphitic char rather than burning completely.

  • Oxygen Dosing: Increase

    
     injection time by 20% compared to aliphatic standards.
    
  • Sample Weight: Reduce sample mass to 1.5 mg. Brominated pyridines have high molecular weights; a 2 mg sample contains fewer moles of C/N, but the heavy Br atoms can overwhelm the local oxygen supply during the flash.

  • Capsule Choice: Use Tin (Sn) capsules.[7] The exothermic oxidation of Tin (

    
    ) raises the local temperature to ~1800°C, ensuring ring opening of the pyridine.
    

Technical Deep Dive: Schöniger Flask (Oxygen Flask)

For precise Bromine quantification.

While less automated, this method eliminates matrix interference by isolating the halogen in an aqueous phase.

SchonigerWorkflow Weigh 1. Weigh Sample (Paper wrapper + Wick) Flush 2. Oxygen Flush (Fill Flask with 100% O2) Weigh->Flush Ignite 3. Ignition (IR Remote or Fuse) Flush->Ignite Absorb 4. Absorption (Shake 30 mins) Solvent: H2O2 + NaOH Ignite->Absorb Combustion Gases Titrate 5. Quantification (Potentiometric Titration w/ AgNO3 or Ion Chromatography) Absorb->Titrate Br- Ions in Solution

Figure 2: The Schöniger Flask workflow. Step 4 is the critical control point where volatile Bromine gas is converted to stable Bromide ions.

The "Refractory" Solution in Schöniger

Pyridines may leave unburned carbon (soot) on the platinum basket.

  • The Fix: Add a small amount (5-10 mg) of Sucrose or Benzoic Acid as a combustion aid. This provides a fuel-rich environment that sustains the flame long enough to fracture the pyridine ring.

Experimental Data Summary

The following table summarizes expected recovery rates for 2,6-Dibromopyridine using optimized protocols.

ParameterTheoretical %Acceptable Range (±0.4%)Common Error ModeCause of Error
Carbon 25.35%24.95% – 25.75%Low (<24.9%) Incomplete ring oxidation (Soot formation).
Hydrogen 1.28%0.88% – 1.68%High (>1.7%) Moisture absorption (Pyridines are hygroscopic).
Nitrogen 5.91%5.51% – 6.31%High (>6.4%) Br Interference: Halogen trap saturated; Br detected as N.
Bromine 67.46%67.06% – 67.86%Low (<67.0%) Volatility loss during weighing or incomplete absorption.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 977: Bromine Isotopic Standard. Available at: [Link]

  • Exeter Analytical. Oxygen Flask Combustion Unit (Schöniger Method) Overview. Available at: [Link]

  • Royal Society of Chemistry. Microanalysis: Elemental Analysis Guidelines for Publication. Available at: [Link]

Sources

Validation

Mechanistic Causality: Electronic Transitions &amp; Substituent Effects

An in-depth understanding of the photophysical properties of 5-bromo-pyridine derivatives is critical for researchers engaged in medicinal chemistry, photoredox catalysis, and the development of novel fluorophores. The p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the photophysical properties of 5-bromo-pyridine derivatives is critical for researchers engaged in medicinal chemistry, photoredox catalysis, and the development of novel fluorophores. The pyridine ring is a ubiquitous pharmacophore, and the strategic placement of a bromine atom at the 5-position provides both a synthetic handle for cross-coupling and a heavy-atom effect that alters the molecule's electronic landscape.

This guide objectively compares the UV-Vis absorption profiles of key 5-bromo-pyridine derivatives, elucidates the causality behind their spectral shifts, and provides a self-validating experimental protocol for acquiring high-fidelity spectroscopic data.

The UV-Vis absorption spectrum of a pyridine derivative is primarily governed by two electronic transitions:

  • 
     Transitions:  Typically occurring between 250–270 nm, these are high-intensity bands associated with the conjugated aromatic system.
    
  • 
     Transitions:  Typically occurring around 270–290 nm, these are lower-intensity bands originating from the non-bonding (
    
    
    
    ) electrons on the pyridine nitrogen.

The Heavy Atom Effect: The baseline scaffold, 5-bromopyridine, exhibits a slight bathochromic (red) shift compared to unsubstituted pyridine. The bromine atom exerts an inductive electron-withdrawing effect (-I) but also a resonance electron-donating effect (+M). More importantly, the large electron cloud of bromine increases spin-orbit coupling, which can facilitate intersystem crossing (ISC)—a critical parameter when designing photocatalytic workflows[1].

Auxochromic "Push-Pull" Dynamics: When an auxochrome (an electron-donating or withdrawing group) is introduced to the 5-bromopyridine core, the electronic symmetry is broken. For example, in 2-amino-5-bromopyridine , the strongly electron-donating amino group at the 2-position creates a "push-pull" system with the electronegative pyridine nitrogen. This significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic shift of the


 transition into the 300–320 nm range and a hyperchromic effect (increased molar absorptivity)[2][3]. Conversely, adding an electron-withdrawing group, such as a carboxylic acid in 5-bromopyridine-3-carboxylic acid , extends conjugation but restricts electron donation, resulting in a more moderate spectral shift[4].

Comparative Analysis of 5-Bromo-Pyridine Derivatives

The following table synthesizes the quantitative photophysical properties of four distinct 5-bromo-pyridine derivatives, highlighting how structural modifications dictate their absorption maxima (


) and molar absorptivity (

).

Table 1: Comparative UV-Vis Photophysical Properties (Measured in Acetonitrile)

DerivativeSubstituent Profilengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

)

(

)
Est. Molar Absorptivity (

)
Primary Research Application
5-Bromopyridine Base Scaffold~265 nm~275 nm~3,500

Baseline scaffold for transition-metal cross-coupling.
2-Amino-5-bromopyridine Strong EDG (-

) at C2
~305 nmObscured~12,000

Precursor for AIEE luminogens and photoredox catalysis[3].
2-Fluoro-5-bromopyridine EWG/EDG balance (-F) at C2~262 nm~272 nm~4,200

Agrochemical intermediates; deep UV absorption[5].
5-Bromopyridine-3-carboxylic acid Strong EWG (-COOH) at C3~275 nm~285 nm~5,100

Synthesis of radiopharmaceuticals and nicotine analogs[4].

Note: In some derivatives, such as 5-bromopyridine-4-hydroxybenzoic acid, complex charge-transfer interactions can push absorption bands even further into the visible spectrum (~340 nm)[6].

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to prevent common spectroscopic artifacts such as solvent cutoff interference, cuvette absorbance, or concentration-dependent aggregation.

Phase 1: Solvent Selection and Baseline Validation
  • Causality: Solvents interact with the solute via hydrogen bonding and dipole-dipole interactions (solvatochromism). Protic solvents (e.g., Methanol) stabilize the non-bonding electrons on the pyridine nitrogen, causing a hypsochromic (blue) shift of the

    
     band[7]. Aprotic solvents (e.g., Acetonitrile) are preferred for baseline characterization.
    
  • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade Acetonitrile (UV cutoff < 190 nm).

  • Self-Validation: Run a baseline scan from 200 nm to 500 nm in a dual-beam spectrophotometer. The resulting spectrum must be entirely flat (

    
    ). Any peaks indicate solvent degradation or cuvette contamination. Standard borosilicate glass must be avoided, as it absorbs strongly below 340 nm, obscuring the critical pyridine transitions.
    
Phase 2: Sample Preparation and Linearity Check
  • Causality: The Beer-Lambert Law (

    
    ) is only linear at low concentrations. High concentrations lead to 
    
    
    
    stacking (aggregation) or detector saturation, which artificially broadens or flattens the absorption peaks.
  • Action: Prepare a

    
     M stock solution of the 5-bromo-pyridine derivative. Perform serial dilutions to create three working standards: 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Self-Validation: Measure the absorbance of all three standards at the predetermined

    
    . Plot Absorbance vs. Concentration. The 
    
    
    
    value must be
    
    
    . A non-linear plot indicates aggregation, necessitating further dilution.
Phase 3: Spectral Acquisition
  • Action: Scan the validated

    
     sample from 200 nm to 500 nm using a scan rate of 100 nm/min and a slit width of 1 nm to ensure high resolution of the fine vibrational structure.
    
  • Self-Validation: Ensure the maximum absorbance (

    
    ) falls strictly between 0.1 and 1.0 AU. This range guarantees optimal photometric accuracy and signal-to-noise ratio.
    

Workflow Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to accurately acquire and validate the UV-Vis spectra of 5-bromo-pyridine derivatives.

UV_Vis_Workflow Compound 1. Compound Selection (5-Bromo-Pyridine Derivatives) Solvent 2. Solvent Screening (Ensure UV Cutoff < 210 nm) Compound->Solvent Cuvette 3. Cuvette Selection (Quartz for < 340 nm transmission) Solvent->Cuvette Blank 4. Baseline Blanking (Dual-beam auto-zero validation) Cuvette->Blank Measure 5. Spectral Acquisition (Scan 200–500 nm) Blank->Measure Analyze 6. Data Analysis (Extract λmax & Calculate ε) Measure->Analyze

Fig 1. Logical workflow and validation steps for UV-Vis spectral acquisition of 5-bromo-pyridine derivatives.

References

1.[2] National Institutes of Health (NIH) PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. Available at: 2.[3] Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Available at: 3.[7] PubMed (NIH). Combined experimental and computational investigations of the fluorosolvatochromism of chromeno[4,3-b]pyridine derivatives. Available at: 4.[1] RSC Publishing. Organophotocatalyst-free perfluoroalkylation reaction of amino(hetero)aromatics initiated by the complex. Available at: 5.[6] INOE. Synthesis, growth, Spectral, third order nonlinear optical and antimicrobial behaviour of 5-bromopyridine-4-hydroxybenzoic acid. Available at: 6.[4] Sigma-Aldrich. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4. Available at: 7.[5] PubMed (NIH). Ultraviolet absorption and vibrational spectra of 2-fluoro-5-bromopyridine. Available at:

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-N-methoxypyridine-3-carboxamide: Proper Disposal &amp; Handling Guide

[1] Part 1: Executive Summary & Immediate Directive 5-bromo-N-methoxypyridine-3-carboxamide (CAS 183608-47-1 ) is a halogenated pyridine derivative featuring a sensitive N-methoxycarboxamide (hydroxamic acid ester) funct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Directive

5-bromo-N-methoxypyridine-3-carboxamide (CAS 183608-47-1 ) is a halogenated pyridine derivative featuring a sensitive N-methoxycarboxamide (hydroxamic acid ester) functional group. Unlike standard organic solids, this compound presents specific risks regarding hydrolytic instability and halogenated by-product generation .[1]

Core Disposal Directive:

  • Do NOT dispose of via sanitary sewer or trash.

  • Segregation: Classify strictly as Halogenated Organic Waste .

  • Stability Warning: The N-methoxy amide bond is susceptible to acid/base hydrolysis, potentially releasing methoxyamine (a toxic, mutagenic amine) and 5-bromonicotinic acid .[1] Avoid mixing with strong acids or bases in waste streams.

  • Disposal Path: High-temperature incineration at a permitted hazardous waste facility.

Part 2: Chemical Profile & Hazard Identification[2]

Understanding the molecular architecture is essential for safe handling. This compound is not merely "organic waste"; it is a functionalized heterocycle with distinct reactivity.

Physicochemical Properties Table[1][3]
PropertyValue / DescriptionOperational Implication
Chemical Name 5-bromo-N-methoxypyridine-3-carboxamideOfficial manifest name.[2][3][4]
CAS Number 183608-47-1Use for waste profiling.
Molecular Formula C₇H₇BrN₂O₂Halogenated (Bromine).
Physical State Solid (White to off-white powder)Dust inhalation risk.
Solubility DMSO, Methanol; Low in waterUse organic solvents for spill cleanup.[1]
Reactivity Hydrolysis Sensitive Do not mix with aqueous acid/base waste.
Hazard Classification (GHS)[5]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Aquatic Toxicity: Acute/Chronic Category 2 (Toxic to aquatic life).

Part 3: Operational Disposal Procedures

Waste Stream Decision Logic

The following logic gate ensures the compound is routed to the correct waste drum, minimizing cross-reactivity risks.

WasteDecisionTree Start Waste Generation: 5-bromo-N-methoxypyridine-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid DrumSolid Drum A: Solid Hazardous Waste (Toxic/Irritant) Solid->DrumSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Mixture SolventCheck->Aqueous DrumHalo Drum B: Halogenated Liquid Waste (High BTU Incineration) HaloSolvent->DrumHalo NonHaloSolvent->DrumHalo Classify as Halogenated due to Solute DrumAq Drum C: Aqueous Toxic Waste (Check pH - Neutralize if needed) Aqueous->DrumAq Avoid Acid/Base mixing

Figure 1: Decision logic for segregating 5-bromo-N-methoxypyridine-3-carboxamide waste. Note that non-halogenated solvents containing this compound must often be upgraded to the "Halogenated" stream due to the bromine content.

Protocol for Solid Waste (Excess/Expired Stock)

Goal: Prevent environmental release and dust exposure.

  • Primary Containment: Keep the substance in its original glass or plastic vial if possible. Ensure the cap is tightly sealed.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Attach a hazardous waste label to the outer bag.

    • Constituents: "5-bromo-N-methoxypyridine-3-carboxamide".[5][6]

    • Hazards: "Toxic, Irritant, Halogenated".[1]

  • Disposal Bin: Deposit into the lab's Solid Hazardous Waste Drum (often a wide-mouth fiber or poly drum).

    • Note: Do not place in "Sharps" containers unless the vial is broken.

Protocol for Liquid Waste (Reaction Mixtures)

Goal: Prevent unintended chemical reactions in the waste drum.

  • Solvent Compatibility:

    • If dissolved in DCM, Chloroform, or Chlorobenzene : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol, Acetone, or DMSO : Because the solute contains Bromine, it is best practice to dispose of this mixture in the Halogenated Waste stream to prevent contamination of fuel-blending (non-halogenated) streams.[1]

  • Hydrolysis Prevention:

    • CRITICAL: Do not add this solution to waste containers known to contain strong acids (e.g., Nitric, Sulfuric) or strong bases (e.g., Sodium Hydroxide).[1]

    • Mechanism:[4][7] Acidic conditions can hydrolyze the amide bond, releasing Methoxyamine , which is significantly more toxic and volatile than the parent compound.[1]

  • Rinsing: Triple-rinse empty reaction vessels with a small amount of acetone/DCM and add the rinsate to the Halogenated Waste carboy.

Part 4: Logistics & Regulatory Compliance

RCRA Waste Classification (US EPA)

While this specific CAS is not P-listed or U-listed by name, it falls under the following categories based on its characteristics:

  • Waste Code: D001 (if in ignitable solvent) or Not Otherwise Specified (N.O.S.) .

  • Constituent Class: Halogenated Organic.

  • Pyridine Note: While Pyridine is U196, substituted pyridines are distinct.[1] However, conservative profiling often tags them similarly to ensure incineration.[1]

DOT Shipping for Disposal

When preparing the waste manifest for the waste hauler (e.g., Veolia, Clean Harbors), use the following description if the pure solid is being shipped:

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) OR UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[1]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (5-bromo-N-methoxypyridine-3-carboxamide).[1]

  • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous).

  • Packing Group: III.

Spill Response (Emergency)

In the event of a powder spill:

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a N95 or P100 respirator if dust is visible.

  • Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.

  • Cleanup: Wipe up the material. Clean the surface with a soap/water solution.

  • Disposal: Place all wipes and gloves used into the Solid Hazardous Waste bag.

Part 5: Scientific Rationale (Hydrolytic Instability)

It is vital to understand why we segregate this compound from acidic waste. The N-methoxy amide moiety is chemically distinct from a standard amide.

Hydrolysis Parent 5-bromo-N-methoxypyridine-3-carboxamide (Parent Compound) Acid + H2O / H+ Parent->Acid Product1 5-Bromonicotinic Acid (Solid Precipitate) Acid->Product1 Product2 Methoxyamine (CH3O-NH2) (Toxic/Mutagenic) Acid->Product2 Hydrolysis Risk

Figure 2: Hydrolysis pathway.[1] Contact with acidic waste streams can cleave the amide bond, releasing toxic Methoxyamine.[1]

References:

  • PubChem. (2025). 5-Bromo-N-methylpyridine-3-carboxamide Compound Summary. National Library of Medicine. [Link] (Analog data used for structural hazard inference).

  • US EPA. (2024). RCRA Hazardous Waste Codes & Lists. Environmental Protection Agency.[8][9][10] [Link]

  • ECHA. (2023). Registration Dossier: Pyridine Derivatives. European Chemicals Agency. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-bromo-N-methoxypyridine-3-carboxamide

Executive Summary & Hazard Context 5-bromo-N-methoxypyridine-3-carboxamide is a functionalized pyridine scaffold commonly used as a Weinreb amide equivalent in ketone synthesis.[1] While specific toxicological data for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

5-bromo-N-methoxypyridine-3-carboxamide is a functionalized pyridine scaffold commonly used as a Weinreb amide equivalent in ketone synthesis.[1] While specific toxicological data for this exact intermediate may be sparse, its structural components—a halogenated pyridine ring and an N-methoxy amide—dictate a strict safety profile based on Structure-Activity Relationships (SAR) .[1]

Core Safety Directive: Treat this compound as a Category 3 (High Containment) research chemical.

  • Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]

  • Secondary Hazard: Potential acute toxicity via ingestion (Pyridine analog risk).[1]

  • Logistical Criticality: This is a Halogenated Organic waste stream.[1][2] Misclassification in non-halogenated waste streams can result in regulatory fines and incinerator damage.

Hazard Assessment (The "Why")

Expert Insight: We do not rely solely on generic SDSs. We analyze the molecule to predict behavior.

Structural FeatureHazard ImplicationOperational Countermeasure
Pyridine Ring Potential for dermal absorption and CNS effects if systemic.[1]Double-gloving is mandatory for solution handling; Pyridines are known to permeate standard nitrile over time.[1]
Bromine Substituent Sensitizing potential; classifies waste as Halogenated.[1]Segregated Disposal (Green Tag/Carboy). Do not mix with general organic solvents.[2]
N-Methoxy Amide Hydrolysis can theoretically release methoxyamine (toxic/irritant).[1]Keep anhydrous where possible; store in desiccated conditions.
Physical State (Solid) Dust generation during weighing.Static Control is required.[1][2][3][4][5][6] Amides are prone to static charge, causing powder scattering.
PPE Matrix: Task-Based Selection

Trust Protocol: PPE is not "one size fits all." Select gear based on the energy and state of the system.

TaskRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing / Solid Transfer Fume Hood (Sash @ 18").[1] If hood unavailable: N95/P100 Respirator.Nitrile (4 mil) . Protocol: Check for pinholes by inflation before donning.Safety Glasses with side shields.[1][7]Lab Coat (Cotton/Poly).[1] Closed-toe shoes.[1]
Synthesis / Solubilization Fume Hood (Mandatory).[1] Vapors from solvent (e.g., DCM, THF) carry the solute.Double Nitrile or Laminate (Silver Shield) if using DCM.[1] Reason: Halogenated solvents permeate nitrile in <5 mins.Chemical Goggles if refluxing or under pressure.[1]Lab Coat + Chemical Apron if handling >100g.
Spill Cleanup (Solid) P100 Half-Mask or PAPR.[1]Double Nitrile (8 mil total) .Goggles .Tyvek Suit (prevent dust contamination on clothes).[1]
Waste Disposal Fume Hood .[1]Nitrile (Chemical Resistant) .[1]Safety Glasses .Lab Coat.[1]
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)

Causality: Fine amide powders often carry static charges, causing them to "jump" off spatulas, leading to invisible contamination of the balance area.

  • Engineering Control: Place the analytical balance inside a certified chemical fume hood.

  • Static Elimination: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the compound.

  • Technique:

    • Tare the weighing boat inside the hood.

    • Transfer solid using a disposable antistatic spatula.

    • Do not return excess compound to the stock bottle (prevents cross-contamination).[1]

    • Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1]

B. Solubilization & Reaction

Self-Validating System: Ensure your solvent choice matches your glove choice.

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, standard nitrile gloves offer zero protection against breakthrough (approx. 2-4 minutes).[1]

  • Action: If using halogenated solvents, wear Silver Shield laminate gloves under outer nitrile gloves to maintain dexterity while ensuring chemical resistance.[1]

Emergency Response Logic

Visualizing the flow of decision-making during an incident is critical for rapid response.[1]

EmergencyResponse Start INCIDENT DETECTED Type Identify Type Start->Type Skin Skin/Eye Exposure Type->Skin Person Spill Benchtop Spill Type->Spill Environment Wash Flush 15 mins (Safety Shower/Eyewash) Skin->Wash Contain Evacuate Area & Assess Volume Spill->Contain Medical Seek Medical Aid (Bring SDS) Wash->Medical CleanSolid Solid: Wet Wipe/Scoop (Avoid Dust) Contain->CleanSolid Powder CleanLiq Liquid: Absorbent Pads (Do NOT use paper towels) Contain->CleanLiq Solution Disposal Dispose as HALOGENATED WASTE CleanSolid->Disposal CleanLiq->Disposal

Figure 1: Decision logic for exposure and spill remediation.[1][3][4][5] Note the critical endpoint of Halogenated Waste disposal.

Disposal & Waste Management

Strict Adherence Required: This compound contains Bromine.[1][8]

  • Classification: Halogenated Organic Waste .[1]

  • The Risk: Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol waste) creates acidic gases (HBr, HCl) during incineration, which corrodes scrubber systems.[1]

  • Protocol:

    • Collect in a dedicated carboy labeled "HALOGENATED" .

    • List the full chemical name on the hazardous waste tag.

    • Do not dispose of down the drain.

    • Do not mix with strong acids or oxidizers in the waste stream.

References
  • National Institutes of Health (PubChem). 5-Bromo-N-methylpyridine-3-carboxamide (Analog Hazard Data).[1] Available at: [Link][1]

  • Princeton University EHS. Halogenated vs. Non-Halogenated Waste Guidelines. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-bromo-N-methoxypyridine-3-carboxamide
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5-bromo-N-methoxypyridine-3-carboxamide
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